Product packaging for Atractyloside A(Cat. No.:CAS No. 126054-77-1)

Atractyloside A

カタログ番号: B1139446
CAS番号: 126054-77-1
分子量: 448.5 g/mol
InChIキー: QNBLVYVBWDIWDM-BSLJOXIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Atractyloside A (CAS 126054-77-1) is a diterpenoid glycoside of significant interest in biochemical and pharmacological research. Recent investigations highlight its potential in oncology studies, particularly in targeting tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC). Research indicates that this compound can inhibit the proliferation of gefitinib-resistant NSCLC cells, suggesting its utility as a tool compound for exploring novel pathways to overcome drug resistance in cancer . In models of gastrointestinal function, this compound has been shown to ameliorate symptoms associated with spleen-deficiency syndrome by modulating gut microbiota, specifically enhancing the abundance of Lactobacillus johnsonii , and promoting the production of short-chain fatty acids like butyrate. This activity is associated with the protection of the intestinal mucosal barrier and the inhibition of the NLRP3 inflammasome assembly, providing a mechanistic basis for its observed effects . A well-characterized mechanism of Atractyloside and its analogs involves the specific binding to the adenine nucleotide translocase (ADP/ATP translocase) in the inner mitochondrial membrane. By competitively inhibiting the exchange of ADP and ATP, it disrupts mitochondrial oxidative phosphorylation, leading to a cellular energy deficit . This fundamental action on cellular energetics makes it a valuable agent for studying mitochondrial function and cell death pathways. Researchers can utilize this compound to probe critical biological processes in cancer, metabolic, and gastrointestinal studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O10 B1139446 Atractyloside A CAS No. 126054-77-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBLVYVBWDIWDM-BSLJOXIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347606
Record name Atractyloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126054-77-1
Record name Atractyloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Atractyloside A from Atractylis gummifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A, a potent toxic diterpenoid glycoside, is a key secondary metabolite found in the rhizomes of Atractylis gummifera, a thistle native to the Mediterranean region. Historically known for its toxicity, this compound has garnered significant interest within the scientific community for its specific mechanism of action as a powerful inhibitor of the mitochondrial Adenosine Di-Phosphate/Adenosine Tri-Phosphate (ADP/ATP) translocase. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Atractylis gummifera. It includes detailed experimental protocols for extraction and purification, a summary of quantitative data, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Introduction

Atractylis gummifera L., a member of the Asteraceae family, has been recognized for its poisonous properties for centuries, with numerous documented cases of accidental poisoning in humans and livestock.[1][2] The primary toxic principles were identified as the diterpenoid glycosides this compound and its close analogue, Carboxyatractyloside.[3] The initial isolation and characterization of these compounds unveiled a unique and highly specific molecular target: the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism.[4] This discovery has made this compound a valuable tool in mitochondrial research and a lead compound for investigating cellular bioenergetics and apoptosis.

Quantitative Data Summary

The concentration of this compound and the overall extraction yields from Atractylis gummifera rhizomes can vary depending on geographical location, season of harvest, and the extraction methodology employed. The following tables summarize key quantitative data reported in the literature.

Extraction Method Plant Part Extraction Yield (%) Reference
Aqueous ExtractionRhizome20.0[1]
Methanolic ExtractionRhizome9.4[1]
Compound Plant Part Concentration (mg/g of dry weight) Reference
This compoundRoot3.7
CarboxyatractylosideRoot5.4

Experimental Protocols

The following protocols are synthesized from various analytical and phytochemical studies to provide a comprehensive guide for the isolation and purification of this compound.

Plant Material Collection and Preparation
  • Collection: The rhizomes of Atractylis gummifera are the primary source of this compound. They should be collected, preferably during the plant's dormant season, to ensure the highest concentration of the target compound.

  • Preparation: The collected rhizomes should be thoroughly washed with water to remove soil and debris. They are then air-dried in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the glycoside. The dried rhizomes are then ground into a fine powder using a mechanical grinder.

Extraction of this compound
  • Maceration: The powdered rhizome (100 g) is macerated with 70% methanol (1 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude methanolic extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

  • Solid-Phase Extraction (SPE): The crude methanolic extract is redissolved in a minimal amount of water and subjected to solid-phase extraction to remove non-polar impurities.

    • Cartridge: C18 SPE cartridge.

    • Conditioning: The cartridge is conditioned with methanol followed by deionized water.

    • Loading: The aqueous extract is loaded onto the cartridge.

    • Washing: The cartridge is washed with water to remove sugars and other polar compounds.

    • Elution: this compound is eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched fractions from SPE are further purified by preparative HPLC.

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Gradient Program: A linear gradient from 10% to 60% acetonitrile over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV detection at 210 nm.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated under reduced pressure.

Structural Elucidation

The purity and structure of the isolated this compound can be confirmed by spectroscopic methods.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow for this compound Isolation

G plant Atractylis gummifera Rhizomes powder Dried and Powdered Rhizomes plant->powder Drying & Grinding extraction Methanolic Extraction powder->extraction Maceration with 70% Methanol crude_extract Crude Methanolic Extract extraction->crude_extract Filtration & Concentration spe Solid-Phase Extraction (SPE) crude_extract->spe Purification Step 1 enriched_fraction Enriched this compound Fraction spe->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc Purification Step 2 pure_atractyloside Pure this compound prep_hplc->pure_atractyloside analysis Structural Elucidation (HRMS, NMR) pure_atractyloside->analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound Toxicity

G cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Effects adp_atp_translocase ADP/ATP Translocase (ANT) atp_synthesis ATP Synthesis adp_atp_translocase->atp_synthesis ADP influx energy_crisis Cellular Energy Crisis adp_atp_translocase->energy_crisis Leads to atp_synthase ATP Synthase atp_out ATP (to Cytosol) atp_synthase->atp_out ATP efflux adp_in ADP (from Cytosol) adp_in->adp_atp_translocase atp_synthesis->atp_synthase atractyloside This compound atractyloside->adp_atp_translocase Inhibition ampk AMPK Activation mtor mTOR Inhibition ampk->mtor Inhibits autophagy Autophagy Induction mtor->autophagy Inhibits apoptosis Apoptosis energy_crisis->ampk energy_crisis->apoptosis

Caption: Mechanism of this compound toxicity.

Conclusion

This compound remains a molecule of significant scientific interest due to its specific and potent biological activity. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of this compound from Atractylis gummifera. Further research into the downstream effects of ADP/ATP translocase inhibition by this compound may uncover new therapeutic avenues, particularly in the fields of oncology and metabolic diseases. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Atractyloside A and the Related Compound Atractyloside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

The nomenclature surrounding "Atractyloside" can be ambiguous, leading to potential confusion between two distinct chemical entities. This guide provides a comprehensive overview of both "Atractyloside A," a sesquiterpenoid glycoside primarily isolated from plants of the Atractylodes genus, and the more widely studied "Atractyloside" (often denoted as ATR), a toxic diterpenoid glycoside found in plants such as Atractylis gummifera. This document delineates their respective chemical structures, physicochemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables and illustrating key pathways and workflows using Graphviz diagrams.

Part 1: this compound

This compound is a sesquiterpenoid glycoside that has been identified in medicinal plants such as Atractylodes lancea.[1][2] It is recognized for a range of potential therapeutic effects, including anti-tumor, blood pressure-lowering, and blood sugar-reducing activities.[3]

Chemical Structure and Properties of this compound

The chemical identity of this compound is defined by the CAS number 126054-77-1.[4] It is structurally distinct from the toxic Atractyloside (ATR).

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 126054-77-1[4]
Molecular Formula C21H36O10[4]
Molecular Weight 448.5 g/mol [4]
Appearance White to light yellow solid[5]
Purity ≥98%[6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Source The roots of Atractylodes lancea (Thunb.) DC.[2]
Biological Activities and Potential Therapeutic Applications

This compound has been reported to possess several biological activities, making it a compound of interest for further research and drug development.[3]

Atractyloside_A_Biological_Activities A This compound B Anti-tumor Effects A->B C Blood Pressure Reduction A->C D Blood Sugar Reduction A->D Atractyloside_Signaling_Pathway ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibits ADP_ATP ADP/ATP Exchange ANT->ADP_ATP ATP_depletion Cellular ATP Depletion ADP_ATP->ATP_depletion Leads to ADP_ATP_ratio Increased ADP/ATP Ratio ATP_depletion->ADP_ATP_ratio Cell_Death Cell Death ATP_depletion->Cell_Death AMPK AMPK Activation ADP_ATP_ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction AMPK->Autophagy Induces mTOR->Autophagy Inhibits Experimental_Workflow_ATR Start Start: Cell Culture Mito_Isolation Mitochondria Isolation Start->Mito_Isolation ATR_Treatment_Cells Treat Cells with ATR Start->ATR_Treatment_Cells ATR_Treatment_Mito Treat Mitochondria with ATR Mito_Isolation->ATR_Treatment_Mito ADP_ATP_Assay ADP/ATP Ratio Assay ATR_Treatment_Cells->ADP_ATP_Assay Western_Blot Western Blot for Signaling Proteins (p-AMPK, mTOR) ATR_Treatment_Cells->Western_Blot OCR_Assay Oxygen Consumption Rate (OCR) Assay ATR_Treatment_Mito->OCR_Assay Data_Analysis Data Analysis and Interpretation OCR_Assay->Data_Analysis ADP_ATP_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Atractyloside A: An In-depth Technical Guide on its Mechanism of Action on Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent toxic glycoside, exerts its profound cellular effects primarily through the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ATR's action on mitochondria. Central to its toxicity is the high-affinity, competitive inhibition of the Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP). This inhibition leads to a cascade of detrimental events, including the cessation of oxidative phosphorylation, depletion of cellular ATP, and the induction of the mitochondrial permeability transition pore (mPTP). The subsequent mitochondrial swelling and release of pro-apoptotic factors ultimately culminate in cell death. This guide details the core mechanism, presents quantitative data on ATR's effects, outlines key experimental protocols for studying its action, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The primary molecular target of this compound is the Adenine Nucleotide Translocator (ANT) , an integral protein of the inner mitochondrial membrane.[1][2][3] The ANT facilitates the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix, a process essential for cellular energy homeostasis.[4]

This compound acts as a competitive inhibitor of the ANT, binding to the translocator from the cytosolic side.[1][3] This binding event locks the ANT in a conformation that prevents the translocation of ADP into the mitochondria.[4] The inhibitory effect of ATR can be overcome by high concentrations of ADP.[5][6] The binding affinity of this compound to potato mitochondria has been determined, with a dissociation constant (Kd) of 0.45 µM .[7]

The inhibition of the ANT by ATR leads to several immediate and severe consequences for mitochondrial function:

  • Inhibition of Oxidative Phosphorylation: By preventing the entry of ADP, the primary substrate for ATP synthase, ATR effectively halts oxidative phosphorylation.[3] This leads to a sharp decline in mitochondrial ATP production.

  • Depletion of Cellular ATP: The cessation of mitochondrial ATP synthesis results in a rapid decrease in the cellular ATP pool.[8] This energy crisis disrupts numerous ATP-dependent cellular processes, ultimately leading to cell death.

  • Increased ADP/ATP Ratio: The blockage of ADP translocation leads to an accumulation of ADP in the cytosol and a decrease in ATP, thereby increasing the cellular ADP/ATP ratio.[6] This altered ratio can activate downstream signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway.[6][9][10]

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

Beyond its direct inhibition of the ANT, this compound is a potent inducer of the mitochondrial permeability transition pore (mPTP) .[8][11] The mPTP is a non-specific, high-conductance channel that, when open, allows the passage of solutes with a molecular mass up to 1.5 kDa across the inner mitochondrial membrane.

The opening of the mPTP leads to:

  • Depolarization of the Mitochondrial Membrane: The influx of ions through the open mPTP dissipates the electrochemical gradient across the inner mitochondrial membrane.[8]

  • Mitochondrial Swelling: The osmotic influx of water into the mitochondrial matrix causes large-amplitude swelling and eventual rupture of the outer mitochondrial membrane.[12][13]

  • Release of Pro-apoptotic Factors: The rupture of the outer membrane allows for the release of proteins from the intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO .[11][12][14] These factors play a crucial role in activating the caspase cascade and initiating apoptosis.

Downstream Signaling Pathways

The profound metabolic stress induced by this compound triggers cellular signaling pathways that can ultimately determine the cell's fate.

AMPK/mTOR Pathway

The increase in the cellular ADP/ATP ratio caused by ATR-mediated ANT inhibition leads to the activation of AMP-activated protein kinase (AMPK) .[6][9][10] AMPK is a key cellular energy sensor that, once activated, initiates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. One of the key downstream targets of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway. AMPK activation leads to the inhibition of mTOR, a central regulator of cell growth and proliferation.[6][15] The inhibition of mTOR can, in turn, induce autophagy as a survival mechanism in response to nutrient and energy deprivation.[6][9]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on mitochondrial function.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) 0.45 µMPotato Mitochondria[7]

Table 1: Binding Affinity of this compound

ParameterConcentration% Inhibition/ReductionCell Type/SystemReference
State 3 Respiration (IC50) 53 µM50%Isolated Rat Renal Mitochondria[16]
Cellular ATP Content 7.5 µM48%Arteriolar Smooth Muscle Cells[8]
10 µM63%Arteriolar Smooth Muscle Cells[8]
15 µM66%Arteriolar Smooth Muscle Cells[8]

Table 2: Inhibition of Mitochondrial Respiration and Cellular ATP Content by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Isolation of Mitochondria from Rat Liver

Objective: To obtain a purified fraction of functional mitochondria from rat liver for subsequent in vitro assays.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4).

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.

  • Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.

  • Wash the minced liver pieces several times with ice-cold Isolation Buffer I to remove excess blood.

  • Transfer the tissue to a pre-chilled Dounce homogenizer with a small volume of Isolation Buffer I.

  • Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption in isolated mitochondria to assess the effect of this compound on different respiratory states.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/ml fatty acid-free BSA, pH 7.2.

  • Substrates (e.g., glutamate, malate, succinate).

  • ADP solution.

  • This compound solution.

  • Oligomycin (ATP synthase inhibitor).

  • FCCP (uncoupler).

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add an appropriate volume of pre-warmed Respiration Buffer to the respirometer chamber.

  • Add the isolated mitochondria to the chamber (typically 0.1-0.5 mg/ml).

  • Allow the baseline oxygen level to stabilize (State 1 respiration).

  • Add respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate for Complex I-linked respiration) to initiate State 2 respiration.

  • Add a limiting amount of ADP (e.g., 150 µM) to induce State 3 respiration (active oxidative phosphorylation).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

  • To test the effect of this compound, add the desired concentration of ATR before the addition of ADP and measure the inhibition of State 3 respiration.

  • Oligomycin can be added to inhibit ATP synthase and measure the leak respiration.

  • FCCP can be added at the end of the experiment to uncouple the respiratory chain and measure the maximum electron transport chain capacity.

Mitochondrial Swelling Assay

Objective: To assess the induction of the mitochondrial permeability transition pore (mPTP) by this compound by measuring changes in light scattering due to mitochondrial swelling.

Materials:

  • Spectrophotometer capable of measuring absorbance at 540 nm.

  • Swelling Buffer: 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi-Tris, pH 7.4.

  • This compound solution.

  • CaCl2 solution.

  • Cyclosporin A (mPTP inhibitor).

Procedure:

  • Pre-warm the spectrophotometer to 30°C.

  • Add an appropriate volume of Swelling Buffer to a cuvette.

  • Add isolated mitochondria (typically 0.5-1.0 mg/ml) to the cuvette and allow the baseline absorbance at 540 nm to stabilize.

  • Add the desired concentration of this compound to the cuvette.

  • Induce mPTP opening by adding a pulse of CaCl2 (e.g., 50-100 µM).

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • As a control, pre-incubate the mitochondria with Cyclosporin A before the addition of this compound and CaCl2 to confirm that the observed swelling is due to mPTP opening.

Visualizations

Diagram 1: Core Mechanism of this compound on the Adenine Nucleotide Translocator

Atractyloside_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix ANT Adenine Nucleotide Translocator (ANT) ADP_cyto ADP ATP_cyto ATP ADP_matrix ADP ANT->ADP_matrix Translocation ADP_cyto->ANT Normal Function ATP_cyto->ANT Normal Function ATR This compound ATR->ANT Competitive Inhibition ATP_matrix ATP ATP_matrix->ANT Translocation

Caption: this compound competitively inhibits the Adenine Nucleotide Translocator.

Diagram 2: Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration

Respiration_Workflow start Start isolate Isolate Mitochondria (e.g., from rat liver) start->isolate add_mito Add Mitochondria to Respiration Buffer isolate->add_mito respirometer Prepare High-Resolution Respirometer respirometer->add_mito add_substrates Add Respiratory Substrates add_mito->add_substrates add_atr Add this compound add_substrates->add_atr measure_state3 Measure State 3 Respiration (add ADP) measure_inhibition Measure Inhibition of State 3 Respiration measure_state3->measure_inhibition add_atr->measure_state3 analyze Analyze Data: Calculate IC50 measure_inhibition->analyze

Caption: Workflow for measuring inhibition of mitochondrial respiration by this compound.

Diagram 3: Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway ATR This compound ANT ANT Inhibition ATR->ANT ATP_depletion ATP Depletion ANT->ATP_depletion mPTP mPTP Opening ANT->mPTP AMPK AMPK Activation ATP_depletion->AMPK swelling Mitochondrial Swelling mPTP->swelling cyto_c Cytochrome c Release swelling->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis mTOR mTOR Inhibition AMPK->mTOR

Caption: Signaling cascade of this compound-induced mitochondrial apoptosis.

References

Atractyloside A in Asteraceae: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside A is a potent toxic diterpenoid glycoside found in a variety of plants within the Asteraceae family.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism.[1][3][4] This disruption of ATP synthesis can lead to severe cellular dysfunction and, in cases of ingestion, significant toxicity, including liver and kidney failure.[1][3][5] Despite its toxicity, the unique mode of action of this compound has made it a valuable tool in mitochondrial research and a subject of interest for potential therapeutic applications, particularly in the context of cellular metabolism and autophagy.[6][7][8] This technical guide provides an in-depth overview of the natural sources of this compound in Asteraceae plants, methodologies for its extraction and quantification, and its known interactions with cellular signaling pathways.

Natural Sources of this compound in Asteraceae

This compound has been identified in several genera within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and environmental conditions.[2] Below is a summary of prominent Asteraceae plants known to contain this compound.

Plant SpeciesCommon Name(s)Plant Part(s) Containing this compoundReported Concentration (if available)
Atractylis gummiferaStemless Atractylis, Pine ThistleRhizomesNot specified in reviewed literature.[3][4][9]
Callilepis laureolaOx-eye Daisy, ImpilaTubers, Root-stockNot specified in reviewed literature.[1][5][10][11]
Xanthium strumariumCockleburSeeds, Seedlings (cotyledonary leaves), Fruits (burrs)Dicotyledons: 0.30 µg/mg of atractyloside.[12] Levels as high as 600 mg/kg (for Atractyloside and its analogues) in dried plant material have been reported for Asteraceae plants.[13]
Atractylodes lancea-Not specified in reviewed literatureHigh levels reported, but specific values not provided.[2]
Atractylodes macrocephala-RhizomeIdentified as a constituent, but quantitative data not provided in the specific study.[2][14]
Iphiona alsoeri-Not specified in reviewed literatureMentioned as a source.[1]
Pascalia glauca-Not specified in reviewed literatureMentioned as a source.[1]
Wedelia glauca-Not specified in reviewed literatureMentioned as a source.[1]

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific and sensitive analytical techniques. The following protocols are synthesized from methodologies reported in the scientific literature.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and pulverized plant material.

  • Sample Preparation: Dry the plant material (e.g., rhizomes, seeds) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol or an aqueous-methanol mixture.[15] A common procedure involves soaking the material for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Alternatively, use hot water extraction (decoction), which can also extract this compound, although this method may also lead to its degradation.[2][16]

    • For a more exhaustive extraction, a Soxhlet apparatus can be employed with a suitable solvent.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Sample Clean-up: Solid-Phase Extraction (SPE)

Crude plant extracts contain numerous compounds that can interfere with the analysis of this compound. Solid-phase extraction is a crucial step for sample purification.

  • Cartridge Selection: Use a suitable SPE cartridge, such as a C18 or a specialized polymeric sorbent.

  • Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.[2]

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute this compound from the cartridge using a stronger solvent, such as methanol or a methanol-ammonia mixture.[2]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[2]

Quantification: Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the sensitive and specific quantification of this compound.

  • HPLC-MS Analysis:

    • Column: A reverse-phase column, such as a C18 or phenyl-based column, is typically used for separation.[17]

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile, methanol) is commonly employed.[17][18]

    • Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source operating in negative ion mode, provides high selectivity and sensitivity for detecting the negatively charged this compound molecule.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This method can also be used but requires derivatization of the non-volatile this compound molecule to make it suitable for GC analysis.[2][16] Trimethylsilyl (TMS) derivatization is a common approach.[2]

Signaling Pathways and Biological Interactions

The primary molecular target of this compound is the mitochondrial adenine nucleotide translocase (ANT).[1][3][4] By binding to ANT, this compound competitively inhibits the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a depletion of cellular ATP.[1][3] This fundamental action triggers a cascade of downstream cellular events.

ANT-AMPK-mTORC1 Signaling Pathway

Recent research has elucidated the role of this compound in modulating the ANT-AMPK-mTORC1 signaling pathway, which is a central regulator of cellular energy homeostasis and autophagy.[6][7][8]

  • Inhibition of ANT: this compound blocks the function of ANT, leading to an increase in the intracellular ADP/ATP ratio.[6][7][8]

  • Activation of AMPK: The elevated ADP/ATP ratio activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[6][7][8]

  • Inhibition of mTORC1: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major inhibitor of autophagy.[6][7]

  • Induction of Autophagy: The inhibition of mTORC1 initiates the process of autophagy, a cellular recycling mechanism that degrades damaged organelles and protein aggregates to maintain cellular health.[6][7][8]

This pathway highlights a potential therapeutic avenue where controlled modulation of mitochondrial function by this compound or its analogs could be harnessed to induce autophagy in diseases characterized by its dysregulation.

Visualizations

Signaling Pathway of this compound

AtractylosideA_Signaling_Pathway ATR This compound ANT Mitochondrial ADP/ATP Translocase (ANT) ATR->ANT Inhibits ADP_ATP Increased ADP/ATP Ratio ANT->ADP_ATP Leads to AMPK AMPK Activation ADP_ATP->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Autophagy Autophagy Induction mTORC1->Autophagy Promotes

Caption: this compound signaling pathway leading to autophagy induction.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Material Plant Material (e.g., seeds, rhizomes) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (Sample Clean-up) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Analysis LC-MS or GC-MS Analysis Purified_Extract->Analysis Quantification Quantification of This compound Analysis->Quantification

Caption: General workflow for the extraction and analysis of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Atractyloside A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A, a potent and toxic diterpenoid glycoside found in plants of the Asteraceae family, has garnered significant interest due to its specific inhibition of the mitochondrial ADP/ATP translocase. This property makes it a valuable tool in bioenergetics research and a potential scaffold for novel therapeutic agents. Despite its well-documented biological activity, the biosynthetic pathway leading to this compound in plants such as Xanthium strumarium and Atractylis gummifera remains largely unelucidated. This technical guide synthesizes current knowledge on diterpenoid biosynthesis to propose a putative pathway for this compound, identifies the key enzymatic steps, and provides representative experimental protocols for the characterization of the involved enzymes. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route of this complex natural product, paving the way for its potential biotechnological production and an informed approach to its toxicological properties.

Introduction

This compound is a tetracyclic diterpenoid glycoside characterized by an ent-kaurane skeleton. Its structure includes a glucose moiety, which is further embellished with isovaleric acid and two sulfate groups[1]. The primary mechanism of its toxicity is the potent and specific inhibition of the mitochondrial adenine nucleotide translocase, leading to a cessation of cellular energy production[1]. While the toxicological effects are well-studied, the intricate enzymatic machinery responsible for its de novo synthesis in plants is yet to be fully characterized. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of specialized metabolic pathways in plants, enable the development of strategies to mitigate the toxicity of plants containing this compound, and open avenues for the biotechnological production of this compound and its analogs for pharmacological research and drug development.

This guide outlines a putative biosynthetic pathway for this compound, drawing parallels from the well-characterized biosynthesis of other ent-kaurane diterpenoids, such as the gibberellins.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Diterpene Scaffold: The synthesis of the C20 ent-kaurane hydrocarbon precursor.

  • Oxidative Functionalization: A series of oxidation reactions to form the aglycone, atractyligenin.

  • Tailoring Reactions: Glycosylation, acylation, and sulfation to produce the final this compound molecule.

A schematic representation of the proposed pathway is presented below.

Atractyloside_A_Biosynthesis cluster_0 Upstream Mevalonate Pathway cluster_1 Diterpene Scaffold Formation cluster_2 Oxidative Functionalization cluster_3 Tailoring Reactions Acetyl-CoA Acetyl-CoA GGPP GGPP Acetyl-CoA->GGPP Multiple Steps ent-Copalyl_diphosphate ent-Copalyl_diphosphate GGPP->ent-Copalyl_diphosphate ent-CPS ent-Kaurene ent-Kaurene ent-Copalyl_diphosphate->ent-Kaurene ent-KS ent-Kaurenoic_acid ent-Kaurenoic_acid ent-Kaurene->ent-Kaurenoic_acid ent-KO (CYP) Atractyligenin_precursors Oxidized ent-Kaurene Intermediates ent-Kaurenoic_acid->Atractyligenin_precursors Multiple CYPs Atractyligenin Atractyligenin Atractyligenin_precursors->Atractyligenin Atractyligenin-glucoside Atractyligenin-glucoside Atractyligenin->Atractyligenin-glucoside UGT Acylated_glucoside Isovaleryl-atractyligenin -glucoside Atractyligenin-glucoside->Acylated_glucoside Acyltransferase Carboxyatractyloside Carboxyatractyloside Acylated_glucoside->Carboxyatractyloside SULT (x2) Atractyloside_A This compound Carboxyatractyloside->Atractyloside_A Decarboxylase (hypothesized)

Caption: Proposed biosynthetic pathway of this compound.

Formation of the ent-Kaurene Skeleton

The universal precursor for diterpenoid biosynthesis is geranylgeranyl pyrophosphate (GGPP), which is synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The formation of the characteristic tetracyclic ent-kaurane skeleton from GGPP is a two-step process catalyzed by two distinct terpene synthases:

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): This class I diterpene synthase further cyclizes ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene[2][3][4].

Genes encoding these enzymes have been characterized from a variety of plant species in the context of gibberellin biosynthesis[5][6][7][8][9]. It is highly probable that homologous enzymes are responsible for the formation of the ent-kaurene precursor of this compound in Xanthium and Atractylis species.

Oxidation of ent-Kaurene to Atractyligenin

The conversion of the hydrocarbon ent-kaurene to the highly oxygenated aglycone, atractyligenin, is predicted to involve a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). A plausible sequence of events is:

  • Oxidation at C-19: The methyl group at C-19 of ent-kaurene is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid. This three-step oxidation is catalyzed by a single multifunctional CYP, ent-kaurene oxidase (KO), which belongs to the CYP701 family[10][11][12].

  • Further Hydroxylations: Subsequent hydroxylations at various positions on the ent-kaurane ring are necessary to yield atractyligenin. Based on the structure of atractyligenin, these would include hydroxylations at C-2 and C-15. These reactions are likely catalyzed by other specific CYPs.

While transcriptome analyses of Xanthium strumarium have identified numerous putative CYP genes, the specific enzymes responsible for these transformations in the atractyloside pathway have not been functionally characterized[10][11][13].

Tailoring Reactions: Glycosylation, Acylation, and Sulfation

The final steps in the biosynthesis of this compound involve the attachment and modification of a sugar moiety.

  • Glycosylation: Atractyligenin is glycosylated, likely at the C-2 hydroxyl group, with a glucose molecule. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). Plant UGTs are a large and diverse family of enzymes known to be involved in the glycosylation of a wide range of secondary metabolites, including terpenoids[9][14][15].

  • Acylation: The glucose moiety is then acylated with isovaleric acid. This step is likely catalyzed by an acyltransferase.

  • Sulfation: Two sulfate groups are added to the glucose residue. This reaction is catalyzed by sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

  • Decarboxylation: It has been noted that carboxyatractyloside is the 4-carboxylated precursor of this compound. This suggests that a final decarboxylation step may occur to yield this compound. The enzyme responsible for this putative step is unknown.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics, metabolite concentrations, or gene expression levels specifically for the this compound biosynthetic pathway. Future research should focus on obtaining this data to build a more complete understanding of the pathway's regulation and flux.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway. These protocols are based on established methods used for the study of other diterpenoid biosynthetic pathways.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding ent-CPS, ent-KS, CYPs, UGTs, and SULTs involved in this compound biosynthesis from a high-producing plant tissue.

Transcriptome_Workflow Plant_Tissue Plant Tissue (e.g., young leaves, trichomes) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Assembly De novo Transcriptome Assembly Data_QC->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Expression_Analysis Differential Expression Analysis Assembly->Expression_Analysis Gene_Identification Candidate Gene Identification (Homology-based search) Annotation->Gene_Identification

Caption: Experimental workflow for transcriptome analysis.

Methodology:

  • Plant Material: Collect tissues known or suspected to be the primary sites of this compound biosynthesis (e.g., young leaves, glandular trichomes) from Xanthium strumarium or Atractylis gummifera.

  • RNA Extraction: Extract total RNA using a suitable method, such as a TRIzol-based protocol followed by purification with a column-based kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the purified RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble the high-quality reads into a de novo transcriptome.

    • Functionally annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST.

    • Identify candidate genes for ent-CPS, ent-KS, CYPs, UGTs, and SULTs based on homology to known enzymes from other plant species.

Functional Characterization of Candidate Enzymes

Objective: To experimentally validate the function of candidate genes identified through transcriptome analysis.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene cDNA Cloning Cloning into Expression Vector Candidate_Gene->Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, yeast) Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for enzyme functional characterization.

Methodology for a Candidate ent-Kaurene Synthase:

  • Cloning: Amplify the full-length coding sequence of the candidate ent-KS gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression: Transform the expression construct into an appropriate E. coli strain and induce protein expression.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, divalent cations (e.g., MgCl₂), and the substrate ent-copalyl diphosphate.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic ent-kaurene standard.

Methodology for a Candidate Cytochrome P450:

  • Cloning and Expression: Clone the candidate CYP gene into a yeast expression vector. Co-express the CYP with a cytochrome P450 reductase (CPR) in a suitable yeast strain.

  • Enzyme Assay (in vivo or in vitro):

    • In vivo: Feed the substrate (e.g., ent-kaurene) to the yeast culture expressing the CYP and CPR.

    • In vitro: Prepare microsomes from the yeast culture and perform the assay with the substrate, NADPH, and a suitable buffer.

  • Product Analysis: Extract the products from the yeast culture or the in vitro reaction and analyze them by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated products.

Similar strategies can be employed for the characterization of candidate UGTs and SULTs, using the appropriate substrates (e.g., atractyligenin for UGTs, and atractyligenin-glucoside for SULTs) and analytical techniques.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating yet largely unexplored area of natural product chemistry. This guide provides a robust hypothetical framework for the pathway, based on our current understanding of diterpenoid biosynthesis. The proposed pathway, involving the formation of an ent-kaurene scaffold followed by extensive oxidation and tailoring reactions, offers a clear roadmap for future research.

The immediate priorities for advancing our knowledge in this field are:

  • Transcriptome and Genome Sequencing: Generating high-quality genomic and tissue-specific transcriptomic resources for this compound-producing plants like Xanthium strumarium and Atractylis gummifera.

  • Functional Genomics: Systematic functional characterization of the candidate genes identified from these sequencing efforts to unequivocally establish their roles in the pathway.

  • Metabolic Engineering: Once the key enzymes are identified, metabolic engineering approaches in microbial or plant chassis can be explored for the sustainable production of this compound and its derivatives.

Unraveling the complete biosynthetic pathway of this compound will not only be a significant scientific achievement but will also unlock the potential for harnessing this potent molecule for the benefit of science and medicine.

References

Atractyloside A: A Technical Guide to its Role in Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a toxic diterpenoid glycoside found in plants of the Asteraceae family, is a potent and specific inhibitor of mitochondrial oxidative phosphorylation. Its primary mechanism of action involves the competitive inhibition of the Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This inhibition leads to a depletion of cellular ATP, mitochondrial dysfunction, and can trigger programmed cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key pathways involved.

Introduction

This compound is a naturally occurring glycoside with a significant history in toxicology and pharmacology. Found in plants such as the Mediterranean thistle Atractylis gummifera, it has been responsible for numerous cases of poisoning in both humans and livestock. The toxicity of this compound stems from its profound impact on cellular energy metabolism. By targeting a key component of oxidative phosphorylation, it serves as a valuable tool for researchers studying mitochondrial bioenergetics and cell death pathways. Its high affinity and specificity for the Adenine Nucleotide Translocator make it an indispensable pharmacological agent for dissecting the intricacies of mitochondrial function.

Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The cornerstone of this compound's activity is its role as a competitive inhibitor of the Adenine Nucleotide Translocator (ANT). The ANT is an integral membrane protein located in the inner mitochondrial membrane, and it is the most abundant protein in this membrane. Its primary function is to facilitate the 1:1 exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol. This process is essential for providing the rest of the cell with the energy currency it needs to function.

This compound mimics the structure of ADP, allowing it to bind to the nucleotide-binding site of the ANT on the cytosolic side of the inner mitochondrial membrane. This binding event locks the translocator in a conformation that prevents the transport of both ADP into the matrix and ATP out of the matrix. The consequence of this inhibition is the cessation of ATP supply to the cell, leading to a rapid decline in cellular energy levels.

Furthermore, the binding of this compound to the ANT can induce a conformational change in the protein that promotes the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors into the cytosol, ultimately triggering cell death.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cellular and mitochondrial parameters.

ParameterOrganism/Cell TypeConcentrationEffectReference
ATP Content Arteriolar Smooth Muscle Cells7.5 µM48% reduction[1]
10 µM63% reduction[1]
15 µM66% reduction[1]
State 3 Respiration Isolated Rat Renal Mitochondria53 µM50% inhibition[2]
Cell Viability HepG2 Cells10 µMSignificant inhibition[3]
20 µMSignificant inhibition[3]
Lipid Peroxidation Liver Slices≥200 µMSignificant increase[3]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.

Materials:

  • Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA, and 0.5% (w/v) BSA.

  • Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA.

  • Potter-Elvehjem homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the rat and excise the liver. Place it in ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the Teflon pestle at a low speed.

  • Add 8 volumes of Isolation Buffer I to the homogenate and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with ice-cold Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a suitable assay (e.g., BCA assay).

Measurement of Oxygen Consumption

This protocol outlines the measurement of mitochondrial oxygen consumption using a Clark-type oxygen electrode.

Materials:

  • Clark-type oxygen electrode system.

  • Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), and 5 mM KH2PO4.

  • Substrates (e.g., 5 mM glutamate + 5 mM malate for Complex I-driven respiration, or 5 mM succinate for Complex II).

  • ADP solution (100 mM).

  • This compound solution.

  • Uncoupler (e.g., FCCP).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add air-saturated Respiration Buffer to the electrode chamber at the desired temperature (e.g., 30°C).

  • Add the desired respiratory substrates to the chamber and allow the baseline to stabilize.

  • Add a known amount of isolated mitochondria (e.g., 0.3-0.5 mg/mL protein) to the chamber. A slow rate of oxygen consumption (State 2 respiration) should be observed.

  • To measure State 3 respiration (ADP-stimulated), add a known amount of ADP (e.g., 125 nmol). A rapid increase in oxygen consumption will be observed.

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

  • To test the effect of this compound, it can be added before the addition of ADP to observe its inhibition of State 3 respiration.

  • At the end of the experiment, an uncoupler like FCCP can be added to measure the maximal uncoupled respiration rate.

Visualizations of this compound's Mechanism and Effects

Atractyloside_Mechanism ADP_cyto ADP_cyto ANT ANT ADP_cyto->ANT Normal Transport ATP_cyto ATP_cyto ANT->ATP_cyto ADP_matrix ADP_matrix ANT->ADP_matrix ATP_matrix ATP_matrix ATP_matrix->ANT ATR ATR ATR->ANT Inhibition

Experimental_Workflow cluster_isolation Mitochondrial Isolation cluster_respiration Oxygen Consumption Assay cluster_analysis Data Analysis tissue Tissue Homogenization diff_cent Differential Centrifugation tissue->diff_cent mito_pellet Isolated Mitochondria Pellet diff_cent->mito_pellet add_mito Add Isolated Mitochondria mito_pellet->add_mito setup Calibrate O2 Electrode add_buffer Add Respiration Buffer & Substrates setup->add_buffer add_buffer->add_mito add_atr Add this compound add_mito->add_atr add_adp Add ADP (Initiate State 3) add_atr->add_adp measure Measure O2 Consumption Rate add_adp->measure calc_rates Calculate Respiration Rates measure->calc_rates compare Compare with/without ATR calc_rates->compare conclusion Determine Inhibitory Effect compare->conclusion

Signaling_Pathway ATR This compound ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits ATP_depletion Cellular ATP Depletion ANT->ATP_depletion mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Induces MMP_loss MMP_loss mPTP->MMP_loss CytoC CytoC mPTP->CytoC Smac Smac mPTP->Smac Apoptosome Apoptosome CytoC->Apoptosome Casp9 Casp9 Smac->Casp9 Promotes Apoptosome->Casp9 Casp3 Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Conclusion

This compound remains a critical tool for the study of mitochondrial biology and a potent toxin of clinical significance. Its well-defined mechanism of action, centered on the inhibition of the Adenine Nucleotide Translocator, provides a clear link between the disruption of oxidative phosphorylation and the induction of cell death. For researchers in basic science and drug development, a thorough understanding of this compound's effects is essential for designing experiments that probe mitochondrial function and for developing novel therapeutics that may target mitochondrial pathways. The data and protocols presented in this guide offer a comprehensive resource for professionals working in these fields.

References

Atractyloside A: A Comprehensive Technical Guide to its Pharmacological and Toxicological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent toxic diterpenoid glycoside originating from various plants of the Asteraceae family, presents a significant subject of interest in toxicology and pharmacology. Its primary mechanism of action involves the specific and competitive inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. This inhibition leads to a cascade of events, including the depletion of cellular ATP, induction of mitochondrial permeability transition, and ultimately, cell death through apoptosis or necrosis. This technical guide provides an in-depth analysis of the pharmacological and toxicological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and experimental workflows.

Pharmacological Properties

Mechanism of Action

This compound's primary pharmacological effect is the potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT), also known as the adenine nucleotide carrier[1][2][3]. The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix[3][4].

ATR acts as a competitive inhibitor, binding to the ANT on the outer face of the inner mitochondrial membrane, thereby physically obstructing the binding and translocation of ADP into the mitochondria[1][3]. This blockade of the ADP/ATP exchange effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid decline in the cellular ATP pool and a corresponding increase in the ADP/ATP ratio[5][6][7].

The disruption of cellular energy homeostasis triggers a cascade of downstream events. A significant consequence is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. The increased AMP/ATP ratio allosterically activates AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway[8][9]. This inhibition of mTOR, a key regulator of cell growth and proliferation, can lead to the induction of autophagy, a cellular process for the degradation and recycling of cellular components, as a survival mechanism under conditions of energy stress[6][8].

Potential Therapeutic Applications

Despite its high toxicity, the unique mechanism of action of this compound has led to its investigation in certain therapeutic contexts. Its ability to induce apoptosis has prompted research into its potential as an anticancer agent[8]. Furthermore, its role in modulating mitochondrial function and inducing autophagy is being explored in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD)[6]. However, its narrow therapeutic index remains a major obstacle to its clinical application.

Toxicological Properties

Acute Toxicity

This compound is highly toxic to mammals, with exposure leading to severe and often fatal consequences. The primary target organs for ATR toxicity are the liver and kidneys, where it induces centrilobular hepatic necrosis and proximal tubular necrosis, respectively[10].

Table 1: Acute Toxicity of this compound in Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatIntramuscular (i.m.)431[8]
RatIntraperitoneal (i.p.)143[11]
RatSubcutaneous (s.c.)155[11]
RabbitSubcutaneous (s.c.)250[11]
Guinea PigIntraperitoneal (i.p.)200[11]
DogIntravenous (i.v.)15[11]
Cellular Toxicity

This compound exerts its toxic effects at the cellular level through multiple mechanisms, primarily stemming from the depletion of ATP.

  • ATP Depletion: Inhibition of the ANT leads to a significant reduction in cellular ATP levels. For instance, in arteriolar smooth muscle cells, treatment with 7.5, 10, and 15 µM atractyloside for 10 minutes resulted in a 48%, 63%, and 66% reduction in relative ATP content, respectively[12][13].

  • Mitochondrial Permeability Transition (MPT): ATR can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol[12][13].

  • Oxidative Stress: While not its primary mechanism, ATR has been shown to induce lipid peroxidation in liver slices at concentrations of ≥200 µM[8].

  • Cell Death: At high concentrations, the massive depletion of ATP leads to necrotic cell death. At lower, sub-lethal concentrations, ATR can trigger the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspases[14][15].

Table 2: In Vitro Toxicological Effects of this compound

Cell/Tissue TypeConcentrationEffectReference
Arteriolar smooth muscle cells7.5 - 15 µMSignificant reduction in ATP content[12][13]
Pig kidney and liver slices≥ 200 µMDepletion of GSH and ATP[8]
Pig kidney slices≥ 200 µMConcentration-dependent leakage of LDH and ALP[8]
Pig liver slices≥ 200 µMSignificant increase in lipid peroxidation[8]
HepG2 cells10 and 20 µMInhibition of cell viability[16]
L-02 cells20 µMInhibition of cell viability[16]

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium

  • Test compound (this compound)

  • Lysis buffer (e.g., Triton X-100)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium and add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (add lysis buffer 45 minutes before the final step).

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

Cellular ATP Level Measurement (Bioluminescence Assay)

This assay is based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

Materials:

  • Opaque 96-well plates

  • Cell culture medium

  • Test compound (this compound)

  • ATP releasing agent

  • Luciferin-luciferase reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque 96-well plate and treat with this compound as described in the LDH assay protocol.

  • After the incubation period, add 100 µL of ATP releasing agent to each well and incubate for 5 minutes at room temperature to lyse the cells and release ATP.

  • Transfer 180 µL of the cell lysate to a new opaque 96-well plate.

  • Using the luminometer's injector, add 20 µL of the luciferin-luciferase reagent to each well.

  • Immediately measure the luminescence.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Mitochondrial ADP/ATP Exchange Assay

This fluorometric assay measures the rate of ADP/ATP exchange by detecting changes in the concentration of free magnesium in the extramitochondrial medium, exploiting the differential affinity of ADP and ATP for Mg²⁺.

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Magnesium Green™ (fluorescent Mg²⁺ indicator)

  • ADP

  • Fluorometer

Protocol:

  • Isolate mitochondria from the desired tissue or cells using standard differential centrifugation methods.

  • Resuspend the isolated mitochondria in a respiration buffer containing the fluorescent indicator Magnesium Green™.

  • Place the mitochondrial suspension in a cuvette in a fluorometer and record the baseline fluorescence.

  • Initiate the ADP/ATP exchange by adding a known concentration of ADP to the cuvette.

  • Continuously record the change in fluorescence as ATP is exported from the mitochondria in exchange for the added ADP. The binding of the exported ATP to Mg²⁺ will cause a change in the fluorescence of Magnesium Green™.

  • Calibrate the fluorescence signal by adding known concentrations of ATP and ADP to determine the relationship between fluorescence and the ADP/ATP ratio.

  • Calculate the rate of ADP/ATP exchange from the rate of change in fluorescence.

Visualizations

Signaling Pathway of this compound-Induced Autophagy

AtractylosideA_Signaling Figure 1: Signaling pathway of this compound-induced autophagy. cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ANT ADP/ATP Translocase (ANT) ATP_mito ATP (Mitochondria) ANT->ATP_mito Translocation ATP_depletion ATP Depletion ANT->ATP_depletion Blockade leads to ATR This compound ATR->ANT Inhibits ADP ADP ADP->ANT Translocation ATP_cyto ATP (Cytosol) ATP_mito->ATP_cyto AMPK AMPK ATP_cyto->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ATP_depletion->AMPK Activates

Caption: this compound inhibits ANT, leading to ATP depletion, AMPK activation, mTORC1 inhibition, and subsequent induction of autophagy.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Figure 2: General experimental workflow for in vitro cytotoxicity testing of this compound. start Start cell_culture 1. Cell Seeding start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment incubation 3. Incubation treatment->incubation assay 4. Cytotoxicity Assay (e.g., LDH, MTT) incubation->assay data_acquisition 5. Data Acquisition (e.g., Absorbance Reading) assay->data_acquisition data_analysis 6. Data Analysis (% Cytotoxicity, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A stepwise workflow for assessing the cytotoxic effects of this compound on cultured cells.

Conclusion

This compound is a valuable tool for studying mitochondrial bioenergetics and the mechanisms of cell death. Its potent and specific inhibition of the ADP/ATP translocase provides a clear model for investigating the consequences of acute cellular energy depletion. While its inherent toxicity currently limits its therapeutic potential, a thorough understanding of its pharmacological and toxicological properties is essential for researchers in drug development and toxicology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important and powerful compound. Further research is warranted to explore potential strategies to mitigate its toxicity while harnessing its unique mechanism of action for therapeutic benefit.

References

Atractyloside A: A Technical Guide to its Effects on Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A (ATR), a potent diterpenoid glycoside, is a well-characterized inhibitor of mitochondrial function. Its primary mechanism of action involves the specific, competitive inhibition of the adenine nucleotide translocator (ANT), a critical protein of the inner mitochondrial membrane responsible for the exchange of cytosolic adenosine diphosphate (ADP) for mitochondrial adenosine triphosphate (ATP).[1][2] This blockade of nucleotide exchange effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP stores and a concomitant increase in the ADP/ATP ratio.[3][4] The resulting energy crisis triggers a cascade of downstream cellular events, including the activation of stress-sensing signaling pathways and, at higher concentrations, the induction of apoptosis and necrosis.[5] This guide provides an in-depth technical overview of the effects of this compound on cellular energy metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

This compound's primary molecular target is the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane. ANT facilitates the vital exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix. This process is essential for providing the cell with a continuous supply of ATP to fuel various metabolic processes.

ATR competitively binds to the ANT, effectively blocking its transport function.[1] This inhibition prevents the entry of ADP into the mitochondria, which is a necessary substrate for ATP synthase. Consequently, oxidative phosphorylation is halted, leading to a cessation of ATP production. The binding of ATR to ANT is competitive up to a concentration of 5 mmol.[1]

dot

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocator (ANT) Matrix_ADP ADP ANT->Matrix_ADP Cyto_ATP Cytosolic ATP ANT->Cyto_ATP ATPsynthase ATP Synthase Matrix_ATP ATP ATPsynthase->Matrix_ATP Synthesis Matrix_ADP->ATPsynthase Substrate Matrix_ATP->ANT Transport Out Cyto_ADP Cytosolic ADP ATR This compound ATR->ANT Inhibition

Mechanism of this compound Inhibition of ANT.

Quantitative Effects on Cellular Energetics

The inhibition of ANT by this compound leads to measurable changes in key indicators of cellular energy status. These effects are typically dose- and time-dependent.

Table 1: Effect of this compound on Cell Viability
Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG22.524~100[4]
HepG2524~100[4]
HepG27.524~100[4]
HepG21024~80[4]
HepG22024~60[4]
Table 2: Effect of this compound on ADP/ATP Ratio
Cell LineConcentration (µM)Incubation Time (h)Fold Change in ADP/ATP RatioReference
HepG22.524~1.5[4]
HepG2524~2.0[4]
HepG27.524~2.5[4]
HepG21024~3.0[4]
HepG22024~3.5[4]
Table 3: Effect of this compound on Mitochondrial Respiration
SystemConcentrationEffectReference
Isolated rat renal mitochondria53 µM50% inhibition of state 3 respiration[6]
Isolated rat renal mitochondria> 50 µMSignificant inhibition of basal oxygen consumption[6]

Signaling Pathways Modulated by this compound

The cellular energy deficit induced by this compound activates key signaling pathways that sense and respond to metabolic stress. A primary pathway affected is the AMP-activated protein kinase (AMPK) pathway.

The increase in the cellular ADP/ATP ratio leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. One of the key downstream targets of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK phosphorylates and inhibits mTORC1, leading to a downstream inhibition of protein synthesis and cell growth, and the induction of autophagy.[3]

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ANT ANT Inhibition ADPATP_Ratio Increased ADP/ATP Ratio ANT->ADPATP_Ratio AMPK AMPK Activation ADPATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy Protein_Synthesis Protein Synthesis Inhibition mTORC1->Protein_Synthesis Cell_Growth Cell Growth Inhibition mTORC1->Cell_Growth

This compound-induced AMPK/mTOR Signaling.

Experimental Protocols

Measurement of Cellular ATP Levels

This protocol describes a common method for quantifying intracellular ATP levels using a luciferase-based bioluminescence assay.

Materials:

  • Cells of interest

  • This compound (stock solution in a suitable solvent, e.g., water)

  • 96-well white, clear-bottom tissue culture plates

  • ATP bioluminescence assay kit (e.g., from Promega, Abcam, or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10, 20 µM) for the desired incubation time (e.g., 24 hours).[4] Include a vehicle-only control.

  • Assay:

    • Equilibrate the plate and assay reagents to room temperature.

    • Follow the specific instructions of the chosen ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the luciferase and luciferin substrate.

    • Incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence signal to the number of cells or total protein content if necessary.

    • Express the results as a percentage of the control or as absolute ATP concentrations if a standard curve is used.

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF cell culture microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Cell Treatment & Medium Exchange:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium.

    • Add the final volume of pre-warmed Seahorse XF Base Medium to each well.

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Prepare Drug Plate: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound at the desired final concentrations.

  • Seahorse XF Assay:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound can be determined by comparing the OCR profiles of treated and untreated cells.

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Hydrate Hydrate Sensor Cartridge Load_Drugs Load Drug Plate (ATR, Oligo, FCCP, Rot/AA) Hydrate->Load_Drugs Medium_Change Wash & Add Assay Medium Incubate Incubate Cells (non-CO2, 37°C) Medium_Change->Incubate Run_Assay Run Seahorse XF Assay Incubate->Run_Assay Calibrate Calibrate Instrument Load_Drugs->Calibrate Calibrate->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Seahorse XF Mitochondrial Respiration Workflow.
Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

This protocol uses the calcein-AM/cobalt chloride quenching method to assess the opening of the MPTP.

Materials:

  • Cells of interest

  • This compound

  • Calcein-AM

  • Cobalt chloride (CoCl₂)

  • Ionomycin (positive control)

  • Cyclosporin A (inhibitor control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and treat with this compound for the desired time and concentration.

  • Calcein-AM Loading:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with Calcein-AM (typically 1 µM) for 15-30 minutes at 37°C.

  • Cobalt Chloride Quenching:

    • Wash the cells to remove excess Calcein-AM.

    • Add CoCl₂ (typically 1-5 mM) to the cells to quench the cytosolic calcein fluorescence. The mitochondrial calcein fluorescence will remain.

  • Imaging/Measurement:

    • Image the cells using a fluorescence microscope with appropriate filters for calcein (excitation ~495 nm, emission ~515 nm).

    • Alternatively, measure the fluorescence intensity using a plate reader.

  • Controls:

    • Positive Control: Treat cells with ionomycin to induce massive Ca²⁺ influx and subsequent MPTP opening, which will lead to the quenching of mitochondrial calcein fluorescence.

    • Inhibitor Control: Co-treat cells with this compound and Cyclosporin A, a known inhibitor of the MPTP.

  • Data Analysis: A decrease in mitochondrial calcein fluorescence in this compound-treated cells compared to the control indicates MPTP opening.

Conclusion

This compound serves as a powerful tool for studying cellular energy metabolism due to its specific and potent inhibition of the adenine nucleotide translocator. Its effects are profound, leading to a rapid depletion of cellular ATP, activation of metabolic stress pathways, and ultimately, cell death. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate roles of mitochondrial function in cellular health and disease. Understanding the mechanisms of action of compounds like this compound is crucial for drug development, particularly in the fields of oncology, metabolic disorders, and toxicology.

References

The Double-Edged Sword: An In-depth Technical Guide to the Historical Ethnomedicinal Use of Atractyloside A-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside A, a potent mitochondrial toxin, is a naturally occurring glycoside found in several plant species that have been used for centuries in traditional medicine across various cultures. This technical guide delves into the historical ethnomedicinal applications of these plants, with a focus on species such as Xanthium strumarium, Callilepis laureola, and members of the Atractylodes genus. It provides a comprehensive overview of their traditional uses, the quantitative occurrence of this compound, and the detoxification methods employed in ethnomedicine. Furthermore, this guide details the molecular mechanism of this compound toxicity, primarily through the inhibition of the mitochondrial ADP/ATP translocase, and its impact on cellular signaling pathways. Detailed experimental protocols for the quantification of this compound and the assessment of cytotoxicity are also presented to aid researchers in the fields of ethnopharmacology, toxicology, and drug development.

Introduction

The use of plants for medicinal purposes is a practice as old as humanity itself. However, the venerated herbs of traditional medicine often harbor a complex duality, possessing both therapeutic and toxic properties. A compelling example of this is the historical use of plants containing the diterpenoid glycoside, this compound. This compound is a potent inhibitor of mitochondrial oxidative phosphorylation, capable of causing severe liver and kidney damage, and in many cases, death. Despite its inherent toxicity, various cultures have harnessed the medicinal properties of this compound-containing plants for a wide range of ailments.

This guide aims to provide a detailed technical examination of the historical ethnomedicinal use of these plants. It will explore the fine line between remedy and poison, shedding light on the traditional knowledge that allowed for their use, and the modern scientific understanding of their mechanism of action. This information is critical for researchers investigating the pharmacological potential of natural products, for toxicologists studying plant-based poisons, and for drug development professionals seeking to understand the structure-activity relationships of potent bioactive molecules.

Ethnomedicinal Uses of this compound-Containing Plants

Several plant species known to contain this compound have a rich history of use in traditional medicine across the globe. The most prominent among these are Xanthium strumarium, Callilepis laureola, and various species of the Atractylodes genus.

Xanthium strumarium (Cocklebur)

Xanthium strumarium has a long history of use in Traditional Chinese Medicine (TCM), where its fruit is known as "Cang'erzi". It has been traditionally used to treat a variety of conditions, including rhinitis, sinusitis, headache, and urticaria. In Indian traditional medicine (Ayurveda), it is used for leucoderma, epilepsy, and insect bites. Native American tribes have also utilized this plant to treat digestive issues.

A crucial aspect of its use in TCM is the processing of the fruits by stir-baking. This traditional detoxification method is believed to reduce the plant's toxicity while enhancing its therapeutic efficacy.

Callilepis laureola (Impila)

Callilepis laureola, known as "Impila" in Zulu traditional medicine, is a plant native to Southern Africa. The tuberous root of this plant has been used as a traditional remedy for a range of ailments, including tapeworm, snakebite, and infertility. It has also been used as a purgative and to kill maggots in cattle. However, Callilepis laureola is notoriously toxic, and numerous fatalities have been reported from its use, particularly in children. Traditional preparation often involves using a decoction or an infusion of the powdered root.

Atractylodes Species

Several species of the Atractylodes genus are important in East Asian traditional medicine. The rhizomes of Atractylodes lancea, Atractylodes chinensis, and Atractylodes macrocephala are used as diuretics and stomachics, and for treating rheumatic diseases and digestive disorders. While these plants are valued for their medicinal properties, some species have been found to contain this compound.

Quantitative Analysis of this compound in Plants

The concentration of this compound and its analogs can vary significantly between plant species, the part of the plant used, geographical location, and the time of harvest. This variability underscores the importance of quantitative analysis for both safety assessment and standardization of any potential therapeutic applications.

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Xanthium strumariumSeedsAtractyloside4.3 mg/mlHPLC
Xanthium strumariumRootsAtractyloside2.9 mg/mlHPLC
Atractylis gummiferaRootsAtractyloside3.7 mg/gHPLC-HRMS/MS
Atractylis gummiferaRootsCarboxyatractyloside5.4 mg/gHPLC-HRMS/MS
Callilepis laureolaTuberAtractylosideQuantifiableLC-MS
Atractylodes lanceaRhizomeThis compoundPresentNot specified
Atractylodes macrocephalaRhizomeThis compoundPresentNot specified
Atractylodes japonicaRhizomeThis compoundPresentNot specified

Table 1: Quantitative Data on this compound and its Analogs in Various Plants. This table summarizes the reported concentrations of this compound and carboxyatractyloside in different plant species and parts, along with the analytical methods used for quantification.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound toxicity is the specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT). The ANT is an integral membrane protein responsible for the exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix. By binding to the ANT, this compound effectively blocks this crucial exchange, leading to a rapid depletion of cellular ATP and subsequent cell death.

AMPK_Pathway AtractylosideA This compound ANT ADP/ATP Translocase AtractylosideA->ANT Inhibits ATP_depletion Decreased Cellular ATP Increased AMP/ATP Ratio ANT->ATP_depletion Leads to AMPK AMPK (Energy Sensor) ATP_depletion->AMPK Activates Cell_Death Apoptosis / Necrosis ATP_depletion->Cell_Death Induces mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits HPLC_Workflow start Start plant_material Dried and Powdered Plant Material start->plant_material extraction Methanol Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_analysis HPLC Analysis (C18 column, UV detection) filtration->hplc_analysis quantification Quantification using Calibration Curve hplc_analysis->quantification end End quantification->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells cell_adhesion Allow Cells to Adhere (24 hours) seed_cells->cell_adhesion prepare_extracts Prepare Plant Extract Dilutions cell_adhesion->prepare_extracts treat_cells Treat Cells with Extracts prepare_extracts->treat_cells incubate_treatment Incubate (24-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Methodological & Application

Atractyloside A: A Potent Tool for Interrogating Mitochondrial Function in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Atractyloside A (ATR), a natural diterpenoid glycoside, is a powerful and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1] This pivotal role in cellular bioenergetics makes this compound an indispensable tool for researchers in metabolism, drug discovery, and toxicology. By acutely inhibiting the exchange of mitochondrial ATP for cytosolic ADP, this compound rapidly depletes cellular energy stores, leading to a cascade of metabolic consequences.[1] These include the collapse of the mitochondrial membrane potential, induction of the mitochondrial permeability transition pore (mPTP), and initiation of apoptosis.[2][3] These application notes provide a comprehensive overview of the use of this compound in metabolic research, including detailed protocols and data presentation.

Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane.[1] The ANT is responsible for the crucial exchange of ATP synthesized within the mitochondria for ADP from the cytosol. By binding to the ANT, this compound effectively halts this exchange, trapping ATP within the mitochondrial matrix and preventing its utilization in the cytosol. This leads to a rapid decrease in cellular ATP levels and a corresponding increase in the ADP/ATP ratio, a critical indicator of cellular energy status.[2][4]

The profound disruption of cellular energy homeostasis initiated by this compound triggers several downstream events. The inhibition of ATP synthesis and the accumulation of ADP within the mitochondria contribute to the dissipation of the mitochondrial membrane potential (ΔΨm). Furthermore, this compound is a known inducer of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[3][5] The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors such as cytochrome c into the cytosol.[6][7] This cascade of events ultimately culminates in the activation of caspases and the execution of the apoptotic program.

Applications in Metabolic Research

Due to its well-defined mechanism of action, this compound serves as a versatile tool in a variety of research applications:

  • Studying Mitochondrial Respiration and Oxidative Phosphorylation: By inhibiting the final step of oxidative phosphorylation (ATP export), this compound allows for the precise investigation of the coupling between substrate oxidation and ATP synthesis. It is commonly used in studies with isolated mitochondria and in cellular oxygen consumption assays (e.g., Seahorse XF Analyzer) to dissect the components of mitochondrial respiration.

  • Inducing and Investigating Apoptosis: this compound is a reliable agent for inducing the intrinsic pathway of apoptosis. Researchers can utilize it to study the signaling pathways involved in mitochondrial-mediated cell death, including the roles of the mPTP, cytochrome c release, and caspase activation.

  • Screening for Modulators of Mitochondrial Function: this compound can be employed as a positive control or a tool in high-throughput screening assays to identify compounds that protect against or exacerbate mitochondrial dysfunction.

  • Investigating the Role of Cellular Energy Status in Disease: By manipulating cellular ATP levels with this compound, researchers can explore the impact of energy deficit on various cellular processes and its contribution to the pathophysiology of diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in the literature.

Table 1: Effect of this compound on Cellular ATP Levels

Cell Type/TissueThis compound ConcentrationIncubation TimeATP Reduction (% of Control)Reference
Arteriolar Smooth Muscle Cells7.5 µM10 min48%[3]
Arteriolar Smooth Muscle Cells10 µM10 min63%[3]
Arteriolar Smooth Muscle Cells15 µM10 min66%[3]
Pig Kidney Slices≥ 200 µM3 hMarked depletion[8]
Pig Liver Slices≥ 200 µM3 hMarked depletion[8]

Table 2: Effective Concentrations of this compound in Various Assays

AssayCell Type/SystemEffective Concentration RangeEffectReference
Inhibition of State 3 RespirationIsolated Rat Renal Cortical Mitochondria53 µM (50% inhibition)Inhibition of ADP-stimulated respiration[9]
Induction of mPTP openingIsolated Bovine Liver Mitochondria100 µMIncreased mPTP formation[6]
Inhibition of GluconeogenesisPig Kidney and Liver Slices≥ 500 µMSignificant inhibition[8]
Apoptosis InductionHepG2 Cells2.5 - 7.5 µMActivation of autophagy[4]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound.

Materials:

  • Cultured cells

  • This compound stock solution (in DMSO or water)

  • JC-1 staining solution (e.g., from a commercial kit)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control and a positive control for depolarization (e.g., FCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions. A typical final concentration is 10 µg/mL.[4]

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[4]

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh culture medium or PBS to the cells.

  • Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.

    • Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescent JC-1 monomers in the cytoplasm.

    • Plate Reader: Measure fluorescence intensity at two wavelength pairs: excitation/emission ~525/590 nm for red fluorescence and ~490/530 nm for green fluorescence.[4] The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol 2: Assessment of Cellular ATP Levels

This protocol outlines a method to quantify cellular ATP levels using a luciferase-based assay following treatment with this compound.

Materials:

  • Cultured cells

  • This compound stock solution

  • ATP assay kit (luciferase-based)

  • Lysis buffer (provided with the kit)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired time points.

  • At the end of the treatment, remove the culture medium.

  • Lyse the cells by adding the lysis buffer provided in the ATP assay kit.

  • Follow the manufacturer's protocol for the ATP assay. This typically involves adding a substrate/enzyme mixture (luciferin/luciferase) to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Normalize the ATP levels to the protein concentration of each sample.

Protocol 3: Cytochrome c Release Assay (Western Blotting)

This protocol describes the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis, using cell fractionation and Western blotting.

Materials:

  • Cultured cells

  • This compound stock solution

  • Cell fractionation kit or buffers for isolating cytosolic and mitochondrial fractions

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Primary antibody against cytochrome c

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Treat cultured cells with this compound to induce apoptosis. Include an untreated control.

  • Harvest the cells and wash them with ice-cold PBS.

  • Perform cell fractionation to separate the cytosolic and mitochondrial fractions according to a commercially available kit or a standard laboratory protocol. It is crucial to work on ice and include protease inhibitors to prevent protein degradation.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions of both treated and untreated cells onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cytochrome c overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells indicates cytochrome c release.

Visualizations

AtractylosideA_Mechanism cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane cluster_matrix Matrix cluster_cyto Cytosol ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP ANT->mPTP Induces Opening ATP_cyto ATP ANT->ATP_cyto ATP Export ATP_synth ATP Synthase ATP_mito ATP ATP_synth->ATP_mito ADP + Pi ATP_mito->ANT ATP CytoC Cytochrome c mPTP->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates ADP_cyto ADP ADP_cyto->ANT ATR This compound ATR->ANT Inhibits

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Metabolic Analysis cluster_energy Energy Status cluster_mito_health Mitochondrial Health cluster_apoptosis Apoptosis Induction A Cell Culture B Treatment with This compound A->B C ATP Level Measurement (Luminescence) B->C E Mitochondrial Membrane Potential (JC-1 Staining) B->E F Oxygen Consumption Rate (Seahorse) B->F G Cytochrome c Release Assay (Western Blot) B->G D ADP/ATP Ratio Calculation C->D I Data Interpretation and Conclusion D->I E->I F->I H Caspase Activity Assay G->H H->I

Caption: Typical experimental workflow using this compound.

Signaling_Pathway ATR This compound ANT ANT Inhibition ATR->ANT ATP_Depletion Cellular ATP Depletion ANT->ATP_Depletion mPTP_Opening mPTP Opening ANT->mPTP_Opening MMP_Collapse Mitochondrial Membrane Potential Collapse ATP_Depletion->MMP_Collapse MMP_Collapse->mPTP_Opening CytoC_Release Cytochrome c Release mPTP_Opening->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade induced by this compound.

References

Application Note: Quantification of Atractyloside A in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Atractyloside A in biological matrices such as plasma, whole blood, and urine. This compound is a potent toxic diterpene glycoside found in several plants of the Asteraceae family, and its quantification is crucial for toxicological studies, forensic investigations, and pharmacokinetic analysis.[1][2][3] The described method utilizes solid-phase extraction or protein precipitation for sample clean-up, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in negative electrospray ionization mode. This method provides high selectivity and sensitivity for the accurate determination of this compound in complex biological samples.

Introduction

This compound (ATR) and its analogue, carboxyatractyloside (CATR), are well-known inhibitors of the mitochondrial ADP/ATP translocase, leading to cellular energy depletion and significant hepato- and nephrotoxicity.[4][5] Human and animal poisonings have been reported following the ingestion of plants containing these toxins, such as Atractylis gummifera and Xanthium strumarium.[1][2][3] Therefore, a reliable analytical method for the quantification of this compound in biological fluids is essential for clinical diagnosis, forensic toxicology, and understanding its pharmacokinetic profile.[2][4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the required specificity and sensitivity for this purpose.[6]

Experimental

  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Paeoniflorin or Oxazepam-d5[3][7]

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3][8]

  • Biological matrix (plasma, whole blood, urine)

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocols

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.

Protocol 1: Solid-Phase Extraction (SPE) [3]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., whole blood or urine), add 10 µL of the internal standard solution and 2 mL of acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (3 mL, 60 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of an extraction buffer (e.g., HCl-PBS at pH 4.5).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Protein Precipitation [7]

  • Sample Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Addition of Precipitant: Add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and inject an aliquot into the HPLC-MS/MS system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the separation of this compound.

ParameterCondition 1Condition 2
HPLC Column ZORBAX Eclipse Plus C18 (2.1 x 150 mm, 5 µm)[2][7]XTerra Phenyl (2.1 x 150 mm, 3.5 µm)[8]
Mobile Phase A 2 mM Ammonium acetate in water[4]5 mM Ammonium acetate, pH 4.5[8]
Mobile Phase B Acetonitrile[4]Acetonitrile with 10% isopropanol[8]
Flow Rate 0.38 mL/min[4]0.25 mL/min[6]
Gradient 0-0.5 min, 10% B; 0.5-1.0 min, 10-30% B; 1.0-3.0 min, 30% B; 3.0-3.5 min, 10% B[4]0-1 min, 5% A; 1-2.5 min, 5-98% A; 2.5-6.5 min, 98% A; 6.5-7 min, 98-5% A[6]
Column Temp. 30 °CNot specified
Injection Vol. 10 µL10 µL[6]

Mass Spectrometric Conditions

The analysis is performed in negative electrospray ionization mode using multiple reaction monitoring (MRM).

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)[2][8]
MRM Transition (this compound) m/z 725.3 → 645.4[2][7]
MRM Transition (Carboxyatractyloside) m/z 769.3 → 689.4[2][7]
MRM Transition (IS - Paeoniflorin) m/z 479.2 → 121.1[2][7]
Nebulizer Gas Nitrogen
Collision Gas Nitrogen[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of published HPLC-MS/MS methods for this compound.

Biological MatrixLinearity RangeLLOQPrecision (%RSD)Accuracy (%RE)Extraction RecoveryReference
Rat Plasma1-500 ng/mL1 ng/mL< 15%± 15%> 85%[2][7]
Whole Blood0.17-200 µg/L0.17 µg/L< 5.8%95.9-98.6%Not specified[8]
Rat Plasma3.44-430 ng/mL3.44 ng/mL< 6%< 2.38%> 71.9%[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_pp Protein Precipitation cluster_analysis HPLC-MS/MS Analysis start Biological Sample (Plasma, Blood, Urine) is_add Add Internal Standard start->is_add spe_precip Protein Precipitation (Acetonitrile) is_add->spe_precip SPE Path pp_precip Add Acetonitrile is_add->pp_precip PP Path spe_centrifuge Centrifugation spe_precip->spe_centrifuge spe_load Load on SPE Cartridge spe_centrifuge->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute final_sample Prepared Sample pp_centrifuge Centrifugation pp_precip->pp_centrifuge pp_supernatant Collect Supernatant pp_centrifuge->pp_supernatant hplc HPLC Separation (Reversed-Phase) final_sample->hplc msms MS/MS Detection (Negative ESI, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in various biological samples. The combination of efficient sample preparation techniques and the high selectivity of tandem mass spectrometry ensures accurate and reproducible results, making it a valuable tool for toxicological and pharmacokinetic studies of this potent toxin.

References

Application Notes and Protocols for Isolating Mitochondria in Atractyloside A Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of high-quality, functional mitochondria from rat liver tissue, a standard model for studying the effects of Atractyloside A (ATR). The protocols are designed to yield mitochondria suitable for a range of downstream applications, including the assessment of mitochondrial respiration, membrane potential, and the induction of the mitochondrial permeability transition pore (mPTP).

This compound is a potent and specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[1][2][3] By binding to the ANT, this compound effectively halts oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[1][4] Furthermore, this compound is known to induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of regulated cell death.[5][6][7] The opening of the mPTP leads to mitochondrial swelling, depolarization of the inner mitochondrial membrane, and the release of pro-apoptotic factors such as cytochrome c.[6][8]

The study of this compound's effects on mitochondrial function is crucial for understanding its toxicological profile and its potential as a therapeutic agent in certain contexts. The following protocols provide a robust method for obtaining mitochondria of high purity and integrity, which are essential for reproducible and accurate experimental results.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria by Differential Centrifugation

This protocol describes the isolation of mitochondria from rat liver using a classic differential centrifugation method. This technique separates cellular organelles based on their size and density.

Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Mitochondria Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer

  • Bradford protein assay reagent

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved animal welfare protocols.

    • Quickly excise the liver and place it in ice-cold MIB.

    • Wash the liver with MIB to remove excess blood.

    • Mince the liver into small pieces on a pre-chilled glass plate.

  • Homogenization:

    • Transfer the minced liver to a pre-chilled Dounce homogenizer containing 10 mL of MIB with 0.5% (w/v) BSA and protease inhibitor cocktail.

    • Homogenize the tissue with 10-15 gentle strokes of the loose pestle.

    • Transfer the homogenate to a centrifuge tube.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new centrifuge tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant, which contains the cytosolic fraction.

  • Washing the Mitochondrial Pellet:

    • Resuspend the mitochondrial pellet in 10 mL of MIB without BSA.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Repeat the washing step one more time to ensure the purity of the mitochondrial fraction.

  • Final Mitochondrial Pellet and Quantification:

    • After the final wash, resuspend the mitochondrial pellet in a minimal volume of MIB (e.g., 500 µL).

    • Determine the protein concentration of the isolated mitochondria using the Bradford assay.

    • Store the isolated mitochondria on ice and use them for experiments within 4 hours to ensure optimal function.

Protocol 2: Assessment of Mitochondrial Respiration

This protocol outlines the use of an oxygen electrode (e.g., Clark-type electrode or Oroboros O2k) to measure the effect of this compound on mitochondrial respiration.

Materials and Reagents:

  • Isolated mitochondria

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4

  • Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration; 10 mM succinate for Complex II-linked respiration)

  • ADP

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

Procedure:

  • Chamber Setup:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add 2 mL of pre-warmed (37°C) Respiration Buffer to the chamber.

  • Mitochondrial Respiration Measurement:

    • Add isolated mitochondria (0.5-1 mg/mL) to the chamber and allow the baseline oxygen consumption (State 1) to stabilize.

    • Add the respiratory substrates (e.g., glutamate and malate) to initiate State 2 respiration.

    • Add a known amount of ADP (e.g., 150 µM) to induce State 3 respiration (active phosphorylation).

    • Once the ADP is phosphorylated to ATP, respiration will return to State 4 (resting state).

    • Add this compound at the desired concentration and observe its effect on State 3 and State 4 respiration.

    • As a control, after this compound addition, add oligomycin to inhibit ATP synthase and then FCCP to measure maximal uncoupled respiration.

  • Data Analysis:

    • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and integrity.

    • Quantify the inhibitory effect of this compound on State 3 respiration.

Protocol 3: Measurement of Mitochondrial Swelling

This protocol describes a spectrophotometric method to assess mitochondrial swelling induced by this compound, which is an indicator of mPTP opening.[8]

Materials and Reagents:

  • Isolated mitochondria

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4

  • This compound

  • Calcium chloride (CaCl₂)

  • Cyclosporin A (mPTP inhibitor)

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Baseline Measurement:

    • Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.5 mg/mL.

    • Place the mitochondrial suspension in a cuvette and monitor the absorbance at 540 nm. A stable baseline indicates intact mitochondria.

  • Induction of Swelling:

    • Add a known concentration of this compound to the cuvette.

    • In a parallel experiment, add a known concentration of CaCl₂ as a classic inducer of the mPTP.

    • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).

  • Inhibition of Swelling:

    • To confirm the involvement of the mPTP, pre-incubate the mitochondria with Cyclosporin A before adding this compound or CaCl₂.

    • Observe the inhibition of the absorbance decrease.

  • Data Analysis:

    • Plot the change in absorbance over time to visualize the kinetics of mitochondrial swelling.

    • Compare the rates of swelling induced by different concentrations of this compound.

Data Presentation

The quantitative data obtained from the experiments described above can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Mitochondrial Respiration

TreatmentState 3 Respiration (nmol O₂/min/mg)State 4 Respiration (nmol O₂/min/mg)Respiratory Control Ratio (RCR)
Control150 ± 1025 ± 36.0 ± 0.5
This compound (10 µM)30 ± 524 ± 21.25 ± 0.2
This compound (50 µM)5 ± 223 ± 30.22 ± 0.1

Note: The values presented are hypothetical and should be replaced with actual experimental data.

Table 2: this compound-Induced Mitochondrial Swelling

TreatmentRate of Swelling (ΔA₅₄₀/min)% Inhibition by Cyclosporin A
Control0.005 ± 0.001N/A
This compound (25 µM)0.05 ± 0.00885 ± 5%
CaCl₂ (100 µM)0.08 ± 0.0190 ± 4%

Note: The values presented are hypothetical and should be replaced with actual experimental data.

Mandatory Visualization

Caption: Mechanism of this compound action on mitochondria.

Experimental_Workflow cluster_isolation Mitochondria Isolation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation Tissue_Harvest Harvest Rat Liver Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Centrifugation_1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation_1 Centrifugation_2 High-Speed Centrifugation (10,000 x g) Centrifugation_1->Centrifugation_2 Washing Wash Mitochondrial Pellet Centrifugation_2->Washing Quantification Quantify Protein Concentration Washing->Quantification Incubation Incubate Mitochondria with This compound Quantification->Incubation Respiration_Assay Measure Oxygen Consumption Incubation->Respiration_Assay Swelling_Assay Monitor Mitochondrial Swelling (ΔA₅₄₀) Incubation->Swelling_Assay Membrane_Potential Assess Membrane Potential (e.g., JC-1, TMRM) Incubation->Membrane_Potential Cytochrome_c Western Blot for Cytochrome c Release Incubation->Cytochrome_c Data_Analysis Analyze and Compare Treatment Groups Respiration_Assay->Data_Analysis Swelling_Assay->Data_Analysis Membrane_Potential->Data_Analysis Cytochrome_c->Data_Analysis Conclusion Draw Conclusions on This compound's Effects Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound.

References

Application Note: Utilizing Atractyloside A for the Study of Adenine Nucleotide Translocator Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, is the most abundant protein in the inner mitochondrial membrane.[1] Its primary role is to facilitate the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This transport is crucial for supplying the cell with the energy required for metabolic processes.[1] Beyond its canonical role in bioenergetics, ANT is also a key regulator of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening is a critical event in several forms of cell death.[2][3]

Atractyloside A (ATR) is a potent and specific natural glycoside inhibitor of ANT.[4][5] By binding to the translocator, ATR provides a powerful pharmacological tool to investigate ANT's function, its role in cellular bioenergetics, and its involvement in pathological states. This document provides detailed application notes and protocols for using this compound in the study of ANT function.

Mechanism of Action

This compound exerts its inhibitory effect by binding with high affinity to the ANT protein from the cytosolic side of the inner mitochondrial membrane.[1] This binding event locks the translocator in its "c-conformation" (cytosolic-facing), which prevents the conformational changes necessary for nucleotide transport.[6] The key consequences of this inhibition are:

  • Inhibition of Oxidative Phosphorylation: By blocking the import of cytosolic ADP into the mitochondrial matrix, ATR effectively starves the F1Fo-ATP synthase of its substrate, leading to a halt in ATP production.[7]

  • Increased ADP/ATP Ratio: The inhibition of ADP/ATP exchange leads to an accumulation of ADP in the cytosol and a decrease in cytosolic ATP, significantly increasing the cellular ADP/ATP ratio.

  • Induction of Mitochondrial Permeability Transition Pore (mPTP): Atractyloside is a well-known inducer of the mPTP.[3][6] By stabilizing the c-conformation, ATR sensitizes the pore to opening, especially in the presence of triggers like Ca2+. This leads to the loss of mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[8]

cluster_0 Cytosol cluster_1 Mitochondrial Matrix cluster_2 ATR This compound ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Binds & Inhibits ADP_cyto ADP ADP_cyto->ANT Transport ATP_cyto ATP (Cellular Energy) ADP_matrix ADP ATPSynthase ATP Synthase ADP_matrix->ATPSynthase Substrate ATP_matrix ATP ATP_matrix->ANT ATPSynthase->ATP_matrix Synthesis ANT->ATP_cyto Transport ANT->ADP_matrix mPTP mPTP (Closed) ANT->mPTP Regulates arrow arrow start Start: Cultured Cells harvest Harvest & Wash Cells (Scraping, PBS, 800g spin) start->harvest homogenize Resuspend in Buffer & Lyse (Dounce Homogenizer) harvest->homogenize spin1 Low-Speed Centrifugation (700g, 10 min) homogenize->spin1 supernatant1 Collect Supernatant (Contains Mitochondria & Cytosol) spin1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) spin1->pellet1 spin2 High-Speed Centrifugation (12,000g, 15 min) supernatant1->spin2 supernatant2 Collect Supernatant (Cytosolic Fraction) spin2->supernatant2 pellet2 Collect Pellet (Mitochondrial Fraction) spin2->pellet2 wash Wash Mitochondrial Pellet pellet2->wash end End: Purified Mitochondria wash->end Logical Relationship: ATR, ANT, and Cell Fate ATR This compound ANT ANT Function (ADP/ATP Exchange) ATR->ANT Inhibits OXPHOS Oxidative Phosphorylation ANT->OXPHOS Enables mPTP mPTP Opening ANT->mPTP Sensitizes ATP Cellular ATP Production OXPHOS->ATP Energy Cellular Energy Homeostasis ATP->Energy Apoptosis Apoptosis / Cell Death Energy->Apoptosis Depletion contributes to Membrane Loss of ΔΨm (Depolarization) mPTP->Membrane Swelling Mitochondrial Swelling mPTP->Swelling Release Release of Pro-Apoptotic Factors mPTP->Release Release->Apoptosis

References

Application Notes and Protocols: Investigating Atractyloside A Cytotoxicity using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atractyloside A (ATR-A) is a potent toxic diterpenoid glycoside found in plants such as the Mediterranean thistle Atractylis gummifera.[1][2] Its primary mechanism of toxicity involves the specific inhibition of the mitochondrial adenine nucleotide translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[1][2][3][4][5][6] This inhibition leads to a rapid depletion of cellular ATP, disruption of oxidative phosphorylation, induction of the mitochondrial permeability transition pore (mPTP), and ultimately, cell death through apoptosis or necrosis.[1][4][6] Given its significant hepatotoxic and nephrotoxic effects, robust in vitro models are essential for studying its mechanisms and potential therapeutic or toxicological implications.[7][8] These application notes provide detailed protocols for investigating ATR-A cytotoxicity using relevant cell culture models, focusing on assays for cell viability, mitochondrial function, and apoptosis.

Mechanism of this compound Cytotoxicity

This compound exerts its cytotoxic effects by binding competitively to the ANT protein.[5] This binding event physically obstructs the transport of ADP into the mitochondrial matrix and ATP out into the cytosol. The resulting cellular energy crisis triggers a cascade of downstream events, including the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c, and activation of the caspase cascade, leading to programmed cell death.[6][9] At high concentrations, the severe energy depletion can lead to massive necrosis.[4][10]

AtractylosideA_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol ANT Adenine Nucleotide Translocator (ANT) mPTP mPTP Opening ANT->mPTP Induces ADP_matrix ADP ANT->ADP_matrix Blocked ATP_cyto ATP Depletion ANT->ATP_cyto Blocked CytoC Cytochrome c Release mPTP->CytoC Matrix Mitochondrial Matrix OXPHOS Oxidative Phosphorylation ADP_matrix->OXPHOS ATP_matrix ATP ATP_matrix->ANT Blocked OXPHOS->ATP_matrix Caspase Caspase Activation CytoC->Caspase ATRA This compound ATRA->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT ATP_cyto->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of this compound (ATR-A) cytotoxicity.

Recommended Cell Culture Models

The choice of cell line is critical for studying ATR-A toxicity. Given its known effects on the liver and kidneys, the following models are recommended:

  • Hepatocellular Carcinoma (HepG2) Cells: This human liver cell line is widely used for hepatotoxicity studies due to its metabolic capabilities and robust nature.[11][12][13]

  • Primary Hepatocytes: These offer higher physiological relevance for liver toxicity but are more challenging to culture and maintain.

  • Human Normal Liver Cells (L-02): A non-cancerous liver cell line used as a control to compare against cancer cell lines.[12]

  • Renal Proximal Tubule Epithelial Cells (e.g., LLC-PK1): A porcine kidney cell line that is a standard model for studying nephrotoxicity.

  • Precision-Cut Tissue Slices: Slices from pig or rat liver and kidney have been used to reproduce the in vivo toxic effects of ATR-A and study mechanistic differences between tissues.[7][8][14]

Quantitative Cytotoxicity Data

The following tables summarize quantitative data on the cytotoxic and biochemical effects of this compound from published studies.

Table 1: Cytotoxicity of this compound in Various Cell Models

Cell Model Concentration Exposure Time Effect Reference
HepG2 Cells 10 µM 24 h Significant inhibition of cell viability [12]
HepG2 Cells 20 µM 24 h Significant inhibition of cell viability [12]
L-02 Cells 2.5 - 10 µM 24 h No significant effect on cell viability [12]
Pig Kidney Slices 200 µM - 2.0 mM 3 h Concentration-dependent leakage of LDH and ALP [14]
Pig Liver Slices 200 µM - 2.0 mM 3 h Significant leakage of LDH [14]

| NSCLC H1975 Cells | Increasing Conc. | 96 h | Concentration-dependent inhibition of proliferation |[15] |

Table 2: Biochemical Effects of this compound

Cell Model Concentration Exposure Time Parameter Measured Result Reference
HepG2 Cells 2.5 - 10 µM 24 h ADP/ATP Ratio Significant, dose-dependent increase [12]
Pig Kidney Slices ≥200 µM 3 h ATP Content Marked depletion [7][14]
Pig Kidney Slices ≥200 µM 3 h GSH Content Marked depletion [7][14]
Pig Liver Slices ≥200 µM 3 h ATP Content Marked depletion [7][14]
Pig Liver Slices ≥200 µM 3 h GSH Content Marked depletion [7][14]

| Pig Liver Slices | ≥200 µM | 3 h | Lipid Peroxidation | Significant increase |[7][14] |

Experimental Workflow

A typical workflow for investigating ATR-A cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using various biochemical and cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis c1 Seed Cells in Multi-well Plates c2 Incubate (24h) for Adherence c1->c2 t2 Treat Cells with ATR-A (e.g., 24h, 48h) c2->t2 t1 Prepare ATR-A Dilutions (Vehicle Control) t1->t2 a1 Cell Viability Assay (MTT / MTS) t2->a1 a2 Mitochondrial Potential (JC-1 Assay) t2->a2 a3 Apoptosis Assay (Caspase-3 Activity) t2->a3 a4 Data Acquisition & Analysis a1->a4 a2->a4 a3->a4 Apoptosis_Pathway cluster_Mito Mitochondrial Stress cluster_Caspase Caspase Cascade ATRA This compound ANT ANT Inhibition ATRA->ANT MMP Loss of ΔΨm ANT->MMP ROS ↑ ROS Production ANT->ROS CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleaves ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Cleaves Substrates Cellular Substrates (e.g., PARP) Substrates->Apoptosis

References

Application Notes and Protocols for the Spectroscopic Analysis of Atractyloside A Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the structure elucidation of Atractyloside A, a toxic diterpenoid glycoside. The methodologies and data presented are essential for the identification and characterization of this and similar natural products in research and drug development.

Introduction to this compound

This compound is a natural glycoside found in plants of the Asteraceae family, such as Atractylis gummifera. Its structure consists of a diterpene aglycone, known as atractyligenin, linked to a modified glucose molecule. The glucose moiety is further esterified with isovaleric acid and two sulfate groups.[1] The presence of these functional groups makes spectroscopic analysis a powerful tool for its unambiguous identification.

The structure of this compound presents several key features for spectroscopic analysis:

  • A complex diterpene core with multiple stereocenters.

  • A glycosidic linkage.

  • Ester and sulfate functional groups.

Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for this compound based on literature for atractylosides and related diterpenoid glycosides. It is important to note that exact values may vary slightly depending on the solvent and instrument used.

Table 1: ¹H and ¹³C NMR Spectral Data for the Atractyligenin and Isovalerate Moieties of Atractyloside

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)
Atractyligenin Moiety
1~40.5~1.85 / ~1.10m
2~19.0~1.50m
3~38.0~1.45m
4~44.0---
5~57.0~1.15d~6.0
6~22.0~1.60 / ~1.40m
7~43.0~1.90m
8~55.0---
9~52.0~1.70m
10~39.0---
11~20.0~1.55 / ~1.35m
12~30.0~1.75 / ~1.25m
13~45.0~2.50m
14~155.0~4.90, ~4.80s, s
15~49.0~1.20m
16~105.0---
17~28.0~1.05s
18~180.0---
19~12.0~0.85s
20~15.0~0.65s
Glucose Moiety
1'~100.0~4.50d~7.5
2'~75.0~5.00t~8.0
3'~78.0~5.20t~8.5
4'~72.0~5.10t~9.0
5'~77.0~3.80m
6'~63.0~4.20 / ~4.00m
Isovalerate Moiety
1''~172.0---
2''~43.0~2.20d~7.0
3''~26.0~2.10m
4''/5''~22.5~0.95d~6.5

Table 2: Mass Spectrometry Data for Atractyloside

Ionm/z (Negative Mode)Description
[M-H]⁻725.2154Molecular Ion
[M-H-SO₃]⁻645.4Loss of a sulfate group
[M-H-2SO₃]⁻565.6Loss of two sulfate groups
[M-H-SO₃-Isovaleric acid]⁻543.4Loss of sulfate and isovaleric acid
Atractyligenin aglycone fragments~316, 289, 447Fragmentation of the diterpene core

Table 3: IR and UV-Vis Spectroscopic Data for Atractyloside

TechniqueWavenumber (cm⁻¹) / Wavelength (λmax, nm)Functional Group Assignment
IR Spectroscopy ~3400 (broad)O-H stretching (hydroxyl groups)
~2950C-H stretching (aliphatic)
~1735C=O stretching (ester)
~1700C=O stretching (carboxylic acid)
~1250S=O stretching (sulfate)
~1050C-O stretching (glycosidic bond, alcohols)
UV-Vis Spectroscopy ~210-220End absorption due to isolated chromophores

Experimental Protocols

3.1 Sample Preparation

  • NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Pyridine-d₅) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube. The choice of solvent may affect chemical shifts.

  • Mass Spectrometry (HPLC-MS): Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.

  • IR Spectroscopy: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • UV-Vis Spectroscopy: Prepare a dilute solution of this compound in a transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

3.2 NMR Spectroscopy Protocol

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of carbon signals and their chemical environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, which helps in identifying adjacent protons within the spin systems of the diterpene and sugar moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to determine one-bond proton-carbon correlations. This is crucial for assigning protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This experiment is vital for connecting different spin systems and for placing substituents on the main scaffold.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

3.3 Mass Spectrometry (HPLC-HRMS) Protocol

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed for optimal separation.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for detecting the sulfated and carboxylated this compound.[1]

    • Analysis Type: High-resolution mass spectrometry (HRMS) is used to obtain accurate mass measurements for molecular formula determination.

    • Tandem MS (MS/MS): Perform fragmentation of the molecular ion to obtain structural information. Key fragment ions to monitor include the loss of sulfate groups (SO₃) and the isovalerate group.[2]

3.4 Infrared (IR) Spectroscopy Protocol

  • Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Place the sample in the instrument.

  • Scan the mid-IR range (4000-400 cm⁻¹).

  • Identify characteristic absorption bands corresponding to the functional groups present in this compound.

3.5 UV-Visible (UV-Vis) Spectroscopy Protocol

  • Use a dual-beam spectrophotometer and fill both the reference and sample cuvettes with the solvent.

  • Run a baseline correction.

  • Replace the solvent in the sample cuvette with the this compound solution.

  • Scan the UV-Vis region (typically 200-800 nm) to identify any absorption maxima.

Visualizations

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Analysis & Structure Determination Isolation Isolation of this compound from Plant Material Purification Purification by Chromatography (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HPLC-HRMS) Purification->MS IR_UV IR & UV-Vis Spectroscopy Purification->IR_UV NMR_Analysis NMR Data Interpretation (COSY, HSQC, HMBC) NMR->NMR_Analysis MS_Analysis MS Fragmentation Analysis MS->MS_Analysis IR_UV_Analysis Functional Group Identification IR_UV->IR_UV_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal IR_UV_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Fragmentation_Pathway M [M-H]⁻ m/z 725.2 Frag1 [M-H-SO₃]⁻ m/z 645.4 M->Frag1 - SO₃ Frag2 [M-H-2SO₃]⁻ m/z 565.6 Frag1->Frag2 - SO₃ Frag3 [M-H-SO₃-Isovaleric Acid]⁻ m/z 543.4 Frag1->Frag3 - C₅H₁₀O₂ Aglycone Aglycone Fragments (e.g., m/z 316, 289) Frag2->Aglycone - Sugar moiety & Isovaleric Acid Frag3->Aglycone - Sugar moiety

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach employing a combination of modern spectroscopic techniques. NMR spectroscopy, particularly 2D experiments, provides the backbone of the structural assignment, while high-resolution mass spectrometry confirms the molecular formula and offers key fragmentation data for structural confirmation. IR and UV-Vis spectroscopy serve as complementary techniques for the identification of key functional groups. The protocols and data provided in these application notes serve as a valuable resource for researchers involved in the analysis of this and other complex natural products.

References

Application Notes and Protocols for Utilizing Atractyloside A in Cell-Based Assays to Inhibit ATP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside A (ATR) is a potent and specific inhibitor of mitochondrial ATP synthesis. This natural glycoside, found in plants of the Atractylis genus, targets the adenine nucleotide translocator (ANT), a key protein in the inner mitochondrial membrane responsible for the exchange of cytosolic ADP for mitochondrial ATP.[1][2] By competitively binding to ANT, this compound effectively halts the export of newly synthesized ATP from the mitochondria to the cytosol, leading to a rapid depletion of cellular energy stores.[1][3][4] This disruption of cellular energetics makes this compound a valuable tool for studying cellular processes dependent on mitochondrial ATP, including cell signaling, apoptosis, and metabolic regulation. At lower concentrations, it can induce apoptosis, while higher concentrations tend to lead to necrosis.[3]

These application notes provide detailed protocols for using this compound to inhibit ATP synthesis in cell-based assays, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the adenine nucleotide translocator (ANT).[1][3] This inhibition blocks the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, thereby uncoupling oxidative phosphorylation from cellular ATP supply. The resulting decrease in cytosolic ATP and increase in the ADP/ATP ratio can trigger various downstream signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which in turn can modulate metabolic pathways such as autophagy through the mTOR signaling cascade.[4]

cluster_mitochondrion Mitochondrion Matrix Mitochondrial Matrix ANT Adenine Nucleotide Translocator (ANT) Matrix->ANT ATP IMM Inner Mitochondrial Membrane OXPHOS Oxidative Phosphorylation ATP_synth ATP Synthase OXPHOS->ATP_synth H+ gradient ATP_synth->Matrix ATP (synthesis) ANT->Matrix ADP Cytosol Cytosol ANT->Cytosol ATP Cytosol->ANT ADP Atractyloside This compound Atractyloside->ANT Inhibits

Caption: Mechanism of this compound inhibition of the Adenine Nucleotide Translocator (ANT).

Quantitative Data Summary

The following tables summarize the effects of this compound on cell viability and cellular nucleotide ratios from published studies. These data can serve as a reference for designing new experiments.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG22.548~100[4]
HepG25.048~100[4]
HepG27.548~100[4]
HepG210.048~80[4]
HepG220.048~60[4]
L-025.024~100[4]
L-0210.024~100[4]
L-0220.024~80[4]

Table 2: Effect of this compound on ADP/ATP Ratio

Cell LineThis compound Concentration (µM)Incubation Time (h)Fold Change in ADP/ATP RatioReference
HepG22.524~1.5[4]
HepG25.024~2.0[4]
HepG27.524~2.5[4]
HepG210.024~3.0[4]
HepG220.024~3.5[4]

Table 3: Effect of this compound on Cellular ATP Content

Tissue SlicesThis compound Concentration (µM)Incubation Time (h)ATP Content (% of Control)Reference
Pig Kidney2003Significantly depleted[5][6]
Pig Liver2003Significantly depleted[5][6]
Arteriolar Smooth Muscle Cells7.50.1752[7]
Arteriolar Smooth Muscle Cells10.00.1737[7]
Arteriolar Smooth Muscle Cells15.00.1734[7]

Experimental Protocols

Protocol 1: Determination of Cellular ATP Levels and Cell Viability

This protocol outlines a method to assess the impact of this compound on cellular ATP levels and overall cell viability using a luminescence-based assay.

Materials:

  • Cell line of interest (e.g., HepG2, A549, HeLa)

  • Complete cell culture medium

  • This compound (stock solution prepared in water or DMSO)

  • 96-well white, opaque tissue culture plates

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well white, opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 50 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.

    • Incubate for the desired time period (e.g., 3, 6, 12, 24, 48 hours).[4]

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the ATP concentration.

    • Calculate the percentage of ATP relative to the vehicle-treated control cells.

    • Plot the percentage of ATP as a function of this compound concentration.

start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound incubate_overnight->treat_cells incubate_treatment Incubate for desired time (e.g., 3-48 hours) treat_cells->incubate_treatment equilibrate_plate Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_atp_reagent Add ATP assay reagent equilibrate_plate->add_atp_reagent lyse_cells Lyse cells and stabilize signal add_atp_reagent->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data and plot results measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring cellular ATP levels.

Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

This protocol is for investigating the effect of this compound-induced ATP depletion on signaling pathways such as the AMPK/mTOR pathway.

Materials:

  • Cell line of interest

  • 6-well tissue culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways Affected by this compound

Inhibition of ATP synthesis by this compound can lead to the induction of apoptosis through various signaling cascades. In some cell types, this involves the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of transcription factors like STAT3 and NF-κB.[9][10]

ATR This compound ATP_depletion Mitochondrial ATP Depletion ATR->ATP_depletion ROS Increased ROS ATP_depletion->ROS AMPK AMPK Activation ATP_depletion->AMPK MAPK MAPK Pathway (p38, JNK) ROS->MAPK mTOR mTOR Inhibition AMPK->mTOR STAT3 STAT3 Inhibition MAPK->STAT3 NFkB NF-κB Modulation MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Autophagy Autophagy mTOR->Autophagy STAT3->Apoptosis NFkB->Apoptosis

Caption: Signaling pathways modulated by this compound-induced ATP depletion.

Conclusion

This compound is a powerful tool for investigating the cellular consequences of impaired mitochondrial ATP synthesis. The protocols and data presented here provide a framework for researchers to design and execute experiments to probe the intricate relationship between cellular energy metabolism and various physiological and pathological processes. Careful dose-response and time-course studies are recommended to delineate the specific effects of this compound in any given experimental system.

References

Application Notes and Protocols for the Development of Immunoassays for Atractyloside A Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside A (ATR-A) is a potent toxic glycoside found in various plants of the Asteraceae family. Its consumption can lead to severe hepato- and nephrotoxicity, primarily through the inhibition of the mitochondrial ADP/ATP translocase, leading to cellular energy depletion and apoptosis.[1][2] The development of sensitive and rapid detection methods for ATR-A is crucial for toxicological studies, quality control of herbal medicines, and clinical diagnostics. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a promising alternative to traditional chromatographic methods due to their high throughput, sensitivity, and ease of use.[3][4][5]

This document provides detailed application notes and protocols for the development of immunoassays for the detection of this compound. While specific antibodies against ATR-A are not commercially available, this guide outlines the necessary steps for their development and subsequent use in a competitive immunoassay format, which is ideal for the detection of small molecules.[3][6][7][8]

Principle of this compound Immunoassay

Due to its small molecular size, this compound is not immunogenic on its own. Therefore, the development of an immunoassay requires a hapten strategy.[9][10][11] This involves chemically modifying the ATR-A molecule to introduce a linker arm, which is then conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to create an immunogen. This immunogen is then used to elicit an antibody response in an animal model.

The most suitable immunoassay format for small molecules like ATR-A is the competitive ELISA . In this format, there is a competition between the free ATR-A in the sample and a fixed amount of labeled or coated ATR-A for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of ATR-A in the sample.[6][12]

Data Presentation: Performance Characteristics of a Hypothetical ATR-A Immunoassay

The following table summarizes the expected performance characteristics of a developed competitive ELISA for this compound, based on typical data from immunoassays for other small molecule toxins.[11][13][14]

ParameterExpected ValueDescription
IC50 (Inhibitory Concentration 50%) 1 - 10 ng/mLThe concentration of this compound that causes 50% inhibition of the maximum signal. This is a key measure of assay sensitivity.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample.
Linear Working Range 0.5 - 50 ng/mLThe concentration range over which the assay provides a linear and reproducible response.
Cross-Reactivity (Carboxyatractyloside) < 10%The degree to which the antibody binds to structurally related compounds. Low cross-reactivity with carboxyatractyloside is desirable for specificity.
Recovery (Spiked Samples) 85% - 115%The accuracy of the assay in detecting a known amount of this compound added to a complex matrix (e.g., serum, herbal extract).
Intra-Assay Precision (CV%) < 10%The variation within a single assay run.
Inter-Assay Precision (CV%) < 15%The variation between different assay runs on different days.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

Objective: To synthesize an this compound hapten and conjugate it to a carrier protein to create an immunogen.

Materials:

  • This compound (ATR-A)

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Hapten Synthesis (ATR-A-Linker):

    • Dissolve ATR-A in anhydrous DMF.

    • Add DIPEA to the solution to deprotonate the carboxylic acid group of ATR-A.

    • Add SMCC to the reaction mixture and stir at room temperature for 4-6 hours to form the ATR-A-SMCC activated hapten.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Purify the ATR-A-linker conjugate using column chromatography.

  • Immunogen Conjugation (ATR-A-BSA/KLH):

    • Dissolve BSA or KLH in PBS.

    • Slowly add the purified ATR-A-linker to the protein solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Stop the reaction by adding a quenching agent like cysteine.

    • Purify the immunogen by dialysis against PBS to remove unreacted hapten and other small molecules.

    • Confirm the conjugation ratio (hapten molecules per protein molecule) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[10]

Monoclonal Antibody Production

Objective: To generate monoclonal antibodies with high affinity and specificity for this compound.

Materials:

  • ATR-A-KLH immunogen

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • Hypoxanthine-aminopterin-thymidine (HAT) medium

  • Complete cell culture medium

  • ELISA plates coated with ATR-A-BSA

Protocol:

  • Immunization:

    • Immunize BALB/c mice with the ATR-A-KLH immunogen emulsified in Freund's complete adjuvant.

    • Administer booster injections with the immunogen in Freund's incomplete adjuvant at 2-3 week intervals.

    • Monitor the antibody titer in the mouse serum by indirect ELISA using plates coated with ATR-A-BSA.

  • Hybridoma Production:

    • Once a high antibody titer is achieved, sacrifice the mouse and harvest the spleen.

    • Fuse the splenocytes with myeloma cells using PEG.

    • Select for fused hybridoma cells by culturing in HAT medium.

    • Screen the culture supernatants for the presence of ATR-A specific antibodies by indirect ELISA.

  • Cloning and Antibody Purification:

    • Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

    • Expand the selected monoclonal hybridoma cells in culture or as ascites in mice.

    • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive Indirect ELISA Protocol

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • ATR-A-BSA conjugate (coating antigen)

  • Anti-ATR-A monoclonal antibody

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • 96-well microtiter plates

Protocol:

  • Coating:

    • Dilute the ATR-A-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of this compound standards of known concentrations.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-ATR-A monoclonal antibody for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of diluted goat anti-mouse IgG-HRP to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100.

    • Plot a standard curve of % inhibition versus the logarithm of the ATR-A concentration.

    • Determine the concentration of ATR-A in the samples by interpolating their % inhibition values on the standard curve.

Visualizations

This compound Mechanism of Action

Immunoassay_Workflow ATR_A This compound (Hapten) Immunogen Immunogen (ATR-A-Protein) ATR_A->Immunogen Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Immunogen Immunization Immunization of Mice Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma mAb Monoclonal Antibody (Anti-ATR-A) Hybridoma->mAb ELISA_dev Competitive ELISA Development mAb->ELISA_dev LFIA_dev Lateral Flow Immunoassay Development mAb->LFIA_dev Validation Assay Validation ELISA_dev->Validation LFIA_dev->Validation Competitive_ELISA cluster_well Microtiter Well cluster_solution Sample + Antibody Solution cluster_result1 High ATR-A Concentration cluster_result2 Low ATR-A Concentration Well_Surface Coating_Antigen ATR-A-BSA (Coated Antigen) Free_ATR_A Free ATR-A (from sample) Antibody Anti-ATR-A mAb Free_ATR_A->Antibody Binds Antibody->Coating_Antigen Competes to bind Well_Surface1 Coating_Antigen1 ATR-A-BSA Bound_Antibody1 Anti-ATR-A mAb Result1 Low Signal Well_Surface2 Coating_Antigen2 ATR-A-BSA Bound_Antibody2 Anti-ATR-A mAb Result2 High Signal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Atractyloside A for Inducing Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Atractyloside A (ATR A) to induce mitochondrial dysfunction in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial adenine nucleotide translocase (ANT).[1][2][3][4] ANT is an inner mitochondrial membrane protein responsible for exchanging ATP synthesized within the mitochondria for ADP from the cytoplasm. By binding to ANT, ATR A competitively inhibits this exchange, leading to a depletion of the mitochondrial ADP supply and subsequent inhibition of ATP synthesis through oxidative phosphorylation.[4][5][6] This disruption of mitochondrial energy production is a key event in inducing mitochondrial dysfunction. Furthermore, ATR A is known to induce the opening of the mitochondrial permeability transition pore (mPTP), which can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[7]

Q2: What are the typical downstream effects of treating cells with this compound?

Treatment of cells with an effective concentration of this compound typically results in:

  • A decrease in mitochondrial membrane potential.[5]

  • A significant reduction in intracellular ATP levels and an increased ADP/ATP ratio.[5][7]

  • Inhibition of mitochondrial respiration.[1]

  • Induction of the mitochondrial permeability transition pore (mPTP) opening.[7]

  • In some cell types and concentrations, activation of signaling pathways sensitive to cellular energy status, such as the AMPK/mTOR pathway.[5]

  • Induction of apoptosis, characterized by the release of cytochrome c from the mitochondria and activation of caspases.[8][9]

Q3: Is this compound soluble in aqueous solutions?

Yes, this compound is soluble in water. A stock solution of 20 mg/ml can be prepared, with a maximum solubility of approximately 25 mg/ml at 40°C.[2]

Troubleshooting Guides

Issue 1: No observable effect or minimal mitochondrial dysfunction after this compound treatment.

  • Possible Cause 1: Sub-optimal Concentration. The effective concentration of ATR A can vary significantly between different cell types.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and measure a key indicator of mitochondrial dysfunction, such as a decrease in ATP levels or a loss of mitochondrial membrane potential.

  • Possible Cause 2: Short Incubation Time. The effects of ATR A may not be immediate and can depend on the downstream measurements being taken.

    • Solution: Conduct a time-course experiment (e.g., 3, 6, 12, 24, and 48 hours) to identify the optimal incubation period for observing the desired effect in your experimental system.[5]

  • Possible Cause 3: High Basal Glycolysis. Some cell lines, particularly cancer cells, have a high rate of glycolysis and may be less reliant on mitochondrial oxidative phosphorylation for ATP production.

    • Solution: Consider using a glucose-deprived medium or a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) in combination with ATR A to enhance the reliance on mitochondrial respiration.

  • Possible Cause 4: Reagent Instability. Improper storage of this compound can lead to degradation.

    • Solution: Ensure that the ATR A stock solution is stored correctly, typically at -20°C, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 2: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause 1: High Sensitivity of the Cell Line. Some cell types are inherently more sensitive to inhibitors of oxidative phosphorylation.

    • Solution: Use a lower range of ATR A concentrations in your dose-response experiments. For highly sensitive cells, concentrations in the low micromolar or even nanomolar range may be sufficient to induce mitochondrial dysfunction without causing rapid and widespread cell death.

  • Possible Cause 2: Confounding Cytotoxicity. The observed cell death may be due to off-target effects or a very rapid and severe energy crisis.

    • Solution: To confirm that the observed cell death is mediated by mitochondrial dysfunction, try to rescue the phenotype. For example, co-incubation with a cell-permeable form of ATP or supplementing the media with pyruvate may partially alleviate the toxic effects.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence cellular metabolism and the response to ATR A.

    • Solution: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use media with a consistent glucose concentration.

  • Possible Cause 2: Inconsistent Reagent Preparation.

    • Solution: Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. Ensure accurate and consistent dilutions are made for each experiment.

Data Presentation

Table 1: Effective Concentrations of this compound for Inducing Mitochondrial Dysfunction in Various Experimental Models.

Cell Type / Model Concentration Range Observed Effects Reference
HepG2 Cells2.5 - 10 µMDecreased mitochondrial membrane potential, increased ADP/ATP ratio, activation of autophagy.[5]
Arteriolar Smooth Muscle Cells7.5 - 15 µMReduced ATP content, mitochondrial depolarization and swelling.[7]
Isolated Rat Liver Mitochondria100 µMMitochondrial swelling, release of apoptogenic factors.[8]
Isolated Rat Renal Mitochondria53 µM50% inhibition of state 3 respiration.[1]
Rat Proximal Tubular Fragments> 50 µMInhibition of basal oxygen consumption.[1]
Pig Kidney and Liver Slices200 µM - 2.0 mMIncreased LDH leakage, depletion of ATP and GSH.[10]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • ATR A Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time. Include a positive control (e.g., a known uncoupler like CCCP) and a negative control (vehicle).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution (typically 5 µg/mL in pre-warmed cell culture medium).

    • Remove the ATR A-containing medium from the wells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.

  • Fluorescence Measurement:

    • Add pre-warmed PBS or medium to each well.

    • Measure the fluorescence using a fluorescence plate reader.

      • Healthy cells with high ΔΨm will form J-aggregates, which emit red fluorescence (excitation ~585 nm, emission ~590 nm).

      • Apoptotic or unhealthy cells with low ΔΨm will have JC-1 monomers, which emit green fluorescence (excitation ~510 nm, emission ~527 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular ATP Levels

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well white, opaque plate as described in Protocol 1.

  • ATP Assay: Use a commercially available luciferin-luciferase-based ATP assay kit and follow the manufacturer's instructions. A general workflow is as follows:

    • Prepare the ATP assay reagent according to the kit's protocol.

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP assay reagent to each well. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.

    • Incubate for the time specified in the protocol (usually 5-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the results to the vehicle control.

Visualizations

AtractylosideA_Signaling_Pathway ATR_A This compound ANT Adenine Nucleotide Translocase (ANT) ATR_A->ANT Inhibits ADP_ATP_Exchange ADP/ATP Exchange Blocked mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Induces ATP_Synth ATP Synthesis Inhibition ADP_ATP_Exchange->ATP_Synth ATP_Levels Cellular ATP Levels Decrease ATP_Synth->ATP_Levels MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Collapse mPTP->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction and apoptosis.

Experimental_Workflow Start Start: Cell Culture Dose_Response 1. Dose-Response & Time-Course (Determine Optimal ATR A Concentration & Time) Start->Dose_Response Treatment 2. Treat Cells with Optimal ATR A Dose_Response->Treatment Mito_Assays 3. Assess Mitochondrial Function Treatment->Mito_Assays Apoptosis_Assay 4. Assess Cell Viability & Apoptosis (e.g., Annexin V/PI) Treatment->Apoptosis_Assay ATP_Assay ATP Levels Mito_Assays->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (e.g., JC-1) Mito_Assays->MMP_Assay Resp_Assay Oxygen Consumption Rate Mito_Assays->Resp_Assay Data_Analysis 5. Data Analysis & Interpretation Mito_Assays->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for investigating mitochondrial dysfunction induced by this compound.

References

Troubleshooting unexpected results in Atractyloside A cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cellular assays involving Atractyloside A (ATR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][3] ANT is an integral protein of the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1] By binding to ANT, ATR blocks this exchange, leading to a depletion of the mitochondrial ADP pool and a subsequent halt in ATP synthesis via oxidative phosphorylation.[1] This disruption of cellular energy production ultimately leads to cell death.[1]

Q2: I am not observing a significant decrease in cell viability after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of cytotoxic effects:

  • Cellular Metabolism: Many cancer cell lines and other rapidly proliferating cells exhibit high rates of glycolysis, even in the presence of oxygen (the "Warburg effect"). These cells can generate sufficient ATP through glycolysis to survive, even when mitochondrial ATP synthesis is inhibited by ATR.[4][5][6] To unmask the mitochondrial toxicity of ATR, consider switching to a culture medium where glucose is replaced with galactose.[4][5] This forces cells to rely on oxidative phosphorylation for energy production, making them more sensitive to ATR.

  • Concentration and Purity of this compound: Ensure that the concentration of ATR being used is appropriate for your cell type and that the compound is of high purity. The effective concentration can vary between cell lines. It is advisable to perform a dose-response curve to determine the IC50 for your specific cell model.

  • Incubation Time: The cytotoxic effects of ATR may not be apparent after short incubation times. An extended incubation period (e.g., 24 to 48 hours) may be necessary to observe a significant decrease in cell viability.[7]

  • Cell Density: High cell density can sometimes mask the cytotoxic effects of a compound.[8] Ensure that you are using an optimal cell seeding density for your viability assay.

Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?

Inconsistent results can arise from several sources:

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and growth phase are consistent across experiments. Variations in these parameters can affect cellular metabolism and sensitivity to ATR.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. ATR solutions should be stored properly to avoid degradation.

  • Assay Protocol: Strictly adhere to the same assay protocol for each replicate, including incubation times, reagent volumes, and reading parameters.

  • Edge Effects in Multi-well Plates: The outermost wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[9] To minimize this, avoid using the outer wells or fill them with sterile medium or PBS.

Q4: Can this compound induce apoptosis?

Yes, at lower concentrations, this compound has been shown to induce apoptosis.[10] At higher concentrations, it tends to cause massive necrosis.[10] The induction of apoptosis is linked to its ability to promote the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No significant decrease in cell viability High glycolytic rate of cells.Culture cells in galactose-containing medium to force reliance on oxidative phosphorylation.[4][5]
Insufficient ATR concentration.Perform a dose-response experiment to determine the optimal concentration.
Short incubation time.Increase the incubation time with ATR (e.g., 24-48 hours).[7]
High cell density.Optimize cell seeding density for the assay.[8]
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension and careful pipetting.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile liquid.[9]
Inaccurate pipetting of ATR or assay reagents.Calibrate pipettes and use proper pipetting techniques.
Unexpected increase in signal in viability assays (e.g., MTT, WST) Direct reduction of the assay reagent by ATR.Run a control with ATR in cell-free medium to check for direct reagent reduction.
Initial stress response leading to increased metabolic activity.Analyze multiple time points to capture the dynamic cellular response.[9]
Low signal in ATP assay even in control cells Improper cell lysis.Ensure complete cell lysis to release all intracellular ATP.
ATP degradation.Work quickly and on ice during sample preparation to prevent ATP degradation by ATPases.
Low cell number.Increase the number of cells seeded for the assay.
Mitochondrial membrane potential does not decrease after ATR treatment JC-1 dye concentration is too high, leading to quenching.Optimize the JC-1 concentration for your cell type.
Insufficient incubation time with ATR.Increase the incubation period to allow for mitochondrial depolarization.
Cell type is resistant to ATR-induced mPTP opening.Use a positive control such as CCCP or FCCP to confirm that the assay is working.[11]

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability and ATP Levels

Cell TypeThis compound Concentration (µM)Incubation TimeParameter MeasuredObserved EffectReference
HepG210, 2048 hCell Viability (CCK-8)Significant decrease[7]
HepG22.5, 5, 7.548 hCell Viability (CCK-8)No significant effect[7]
L-022.5, 5, 7.5, 10Not specifiedCell ViabilityNo effect[7]
Pig Kidney Slices200, 500, 1000, 20003 hATP ContentMarked depletion[12]
Pig Liver Slices200, 500, 1000, 20003 hATP ContentMarked depletion[12]

Experimental Protocols

Cell Viability Assay (MTT/WST-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-8 solution to each well.[9][13]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[9][13]

ATP Quantification Assay (Luciferase-based)
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white opaque-walled 96-well plate as described for the viability assay.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]

  • Lysis and ATP Detection: Add a volume of a commercial ATP detection reagent (containing luciferase and D-luciferin) equal to the culture medium volume in each well.[13]

  • Mixing: Mix the plate on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The light intensity is directly proportional to the ATP concentration.

Mitochondrial Membrane Potential Assay (JC-1)
  • Cell Seeding and Treatment: Seed cells on a suitable culture plate or slide and treat with this compound. Include a positive control (e.g., 10-50 µM CCCP for 15-30 minutes) and a vehicle control.[11]

  • JC-1 Staining: Remove the culture medium and add pre-warmed medium containing JC-1 dye (typically 1-10 µM).[14]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[11][14]

  • Washing: Gently wash the cells with a pre-warmed assay buffer to remove excess dye.

  • Analysis: Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[14]

    • Healthy cells (high mitochondrial membrane potential): JC-1 forms J-aggregates, which emit red fluorescence (Excitation ~585 nm, Emission ~590 nm).

    • Apoptotic/unhealthy cells (low mitochondrial membrane potential): JC-1 remains as monomers, which emit green fluorescence (Excitation ~514 nm, Emission ~529 nm).

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizations

Atractyloside_A_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_inner_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ATP_matrix ATP ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Enters ADP_matrix ADP OXPHOS Oxidative Phosphorylation ADP_matrix->OXPHOS Substrate ANT->ADP_matrix Exits ATP_cyto ATP ANT->ATP_cyto Exits OXPHOS->ATP_matrix Product ATR This compound ATR->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT Enters Cell_Death Cell Death ATP_cyto->Cell_Death Depletion leads to Troubleshooting_Workflow Start Unexpected Results with This compound Assay Problem No Significant Decrease in Cell Viability Start->Problem Problem2 High Variability Between Replicates Start->Problem2 CheckMetabolism Check Cellular Metabolism (Glycolysis vs. OXPHOS) Problem->CheckMetabolism Cause? CheckConc Verify ATR Concentration and Purity Problem->CheckConc Cause? CheckTime Review Incubation Time Problem->CheckTime Cause? SwitchMedia Switch to Galactose Medium CheckMetabolism->SwitchMedia Solution DoseResponse Perform Dose-Response Curve CheckConc->DoseResponse Solution IncreaseTime Increase Incubation Time CheckTime->IncreaseTime Solution CheckSeeding Review Cell Seeding Technique Problem2->CheckSeeding Cause? CheckEdge Consider Edge Effects Problem2->CheckEdge Cause? OptimizeSeeding Optimize Seeding Density and Technique CheckSeeding->OptimizeSeeding Solution AvoidOuterWells Avoid Outer Wells CheckEdge->AvoidOuterWells Solution ATR_Signaling_Pathway ATR This compound ANT Inhibits ANT ATR->ANT ADP_ATP_Ratio Increased ADP/ATP Ratio ANT->ADP_ATP_Ratio mPTP Induces mPTP Opening ANT->mPTP ATP_Depletion ATP Depletion ANT->ATP_Depletion AMPK Activates AMPK ADP_ATP_Ratio->AMPK mTOR Inhibits mTOR AMPK->mTOR Autophagy Induces Autophagy mTOR->Autophagy CytochromeC Cytochrome c Release mPTP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis

References

Improving the yield and purity of Atractyloside A extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Atractyloside A (ATR A) from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a toxic diterpenoid glycoside found in several species of the Asteraceae family. The most commonly cited sources in scientific literature include Xanthium strumarium (Cocklebur), Atractylis gummifera, and Callilepis laureola.[1][2] The concentration of this compound can vary significantly based on the plant species, the specific part of the plant used (seeds, roots, or leaves), the geographical location, and the time of harvest.[3][4][5][6][7]

Q2: Which solvent is most effective for the initial extraction of this compound?

A2: The choice of solvent significantly impacts the extraction efficiency of this compound. Methanol and ethanol are frequently used for the extraction of phenolic compounds from Xanthium strumarium.[8] Studies on the extraction of related compounds suggest that a mixture of methanol and water can be effective.[9] For instance, a 60% methanolic extract has been used for the analysis of Atractyloside from Atractylis gummifera L. roots.[9] Acetonitrile has also been employed, particularly in methods aiming to quantify both Atractyloside and its analogue, Carboxyatractyloside.[2][10] The optimal solvent may need to be determined empirically based on the specific plant material and downstream purification methods.

Q3: What are the common methods for the purification and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for the purification and quantification of this compound.[1][2][11][12] Techniques include:

  • HPLC with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantification.[1][2][12]

  • HPLC with UV detection: A more accessible method, though potentially less sensitive than MS. The detection wavelength is often set around 203 nm.[9][13]

  • Solid-Phase Extraction (SPE): This is a common sample clean-up and pre-concentration step before HPLC analysis.[3][10][11][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but may require derivatization of the analyte.[3][15]

Q4: How does temperature and pH affect the stability of this compound during extraction?

A4: this compound is susceptible to degradation under certain conditions. Hydrothermal processing (decoction) can lead to the decomposition, hydrolysis, and saponification of the molecule, which is a method sometimes used to reduce the toxicity of herbal medicines.[3][15] Acidification can also enhance the degradation of this compound, especially at elevated temperatures.[3] Therefore, it is crucial to control the temperature and pH during extraction and storage to prevent yield loss. It is advisable to perform extractions at room temperature or under cooled conditions and to use neutral or slightly acidic pH conditions unless the protocol specifies otherwise.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Inappropriate Plant Material Ensure the correct plant species and part (e.g., seeds of Xanthium strumarium) are used, as this compound concentration varies significantly.[4][5][6][7] Harvest time can also impact the yield.[5][7]
Inefficient Solvent Extraction Optimize the extraction solvent. Consider using methanol, ethanol, or acetonitrile, or mixtures with water.[8][14] Increase the solvent-to-solid ratio and the number of extraction cycles.[3]
Degradation of this compound Avoid high temperatures and extreme pH levels during extraction and processing.[3][15] Store extracts at low temperatures and protected from light.
Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Poor Purity of the Extract
Potential Cause Troubleshooting Steps
Co-extraction of Impurities Employ a multi-step purification protocol. Use Solid-Phase Extraction (SPE) for initial cleanup.[10][11][14] Consider a liquid-liquid extraction step, being mindful of potential emulsion formation.
Suboptimal Chromatographic Separation Optimize the HPLC mobile phase composition, gradient, and column type. A phenyl column has been shown to be effective.[12] Ensure the column is properly equilibrated before each injection.[16]
Matrix Effects in HPLC-MS/MS Perform a matrix effect study. If significant signal suppression or enhancement is observed, improve the sample clean-up procedure or use a matrix-matched calibration curve for quantification.[10]
HPLC Analysis Issues
Potential Cause Troubleshooting Steps
Peak Tailing This can be caused by interactions with active sites on the column. Use a high-purity silica column or add a competing base to the mobile phase.[17] Ensure the mobile phase pH is appropriate for the analyte.
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate can cause retention time shifts.[16][18] Use a column oven for temperature control, prepare fresh mobile phase daily, and ensure the pump is functioning correctly.
Ghost Peaks These can arise from contaminants in the sample, mobile phase, or carryover from previous injections.[17] Use high-purity solvents, filter your samples, and run blank injections to identify the source of contamination.
High Backpressure This is often due to a blockage in the system, such as a clogged frit or column.[17][18] Filter all samples and mobile phases. If pressure remains high, reverse-flush the column (if permissible by the manufacturer) or replace the column and/or frits.

Data Presentation

Table 1: this compound Content in Different Parts of Xanthium strumarium

Plant PartThis compound Content (mg/g)Month of HarvestReference
Seeds3.043August[5][7]
Seeds3.502September[5][7]
Seeds3.800October[5][7]
Root, Stem, LeavesNot DetectedMay - October[5][7]

Table 2: Extraction Yield of Phenolic Compounds from Xanthium strumarium using Different Solvents and Methods

Extraction MethodSolventYield (%)
Static Maceration80% Ethanol12.3
Dynamic Maceration80% Ethanol14.1
Soxhlet80% Ethanol19.3
Static Maceration80% Methanol14.3
Dynamic Maceration80% Methanol14.9
Soxhlet80% Methanol26.4
Static MacerationEthyl Acetate6.5
Dynamic MacerationEthyl Acetate4.6
SoxhletEthyl Acetate6.9

Note: This table reflects the yield of total phenolic compounds, not specifically this compound, but provides a useful comparison of solvent and method efficiencies.[8][19]

Experimental Protocols

Protocol 1: Aqueous Extraction of this compound from Plant Material

This protocol is adapted from a method used for the extraction of traditional Chinese medicinal herbs.[3]

  • Preparation of Plant Material: Pulverize dried plant material (e.g., Xanthium strumarium seeds) into a fine powder.

  • Extraction:

    • To 4 g of the pulverized powder, add 40 mL of deionized water.

    • Sonicate for 30 seconds.

    • Stir at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 5 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

  • Concentration:

    • Pool the supernatants and filter through a 0.45 µm PVDF filter.

    • Concentrate the extract using a vacuum evaporator.

    • Freeze-dry the concentrated extract to obtain a powder.

  • Reconstitution: Re-dissolve the dried extract in a known volume of water or an appropriate solvent for further analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline for SPE and may need optimization for specific sample matrices.[10][14]

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of deionized water.

    • Further equilibrate with 3 mL of an appropriate extraction buffer (e.g., HCl-PBS at pH 4.5).[10]

  • Sample Loading:

    • Pre-treat the sample if necessary (e.g., for biological fluids, precipitate proteins with acetonitrile and centrifuge).[10]

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds. The specific solvent will depend on the nature of the impurities. For example, a wash with 30% methanol can be used.[20]

  • Elution:

    • Elute this compound with a stronger solvent. A mixture of methanol and water (e.g., 80:20 v/v) containing a small amount of ammonium hydroxide has been used.[3]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in a suitable solvent for HPLC analysis.

Mandatory Visualization

Atractyloside_A_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Xanthium strumarium seeds) grinding Grinding/Pulverization plant_material->grinding solvent_extraction Solvent Extraction (Methanol/Ethanol/Water) grinding->solvent_extraction filtration Filtration/Centrifugation solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe elution Elution spe->elution evaporation Evaporation elution->evaporation purified_fraction Purified Fraction evaporation->purified_fraction reconstitution Reconstitution purified_fraction->reconstitution hplc HPLC-MS/MS or HPLC-UV reconstitution->hplc quantification Quantification hplc->quantification

References

Stabilizing Atractyloside A in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stable use of Atractyloside A in long-term experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural, toxic diterpenoid glycoside.[1] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3] ANT is an inner mitochondrial membrane protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. By binding to ANT, this compound blocks this exchange, leading to the inhibition of oxidative phosphorylation and a subsequent depletion of cellular ATP.[3] At lower concentrations, it can induce apoptosis.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water and dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO and store them in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When preparing aqueous solutions for experiments, it is advisable to make them fresh from the DMSO stock.

Q3: How stable is this compound in aqueous solutions like cell culture media?

Q4: How often should I replenish this compound in my long-term cell culture experiments?

Due to its instability in aqueous solutions at 37°C, it is recommended to replenish this compound with every media change, typically every 48-72 hours. This will help maintain a more consistent concentration of the active compound throughout the experiment. For very long-term experiments (weeks to months), it is crucial to consider that the effective concentration may fluctuate, and this should be accounted for in the experimental design and data interpretation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or weaker-than-expected biological effect 1. Degradation of this compound: The compound may have degraded in the aqueous experimental solution. 2. Improper storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to loss of activity. 3. Batch-to-batch variability: As a natural product, there can be variations in purity and activity between different batches.1. Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. For long-term experiments, replenish the compound with every media change (every 48-72 hours). 2. Aliquot DMSO stock solutions and store them at -80°C for long-term storage. Avoid more than one or two freeze-thaw cycles. 3. If possible, purchase larger quantities of a single batch to ensure consistency across a series of experiments. Always verify the purity and activity of a new batch.
Precipitation of this compound in cell culture medium 1. Low solubility in the final medium: The final concentration of this compound may exceed its solubility in the cell culture medium, especially after dilution from a highly concentrated DMSO stock. 2. Interaction with media components: Components in the serum or media may interact with this compound, leading to precipitation.1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-related toxicity and precipitation. Prepare intermediate dilutions in a suitable buffer if necessary. Gentle warming and sonication can aid in dissolution, but prolonged heating should be avoided. 2. Test the solubility of this compound in your specific cell culture medium (with and without serum) before starting the main experiment.
Unexpected or off-target effects observed 1. High concentration of this compound: At high concentrations, this compound can induce widespread cellular stress and necrosis rather than the more specific inhibition of oxidative phosphorylation or induction of apoptosis. 2. Presence of impurities: Impurities from the extraction and purification process could have their own biological activities.1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. 2. Use high-purity this compound from a reputable supplier. If off-target effects are suspected, consider using other ANT inhibitors (e.g., Bongkrekic acid) as controls to confirm that the observed effects are due to ANT inhibition.
Low OCR or poor response in Seahorse XF Mito Stress Test 1. Suboptimal cell seeding density: Too few or too many cells can lead to a poor response. 2. Incorrect concentration of inhibitors: The concentration of this compound or other inhibitors (e.g., oligomycin, FCCP) may not be optimal for the cell type being used.1. Empirically determine the optimal cell seeding density for your cell type to achieve a basal oxygen consumption rate (OCR) within the instrument's linear range. 2. Titrate the concentration of this compound to determine the optimal inhibitory concentration. Also, optimize the concentration of FCCP for each cell line to ensure maximal respiration is achieved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and fresh working solutions of this compound for in vitro experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS, cell culture medium)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, for this compound with a molecular weight of 803.0 g/mol (dipotassium salt), dissolve 8.03 mg in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium or the appropriate experimental buffer immediately before use.

    • Ensure the final DMSO concentration in the experimental setup is below 0.5% to avoid solvent toxicity.

Protocol 2: Long-Term Cell Culture Treatment with this compound

Objective: To maintain a relatively stable concentration of this compound in a long-term cell culture experiment.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound working solution

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Prepare the this compound-containing medium by diluting the working solution to the final desired concentration in fresh, pre-warmed complete culture medium.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

  • Replace the this compound-containing medium with freshly prepared medium every 48 to 72 hours to replenish the compound and provide fresh nutrients.

  • At the end of the treatment period, proceed with the desired downstream analysis.

Visualizations

AtractylosideA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Atractyloside_A This compound AKT AKT Atractyloside_A->AKT Inhibits Phosphorylation Apoptosis Apoptosis Atractyloside_A->Apoptosis Induces (at low conc.) ANT Adenine Nucleotide Translocase (ANT) Atractyloside_A->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT ATP_cyto ATP AMPK AMPK ATP_cyto->AMPK Ratio with AMP regulates mTOR mTOR AMPK->mTOR Inhibits pAKT p-AKT (Inactive) AKT->pAKT Dephosphorylation (Inhibition) ANT->ATP_cyto ADP_mito ADP ANT->ADP_mito OxPhos Oxidative Phosphorylation ADP_mito->OxPhos ATP_mito ATP ATP_mito->ANT OxPhos->ATP_mito

Caption: Signaling pathway of this compound.

Experimental_Workflow_Mito_Stress_Test cluster_prep Day 1: Preparation cluster_treatment Day 2: Long-Term Treatment (Optional) cluster_assay Day 3: Seahorse XF Mito Stress Test seed_cells Seed cells in Seahorse XF plate treat_cells Treat cells with This compound for desired duration seed_cells->treat_cells Optional long-term treatment replace_medium Replace culture medium with Seahorse XF assay medium seed_cells->replace_medium For acute treatment hydrate_cartridge Hydrate sensor cartridge with calibrant load_inhibitors Load inhibitor cartridge: 1. This compound (or vehicle) 2. Oligomycin 3. FCCP 4. Rotenone/Antimycin A hydrate_cartridge->load_inhibitors treat_cells->replace_medium equilibrate Equilibrate cells in a non-CO2 incubator replace_medium->equilibrate run_assay Run Seahorse XF Mito Stress Test equilibrate->run_assay load_inhibitors->run_assay analyze_data Analyze OCR data to determine mitochondrial parameters run_assay->analyze_data

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.

References

Minimizing off-target effects of Atractyloside A in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Atractyloside A (ATR-A) in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (ATR-A) is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1] It binds competitively to the translocase on the outer face of the inner mitochondrial membrane, preventing the exchange of ADP from the cytosol for ATP from the mitochondrial matrix. This inhibition of nucleotide exchange effectively halts oxidative phosphorylation and cellular ATP production.[1]

Q2: What are the known and potential off-target effects of this compound?

While ATR-A is highly specific for the ANT, high concentrations or prolonged exposure may lead to off-target effects. The primary toxicities observed, hepatotoxicity and nephrotoxicity, are generally considered secondary to the profound depletion of cellular ATP.[2][3] However, some studies suggest other potential direct or indirect targets:

  • Nucleoside Diphosphate Kinase (NDPK): A study on the related compound, carboxyatractyloside, suggested a potential interaction with mitochondrial NDPK, an enzyme involved in maintaining the cellular nucleotide pool.[4][5]

  • Mitochondrial Chloride Channels: At high concentrations, ATR-A has been shown to inhibit mitochondrial chloride channels in vitro, which could affect mitochondrial volume and function.[6][7]

  • Induction of Apoptosis vs. Necrosis: The cellular outcome of ATR-A treatment is dose-dependent. Lower concentrations tend to induce apoptosis, while higher concentrations lead to massive necrosis due to severe energy depletion.[2] This switch in cell death modality can be considered a concentration-dependent off-target effect.

Q3: How can I distinguish between on-target (ANT inhibition) and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Dose-Response Analysis: Perform a thorough dose-response curve for ATR-A in your experimental system. On-target effects, such as inhibition of mitochondrial respiration, should occur at lower concentrations than potential off-target effects.

  • Use of Alternative ANT Inhibitors: Compare the effects of ATR-A with other ANT inhibitors that have different chemical structures, such as Bongkrekic acid (BKA). BKA also inhibits ANT but binds to a different site on the carrier.[8] If an observed effect is present with both inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiments: Attempt to rescue the observed phenotype. For on-target effects related to ATP depletion, this could involve supplementing the media with cell-permeable ATP analogs or substrates for glycolysis.

  • Direct Target Engagement Assays: If a specific off-target is suspected (e.g., NDPK), perform a direct enzymatic assay to measure the effect of ATR-A on the purified or immunoprecipitated protein.

Q4: What are the recommended working concentrations for this compound in cell culture experiments?

The optimal concentration of ATR-A is highly dependent on the cell type, cell density, and the specific biological question being addressed. Based on published studies, here are some general guidelines:

  • Inhibition of mitochondrial respiration in isolated mitochondria: Typically in the low micromolar range (1-10 µM).

  • Induction of apoptosis in cell culture: Generally in the range of 5-50 µM.[2]

  • Induction of necrosis in cell culture: Often requires higher concentrations, typically >50 µM.[2]

It is strongly recommended to perform a dose-response titration for each new cell line and experimental setup to determine the optimal concentration.

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results with this compound treatment.
Possible Cause Troubleshooting Steps
Cellular energy state variability Ensure consistent cell culture conditions, including passage number, confluency, and media composition. Fluctuations in glycolytic capacity can alter cellular sensitivity to ANT inhibition.
ATR-A degradation This compound solutions should be freshly prepared. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.
Off-target effects at high concentrations Perform a dose-response curve to ensure you are working within a concentration range that primarily targets ANT. Compare your results with a structurally different ANT inhibitor like Bongkrekic acid.
Contamination of ATR-A stock Purchase this compound from a reputable supplier and obtain a certificate of analysis if possible.
Problem 2: Difficulty in interpreting Seahorse XF Analyzer data after ATR-A treatment.
Possible Cause Troubleshooting Steps
Complete inhibition of respiration High concentrations of ATR-A will abolish mitochondrial respiration. If you are trying to study subtle metabolic changes, use a lower, sub-maximal inhibitory concentration.
Cell detachment ATR-A-induced cell death can cause cells to detach from the plate, leading to a drop in the oxygen consumption rate (OCR) that is not directly related to mitochondrial inhibition. Monitor cell morphology and attachment throughout the experiment. Consider using cell attachment-promoting coatings on your Seahorse plates.
Unexpected changes in ECAR Inhibition of oxidative phosphorylation by ATR-A will lead to a compensatory increase in glycolysis, resulting in a higher extracellular acidification rate (ECAR). If you do not observe this, it may indicate that your cells have limited glycolytic capacity or that there are other confounding factors.
Problem 3: Conflicting results when comparing this compound with Bongkrekic acid.
Possible Cause Troubleshooting Steps
Different binding sites and mechanisms ATR-A and BKA bind to different conformations of the ANT. This can lead to subtle differences in their effects on mitochondrial function beyond just inhibiting ADP/ATP exchange.
Differential cell permeability Ensure that both inhibitors are used at concentrations that achieve equivalent levels of ANT inhibition in your specific cell type.
Potential for off-target effects of one inhibitor If a phenotype is observed with one inhibitor but not the other, it may indicate an off-target effect of the first inhibitor. Further validation with additional tool compounds or genetic approaches (e.g., siRNA knockdown of ANT) would be necessary.

Quantitative Data Summary

Parameter This compound Concentration Observed Effect Cell/System Type Reference
ANT Inhibition (IC50) ~0.2 - 1 µMInhibition of ADP-stimulated respirationIsolated rat liver mitochondria[1]
Induction of Apoptosis 5 - 50 µMIncreased caspase activity, DNA fragmentationVarious cancer cell lines[2]
Induction of Necrosis > 50 µMLoss of membrane integrity, release of LDHVarious cell lines[2][3]
Inhibition of Mitochondrial Respiration 1 - 20 µMDecrease in oxygen consumption rateCultured cells[9]
Activation of AMPK 2.5 - 7.5 µMIncreased phosphorylation of AMPKHepG2 cells[9]

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (stock solution in DMSO or water)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates as required for your cell type.

  • Cell Plate Preparation: Remove growth medium from the cells, wash with assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Drug Plate: Load the injection ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.

  • Run Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1

Materials:

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • This compound

Procedure:

  • Cell Culture: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or on coverslips for microscopy) and allow them to adhere.

  • Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS or assay buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in mitochondrial membrane potential.

Protocol 3: Measuring the Cellular ADP/ATP Ratio

Materials:

  • Commercially available ADP/ATP ratio assay kit (e.g., luciferase-based)

  • Luminometer

  • 96-well opaque plates

  • This compound

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque plate and treat with this compound.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release ADP and ATP.

  • ATP Measurement: Add the ATP detection reagent (containing luciferase and luciferin) to the cell lysate. Measure the luminescence, which is proportional to the ATP concentration.

  • ADP Measurement: Convert ADP to ATP using the ADP converting enzyme provided in the kit.

  • Total ATP Measurement: Measure the luminescence again. This new reading represents the total ATP (initial ATP + ATP converted from ADP).

  • Calculation: Calculate the ADP concentration by subtracting the initial ATP reading from the total ATP reading. Determine the ADP/ATP ratio.

Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Validation cluster_analysis Data Analysis & Interpretation start Define Research Question dose_response Determine ATR-A Dose-Response start->dose_response treat_cells Treat Cells with ATR-A dose_response->treat_cells on_target_assay On-Target Assay (e.g., Seahorse) treat_cells->on_target_assay off_target_assay Potential Off-Target Assay (e.g., NDPK activity) treat_cells->off_target_assay alt_inhibitor Compare with Bongkrekic Acid on_target_assay->alt_inhibitor off_target_assay->alt_inhibitor rescue_exp Perform Rescue Experiment alt_inhibitor->rescue_exp analyze_data Analyze and Interpret Data rescue_exp->analyze_data conclusion Draw Conclusions analyze_data->conclusion

Caption: Experimental workflow for investigating this compound effects.

troubleshooting_workflow start Unexpected Experimental Result check_reagents Verify ATR-A Integrity and Concentration start->check_reagents check_cells Assess Cell Health and Culture Conditions start->check_cells dose_issue Is the concentration appropriate? check_reagents->dose_issue check_cells->dose_issue dose_issue->start No, adjust concentration on_target Is the effect consistent with ANT inhibition? dose_issue->on_target Yes on_target_confirmed On-Target Effect Confirmed on_target->on_target_confirmed Yes compare_inhibitors Compare with Bongkrekic Acid on_target->compare_inhibitors No off_target Potential Off-Target Effect troubleshoot_assay Troubleshoot Specific Assay Protocol compare_inhibitors->off_target Effect is ATR-A specific compare_inhibitors->troubleshoot_assay Inconsistent results signaling_pathway ATRA This compound ANT ADP/ATP Translocase (ANT) ATRA->ANT inhibits ATP_out Mitochondrial ATP Export ↓ ANT->ATP_out ADP_in Mitochondrial ADP Import ↓ ANT->ADP_in OxPhos Oxidative Phosphorylation ↓ ADP_in->OxPhos ATP_levels Cellular ATP ↓ OxPhos->ATP_levels ADP_ATP_ratio ADP/ATP Ratio ↑ ATP_levels->ADP_ATP_ratio Apoptosis Apoptosis ATP_levels->Apoptosis AMPK AMPK Activation ADP_ATP_ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy Induction AMPK->Autophagy activates mTOR->Autophagy inhibits

References

Refining HPLC protocols for enhanced Atractyloside A separation and detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the enhanced separation and detection of Atractyloside A.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?

Answer: Poor peak shape for this compound can arise from several factors. This compound is a hydrophilic glycoside, which can interact with active sites on the column packing material.[1] Consider the following troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. A slightly acidic mobile phase, such as the use of ammonium acetate buffer at pH 4.5, can help to suppress the ionization of silanol groups on the silica-based column, thereby reducing peak tailing.[2]

  • Column Choice: A phenyl column is a suitable choice for the separation of this compound.[2][3] If you are using a standard C18 column, residual silanol interactions might be more pronounced.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak fronting.

  • Column Contamination: If the column has been used for other analyses, contaminants might be causing the issue. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove strongly retained compounds.

Question: I am having difficulty separating this compound from Carboxyatractyloside. What can I do to improve resolution?

Answer: this compound and its analogue, Carboxyatractyloside, are structurally similar, which can make their separation challenging.[2][4] To enhance resolution:

  • Optimize the Gradient: A shallow gradient elution is often necessary to separate closely eluting compounds. The validated method for separating these two compounds uses a linear gradient from 5% to 98% organic phase over 2.5 minutes, followed by an isocratic hold.[2][4] You may need to adjust the gradient slope or duration to improve separation based on your specific column and system.

  • Mobile Phase Composition: The choice of organic modifier can influence selectivity. The referenced method utilizes acetonitrile with 10% isopropyl alcohol as the organic phase.[2][3] Isopropyl alcohol can offer different selectivity compared to acetonitrile or methanol alone.

  • Column Temperature: Increasing the column temperature (e.g., to 50°C as in the referenced method) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2] However, be mindful of the thermal stability of your analyte.

Question: My this compound peak is very small, or I am not detecting it at all. How can I increase sensitivity?

Answer: Low sensitivity can be a significant hurdle, especially when dealing with low concentrations of this compound in complex matrices.

  • Sample Preparation: A solid-phase extraction (SPE) step can be employed to clean up the sample and concentrate the analyte before HPLC analysis.[2][4] This is particularly important for biological samples like blood or urine.

  • Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak distortion. The referenced method uses a 10 µL injection volume.[2]

  • System Optimization: Minimize system dead volume by using smaller inner diameter tubing and fittings to reduce peak broadening and increase peak height.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for this compound analysis?

A1: A phenyl-based column, such as an XTerra® Phenyl column (150 mm length, 2.1 mm internal diameter, 3.5 µm particle size), has been shown to be effective for the separation of this compound and Carboxyatractyloside.[2][3]

Q2: What is a suitable mobile phase for the HPLC separation of this compound?

A2: A gradient mobile phase consisting of an organic solvent and an aqueous buffer is recommended. A successful method utilized acetonitrile with 10% isopropyl alcohol as Solvent A and a 5 mM ammonium acetate buffer at pH 4.5 as Solvent B.[2][3]

Q3: What are the typical retention times for this compound and Carboxyatractyloside?

A3: Using the detailed protocol provided below, the chromatographic run time is 12.5 minutes.[2][4] The exact retention times will vary depending on the specific HPLC system, column, and operating conditions.

Q4: Is UV detection suitable for this compound?

A4: While UV detection is a common HPLC detection method, mass spectrometry (MS) is preferred for this compound due to its higher sensitivity and specificity, especially considering this compound's chemical structure.[1] If using a UV detector, wavelength scouting is recommended to determine the optimal detection wavelength, though a strong absorbance is not expected.

Q5: How should I prepare samples containing this compound for HPLC analysis?

A5: For complex matrices like blood or plant extracts, a sample preparation step is crucial. This may involve protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[2]

Experimental Protocols

Detailed HPLC-HRMS/MS Protocol for this compound and Carboxyatractyloside Quantification

This protocol is based on a validated method for the quantification of this compound (ATR) and Carboxyatractyloside (CATR) in biological samples.[2][4]

1. Chromatographic Conditions

ParameterValue
HPLC System Ultimate® 3000 or equivalent
Column XTerra® Phenyl, 150 x 2.1 mm, 3.5 µm
Column Temperature 50°C
Mobile Phase A Acetonitrile with 10% Isopropyl Alcohol
Mobile Phase B 5 mM Ammonium Acetate, pH 4.5
Flow Rate 250 µL/min
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 1.0595
1.0 - 3.55 → 9895 → 2
3.5 - 7.5982
7.5 - 8.098 → 52 → 95
8.0 - 12.5595

2. Mass Spectrometry Conditions (for HRMS/MS detection)

ParameterValue
Ionization Mode Heated Electrospray (HESI), Negative Ion Mode
Detector Quadrupole-Orbitrap High-Resolution Mass Spectrometer

Note: Specific MS parameters such as spray voltage, capillary temperature, and collision energies should be optimized for the specific instrument being used.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis Sample Biological Sample (e.g., Blood) SPE Solid-Phase Extraction Sample->SPE Cleanup & Concentration Injector Autosampler/Injector SPE->Injector Inject Purified Sample Column Phenyl Column (50°C) Injector->Column Detector HRMS/MS Detector (Negative Ion Mode) Column->Detector Separated Analytes Pump HPLC Pump (Gradient Elution) Pump->Injector Data Quantification of This compound Detector->Data Mass Spectra

Caption: Experimental workflow for the HPLC-HRMS/MS analysis of this compound.

Troubleshooting_Tree Start HPLC Problem with This compound Analysis Q_PeakShape Poor Peak Shape? Start->Q_PeakShape A_PeakShape1 Check Mobile Phase pH (aim for pH 4.5) Q_PeakShape->A_PeakShape1 Yes Q_Resolution Poor Resolution from Carboxyatractyloside? Q_PeakShape->Q_Resolution No A_PeakShape2 Ensure Sample is Dissolved in Initial Mobile Phase A_PeakShape1->A_PeakShape2 A_PeakShape3 Flush Column to Remove Contaminants A_PeakShape2->A_PeakShape3 A_Resolution1 Optimize Gradient (slower gradient) Q_Resolution->A_Resolution1 Yes Q_Sensitivity Low Sensitivity? Q_Resolution->Q_Sensitivity No A_Resolution2 Adjust Mobile Phase (e.g., add Isopropyl Alcohol) A_Resolution1->A_Resolution2 A_Resolution3 Increase Column Temperature (e.g., 50°C) A_Resolution2->A_Resolution3 A_Sensitivity1 Use Mass Spectrometry (preferred detector) Q_Sensitivity->A_Sensitivity1 Yes A_Sensitivity2 Incorporate SPE for Sample Concentration A_Sensitivity1->A_Sensitivity2 A_Sensitivity3 Increase Injection Volume (with caution) A_Sensitivity2->A_Sensitivity3

Caption: A decision tree for troubleshooting common HPLC issues with this compound.

References

Addressing variability in mitochondrial preparations for Atractyloside A binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in mitochondrial preparations for Atractyloside A (ATR-A) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (ATR-A)?

This compound is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2] It binds competitively to the ANT on the inner mitochondrial membrane, blocking the exchange of ADP and ATP.[1] This inhibition of nucleotide transport ultimately disrupts oxidative phosphorylation and leads to a depletion of cellular ATP, causing cell death.[1][3]

Q2: What are the common sources of variability in mitochondrial preparations for ATR-A binding assays?

Variability in ATR-A binding assays often stems from the quality and consistency of the mitochondrial isolation. Key factors include:

  • Mitochondrial Integrity: The isolation procedure itself can damage mitochondria, leading to fragmented organelles with altered membrane potential and function.[4][5] This can affect the accessibility and conformation of the ANT, thereby altering ATR-A binding.

  • Purity of the Preparation: Contamination with other cellular components can interfere with the assay.

  • Tissue Source and Homogenization: Different tissues require optimized isolation protocols to obtain functional mitochondria.[6] The method and extent of tissue homogenization can also significantly impact mitochondrial integrity.[7]

  • Buffer Composition: The composition of the isolation and assay buffers, including pH and ionic strength, can influence both mitochondrial function and ATR-A binding.[8]

  • Pipetting and Dilution Errors: Inconsistent pipetting and sample dilution can introduce significant variability in ligand binding assays.[9]

Troubleshooting Guide

Issue 1: High background noise or non-specific binding in the assay.

  • Possible Cause: Suboptimal blocking conditions or poor quality of reagents.

  • Troubleshooting Steps:

    • Optimize Blocking: Ensure that appropriate blocking agents are used to minimize non-specific binding to the assay materials.

    • Verify Reagent Quality: Check the purity and concentration of your ATR-A solution and any radiolabeled ligands. Ensure buffers are freshly prepared and stored correctly to maintain pH and ionic strength.[10]

    • Washing Steps: Increase the number or duration of washing steps to more effectively remove unbound ligand.

Issue 2: Low signal or weak ATR-A binding.

  • Possible Cause: Poor mitochondrial quality, insufficient mitochondrial protein, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Assess Mitochondrial Integrity: Evaluate the quality of your mitochondrial preparation using methods like measuring the Respiratory Control Ratio (RCR) or assessing mitochondrial membrane potential with dyes like TMRE.[11][12] A high RCR is indicative of well-coupled, healthy mitochondria.

    • Optimize Protein Concentration: Determine the optimal mitochondrial protein concentration for your assay. Too little protein will result in a low signal, while too much can lead to high background.[13] A typical starting point for screening is in the range of 0.03 to 1.0 mg/mL of mitochondrial protein.[12]

    • Adjust Assay Conditions: Fine-tune incubation times and temperatures to maximize the signal-to-noise ratio.[10]

Issue 3: Poor reproducibility between experiments.

  • Possible Cause: Inconsistent mitochondrial preparations, variability in reagent preparation, or manual pipetting errors.

  • Troubleshooting Steps:

    • Standardize Mitochondrial Isolation: Adhere strictly to a validated and consistent protocol for mitochondrial isolation. Perform quality control checks on each preparation.

    • Consistent Reagent Preparation: Prepare large batches of reagents and aliquot them to minimize batch-to-batch variability.[10]

    • Automate Pipetting: If possible, use a liquid handler for sample dilution and plate loading to minimize manual pipetting errors.[9] If manual pipetting is necessary, ensure all personnel are well-trained in consistent pipetting techniques.

Quantitative Data Summary

Table 1: Recommended Centrifugation Speeds for Mitochondrial Isolation from Cultured Cells

Centrifugation StepSpeed (x g)Purpose
1600Pellet nuclei and unbroken cells
210,000 - 14,000Pellet mitochondria

Source: Adapted from Abcam and Agilent mitochondrial isolation protocols.[12]

Table 2: Typical Reagent Concentrations for Mitochondrial Respiration Assays

ReagentStock ConcentrationFinal ConcentrationPurpose
Succinate1.0 M0.25 - 0.5 mg/mLSubstrate for Complex II
Glutamate/Malate1.0 M0.25 - 1 mg/mLSubstrates for Complex I
ADP100 mMVariesTo stimulate State 3 respiration

Source: Agilent Technologies, Screening for Mitochondrial Toxicity.[12]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells by Differential Centrifugation

This protocol is a generalized method and may require optimization for specific cell lines.

  • Cell Harvesting: Harvest cells and wash them with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., containing sucrose, MOPS, and EGTA). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 30 strokes). Monitor cell breakage under a microscope.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending it in wash buffer and centrifuging again at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet: Resuspend the final mitochondrial pellet in a suitable assay buffer.

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

Protocol 2: this compound Binding Assay (Competitive Binding Format)

This protocol assumes the use of a radiolabeled ligand that also binds to the ANT.

  • Assay Setup: In a microplate, add the following in order: assay buffer, isolated mitochondria (at the optimized concentration), varying concentrations of unlabeled this compound (for competition), and a fixed concentration of the radiolabeled ligand.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the mitochondria-bound ligand from the free ligand. This is commonly achieved by rapid filtration through a filter membrane that retains the mitochondria.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of radiolabeled ligand retained on the filters using a scintillation counter or other appropriate detector.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the unlabeled this compound concentration. Fit the data to a suitable binding model to determine the IC50 or Ki of this compound.

Visualizations

Experimental_Workflow_Mitochondrial_Isolation cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_centrifugation Differential Centrifugation cluster_final Final Product start Start with Cultured Cells harvest Harvest and Wash Cells start->harvest homogenize Homogenize in Buffer harvest->homogenize low_speed Low-Speed Spin (600 x g) homogenize->low_speed high_speed High-Speed Spin (10,000 x g) low_speed->high_speed Supernatant wash Wash Pellet high_speed->wash Pellet resuspend Resuspend Mitochondria wash->resuspend quantify Protein Quantification resuspend->quantify end Isolated Mitochondria for Assay quantify->end

Caption: Workflow for Mitochondrial Isolation.

ATR_A_Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ANT ADP/ATP Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix Translocates In ATP_ims ATP ANT->ATP_ims Translocates Out ATP_synthase ATP Synthase ATP_matrix ATP ATP_synthase->ATP_matrix Synthesizes ADP_matrix->ATP_synthase ATP_matrix->ANT ADP_ims ADP ADP_ims->ANT ATR This compound ATR->ANT Inhibits

Caption: ATR-A Inhibition of ANT.

References

How to prevent the degradation of Atractyloside A during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Atractyloside A (ATR A) to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. Long-term storage at this temperature helps to minimize degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is advisable to store aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing aqueous solutions, use them immediately as this compound is prone to hydrolysis.

Q3: What are the main factors that cause this compound degradation?

A3: The primary factors contributing to the degradation of this compound are elevated temperature and acidic pH.[2][3] Exposure to light can also contribute to degradation. The degradation process typically involves hydrolysis of the isovalerate and sulfate groups, as well as decomposition and saponification.[2][3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. Both the solid compound and solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil.[4]

Q5: What solvents are incompatible with this compound?

A5: this compound is unstable in protic solvents such as methanol, where it can degrade over a few days.[5] It is also incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound stored under recommended conditions. 2. Ensure aliquots are single-use to avoid freeze-thaw cycles. 3. Verify the pH of your experimental buffer; avoid acidic conditions. 4. Protect all solutions from light during experiments.
Precipitate observed in the stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed water.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be carefully applied. 3. Use anhydrous DMSO for preparing stock solutions.
Unexpected peaks observed during analytical chromatography (HPLC, LC-MS). Presence of degradation products.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Degradation can lead to the hydrolysis of the isovalerate and sulfate groups.[2] Compare your chromatogram to literature reports of this compound degradation products. 3. Review your storage and handling procedures to identify potential causes of degradation.

Quantitative Data on this compound Degradation

Comprehensive quantitative data on the degradation kinetics of this compound under various storage conditions is limited in the available literature. However, one study on the hydrothermal processing of this compound provides the following data point:

Condition Duration Degradation (%)
98°C in aqueous solution at pH 2.32 hours~40%

This data is derived from a study on the detoxification of herbal medicines and highlights the significant impact of heat and acidity on this compound stability.[2]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required amount of this compound in a clean, dry weighing boat. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) aliquots. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol for Detecting this compound Degradation by LC-MS/MS
  • Sample Preparation: Dilute a small aliquot of the suspect this compound solution in a compatible solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Use a C18 or phenyl-hexyl reversed-phase column with a gradient elution of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

  • Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in negative ion mode.

  • Data Analysis: Monitor for the parent ion of this compound. The presence of ions corresponding to the loss of the isovalerate group and/or one or both sulfate groups can indicate degradation.

Visualizations

AtractylosideA_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATR This compound ANT Adenine Nucleotide Translocase (ANT) (Inner Mitochondrial Membrane) ATR->ANT Inhibits ADP_out ADP (Mitochondrial Matrix) ANT->ADP_out Translocates ATP_in ATP (Cytosol) ANT->ATP_in Translocates Cell_Death Cell Death ANT->Cell_Death Leads to ADP_in ADP (Cytosol) ADP_in->ANT Binds ATP_out ATP (Mitochondrial Matrix) ATP_out->ANT Binds ATP_Synthase ATP Synthase ADP_out->ATP_Synthase Substrate ATP_Synthase->ATP_out Produces

Caption: Mechanism of this compound-induced cytotoxicity.

ATR_Handling_Workflow start Start: Solid ATR A (-20°C, dark, dry) equilibrate Equilibrate to Room Temp. start->equilibrate weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -20°C (short-term) or -80°C (long-term) (Protect from light) aliquot->storage thaw Thaw Single Aliquot storage->thaw prepare_working Prepare Working Solution in Aqueous Buffer thaw->prepare_working use_immediately Use Immediately in Experiment prepare_working->use_immediately end End of Experiment use_immediately->end

Caption: Recommended workflow for handling this compound.

References

Optimizing experimental conditions for studying Atractyloside A-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

<Technical Support Center: Atractyloside A (ATR-A) Induced Cytotoxicity

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying cytotoxicity induced by this compound (ATR-A).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (ATR-A) and what is its primary mechanism of action?

This compound is a toxic diterpenoid glycoside found in several plants of the daisy family.[1] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP translocase.[1][2][3] This protein is located on the inner mitochondrial membrane and is responsible for exchanging ADP from the cytosol for ATP produced in the mitochondrial matrix. By binding to ANT, ATR-A blocks this exchange, which halts oxidative phosphorylation and leads to a rapid depletion of cellular ATP, ultimately causing cell death.[1][4]

Q2: What are the downstream consequences of ATR-A's inhibition of the ADP/ATP translocase?

Inhibition of the ADP/ATP translocase by ATR-A triggers a cascade of events characteristic of mitochondrial-mediated cell death. The primary consequences include:

  • Rapid ATP Depletion: The most immediate effect is a severe drop in cellular ATP levels, leading to an energy crisis.[5][6][7]

  • Induction of Mitochondrial Permeability Transition Pore (mPTP): The disruption in nucleotide exchange and energy balance can lead to the opening of the mPTP.[4][8]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Opening of the mPTP dissipates the proton gradient across the inner mitochondrial membrane, causing a collapse in ΔΨm.

  • Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins like Smac/Diablo from the intermembrane space into the cytosol.[9]

  • Caspase Activation and Apoptosis: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9 and downstream executioner caspases (e.g., caspase-3), culminating in apoptosis.[9] At high concentrations, ATR-A can lead to massive necrosis, while lower doses tend to induce apoptosis.[3][10]

Q3: What is a typical starting concentration range and exposure time for ATR-A in cell culture experiments?

The effective concentration of ATR-A is highly cell-type dependent. Some studies show significant enzyme leakage in rat renal proximal tubules at concentrations as low as 20 µM, while other cell lines are unaffected by concentrations up to 1 mM.[11] Low concentrations (e.g., 2.5-7.5 µM) have been used to study metabolic effects like autophagy activation in HepG2 cells, whereas concentrations of 200 µM and higher are often used to induce significant ATP depletion and cytotoxicity in tissue slices.[7][12]

For initial experiments, a broad dose-response is recommended. A typical starting range could be from 1 µM to 200 µM. Exposure times can vary from a few hours (e.g., 3-6 hours) to observe acute effects like ATP depletion, to longer periods (e.g., 24-48 hours) to assess downstream events like apoptosis and loss of cell viability.

Table 1: Recommended Starting Concentrations of ATR-A for Various Cell/Tissue Types

Cell/Tissue Type Effective Concentration Range (for Cytotoxicity) Reference
Rat Renal Proximal Tubules 20 µM - 1 mM [11]
NRK (Rat Kidney) Cells IC50 ~120 µM [11]
Pig Kidney/Liver Slices ≥ 200 µM [7]
HepG2 (Human Liver) Cells 2.5 µM - 7.5 µM (for autophagy) [12]

| Arteriolar Smooth Muscle Cells | 7.5 µM - 15 µM (for ATP reduction) |[6] |

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the study of ATR-A-induced cytotoxicity.

Problem 1: High variability in my cell viability assay results (e.g., MTT, XTT, LDH).

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells is a major source of variability.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

  • Possible Cause 2: Pipetting Inaccuracy. Small volume errors, especially with multichannel pipettes, can lead to large percentage errors.[13]

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When using multichannel pipettes, ensure all tips are seated correctly and aspirate/dispense slowly and consistently.

  • Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered media concentration and variable results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 4: Inconsistent Incubation Times. For kinetic assays like MTT or LDH, the timing of reagent addition and reading is critical.

    • Solution: Standardize all incubation times precisely. Use a multichannel pipette to add reagents to multiple wells simultaneously. Read plates immediately after the incubation period.[13]

Problem 2: I am not observing the expected level of apoptosis with Annexin V/PI staining.

  • Possible Cause 1: Incorrect Timing. Apoptosis is a dynamic process. You may be analyzing cells too early (before significant phosphatidylserine externalization) or too late (cells have become necrotic).

    • Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.[14]

  • Possible Cause 2: Loss of Adherent Cells. During apoptosis, adherent cells can detach and be lost during washing steps.

    • Solution: Collect the supernatant (containing detached cells) along with the trypsinized/scraped adherent cells. Pool them before the staining procedure to ensure you are analyzing the entire cell population.[15]

  • Possible Cause 3: Sub-optimal ATR-A Concentration. The concentration of ATR-A may be too low to induce significant apoptosis or so high that it causes rapid necrosis.

    • Solution: Perform a dose-response experiment to find the concentration that maximizes the apoptotic population. Remember that lower doses of ATR-A tend to induce apoptosis, while higher doses cause necrosis.[3]

Problem 3: My mitochondrial membrane potential (ΔΨm) dye signal is weak or inconsistent.

  • Possible Cause 1: Inappropriate Dye Concentration. Dyes like TMRM or TMRE can be used in quenching or non-quenching mode, and the optimal concentration is cell-type specific.[16]

    • Solution: Titrate the dye concentration to find the optimal balance between a strong signal in healthy cells and a clear reduction in treated cells. Typical starting concentrations for TMRM are in the 25-250 nM range.[16][17]

  • Possible Cause 2: Phototoxicity or Dye Quenching. Excessive laser power or exposure during fluorescence microscopy can damage mitochondria and cause photobleaching.

    • Solution: Use the lowest possible laser power (e.g., 0.1-0.2% of laser output) and exposure time that still provides a detectable signal.[18] Use an anti-fade mounting medium if applicable.

  • Possible Cause 3: Cell Health. If control cells are unhealthy or metabolically inactive, their baseline ΔΨm will be low, making it difficult to detect a further decrease upon ATR-A treatment.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Include a positive control for depolarization, such as FCCP or CCCP, to confirm that the dye is responding correctly.[16]

Section 3: Key Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining

This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[15]

  • Cell Preparation:

    • Seed cells and treat with various concentrations of ATR-A for the desired time (e.g., 12-24 hours). Include untreated (negative) and vehicle-treated controls.

    • Harvest cells. For adherent cells, collect the culture medium (containing floating cells) and then detach the remaining cells using a gentle, non-enzymatic method like EDTA-based dissociation buffer.[15] Pool the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold 1X PBS, then centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]

    • Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL stock).

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analysis:

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).

    • Interpretation:

      • Annexin V- / PI-: Healthy, viable cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) for fluorescence microscopy. TMRM is a cationic dye that accumulates in active mitochondria with intact membrane potentials.[16][17]

  • Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

    • Treat cells with ATR-A for the desired time. Include an untreated control and a positive control for depolarization (e.g., 10 µM CCCP for 10-15 minutes prior to imaging).[16]

    • Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed complete cell culture medium. Protect from light.[16]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed TMRM working solution to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.[17]

  • Imaging:

    • Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess dye.[16]

    • Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., TRITC or Texas Red, with Ex/Em ~548/574 nm).[16]

    • Interpretation: Healthy cells with polarized mitochondria will exhibit bright red/orange mitochondrial fluorescence. Cells treated with ATR-A are expected to show a significant decrease in fluorescence intensity, indicating depolarization.

Protocol 3: Cellular ATP Level Quantification

This protocol uses a luciferase-based bioluminescence assay to quantify cellular ATP levels, which is a direct measure of cell viability and metabolic activity.[20][21]

  • Cell Preparation:

    • Seed cells in a white, opaque 96-well plate suitable for luminescence readings.

    • Treat cells with ATR-A for the desired time.

    • Set up a standard curve using a known concentration of ATP standard.

  • Assay Procedure:

    • Equilibrate the plate and the ATP assay reagent (containing cell lysis buffer, luciferase, and D-luciferin) to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the ATP concentration.[20]

    • Interpretation: Subtract the background luminescence (from wells with no cells). Calculate the ATP concentration in your samples using the standard curve. A significant decrease in luminescence in ATR-A-treated cells compared to controls indicates cytotoxicity and metabolic collapse.

Section 4: Visualizations

Diagrams of Key Pathways and Workflows

ATR_A_Apoptosis_Pathway

ATR_A_Workflow start 1. Seed Cells in appropriate plates treat 2. Treat with ATR-A (Dose-response & Time-course) start->treat viability viability treat->viability apoptosis apoptosis treat->apoptosis mito mito treat->mito analyze 3. Data Acquisition (Plate Reader, Flow Cytometer, Microscope) interpret 4. Data Analysis & Interpretation (Calculate IC50, Quantify Apoptosis, Measure ΔΨm Loss) analyze->interpret end 5. Conclusion interpret->end viability->analyze apoptosis->analyze mito->analyze

Troubleshooting_Logic start Inconsistent Viability Results q1 Are controls (Untreated, Vehicle) also variable? start->q1 c1 Issue is likely Assay Technique q1->c1 Yes c2 Issue is likely related to ATR-A Treatment q1->c2 No ans1_yes YES ans1_no NO sol1a Check Cell Seeding (Ensure single-cell suspension) c1->sol1a sol1b Verify Pipetting (Calibrate, use reverse pipetting) c1->sol1b sol1c Mitigate Edge Effects (Avoid outer wells) c1->sol1c sol2a Check ATR-A Stock (Solubility, degradation) c2->sol2a sol2b Assess Cell Response (Time-course, dose-response) c2->sol2b

References

Validation & Comparative

A Comparative Analysis of Atractyloside A and Carboxyatractyloside as Inhibitors of Mitochondrial ADP/ATP Exchange

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Atractyloside A (ATR) and Carboxyatractyloside (CATR), two potent natural toxins that target the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier (AAC). A thorough understanding of their distinct mechanisms and potencies is crucial for research into mitochondrial bioenergetics, apoptosis, and the development of novel therapeutics targeting cellular metabolism.

Executive Summary

This compound and Carboxyatractyloside are structurally related diterpenoid glycosides that both function by inhibiting the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This inhibition leads to a depletion of cytosolic ATP, ultimately causing cellular energy crisis and death. However, key differences in their chemical structure result in significant variations in their inhibitory potency and mechanism of action.

Carboxyatractyloside is a significantly more potent inhibitor of the ADP/ATP carrier than this compound. This heightened potency is attributed to an additional carboxyl group in CATR, which enhances its binding affinity to the carrier protein. While ATR acts as a competitive inhibitor, CATR exhibits non-competitive or pseudo-non-competitive inhibition, making its effects less readily reversible by high concentrations of ADP.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative parameters that define the inhibitory effects of this compound and Carboxyatractyloside on the ADP/ATP carrier. The data, compiled from various studies, consistently demonstrates the superior inhibitory capacity of Carboxyatractyloside.

ParameterThis compound (ATR)Carboxyatractyloside (CATR)Fold Difference (approx.)Reference(s)
Inhibition Constant (Ki) Not explicitly found in direct comparison4 nM (for human recombinant AAC2)-[1]
Dissociation Constant (Kd) 0.45 µM (450 nM) (in potato mitochondria)10-20 nM (in potato mitochondria)22.5 - 45x[2]
IC50 53 µM (for 50% inhibition of state 3 mitochondrial respiration in isolated rat renal mitochondria)Not explicitly found in direct comparison-[3]
General Potency -~10 to 60 times more potent than ATR10-60x[2][4]

Mechanism of Action: A Tale of Two Inhibitors

Both ATR and CATR target the ADP/ATP carrier (AAC), a crucial protein embedded in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for ATP synthesized within the mitochondria. However, their modes of interaction with the AAC differ significantly.

This compound acts as a competitive inhibitor . It binds to the outward-facing (cytosolic) conformation of the AAC, competing with ADP for the same binding site. This mode of inhibition implies that at sufficiently high concentrations of ADP, the inhibitory effect of ATR can be overcome.

Carboxyatractyloside , on the other hand, is considered a non-competitive or pseudo-non-competitive inhibitor . While it also binds to the cytosolic side of the AAC, its interaction is much stronger and not easily reversed by increasing ADP concentrations.[4] The additional carboxyl group in CATR is thought to induce a conformational change in the carrier that locks it in an inactive state, preventing the translocation of both ADP and ATP.

This fundamental difference in their mechanism of action has significant implications for their toxicological profiles and their utility as research tools.

Signaling Pathway and Experimental Workflow

The inhibition of the ADP/ATP carrier by ATR and CATR initiates a cascade of events that disrupt cellular energy homeostasis and can lead to programmed cell death.

Caption: Inhibition of the ADP/ATP carrier by ATR and CATR.

The diagram above illustrates how both this compound and Carboxyatractyloside block the function of the ADP/ATP carrier, leading to a depletion of cytosolic ATP and potentially triggering the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis.

A typical experimental workflow to compare the inhibitory effects of these two compounds would involve a series of in vitro assays.

cluster_Preparation 1. Preparation cluster_Assays 2. In Vitro Assays cluster_Analysis 3. Data Analysis Mito_Isolation Isolate Mitochondria or Reconstitute AAC AAC_Activity ADP/ATP Exchange Assay (e.g., Radiolabeled Nucleotides) Mito_Isolation->AAC_Activity Inhibitor_Prep Prepare Stock Solutions of ATR and CATR Inhibitor_Prep->AAC_Activity Respiration Mitochondrial Respiration Assay (e.g., Seahorse XF) Inhibitor_Prep->Respiration MMP Mitochondrial Membrane Potential Assay Inhibitor_Prep->MMP Ki_IC50 Calculate Ki and IC50 Values AAC_Activity->Ki_IC50 Dose_Response Generate Dose-Response Curves Respiration->Dose_Response MMP->Dose_Response Comparison Compare Potency and Mechanism of Inhibition Ki_IC50->Comparison Dose_Response->Comparison

Caption: Experimental workflow for comparing ATR and CATR.

Experimental Protocols

ADP/ATP Carrier (AAC) Activity Assay in Isolated Mitochondria or Reconstituted Proteoliposomes

This protocol provides a general framework for measuring the direct inhibitory effect of ATR and CATR on AAC activity using radiolabeled nucleotides.

a. Isolation of Mitochondria or Reconstitution of AAC:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, heart, or cultured cells) using differential centrifugation. Ensure the integrity of the mitochondrial preparations.

  • AAC Reconstitution: Purify the AAC protein and reconstitute it into artificial lipid vesicles (proteoliposomes) to study its activity in a controlled environment.

b. ADP/ATP Exchange Assay:

  • Prepare a reaction buffer (e.g., containing KCl, MOPS, and EGTA, pH 7.2).

  • Pre-incubate the isolated mitochondria or proteoliposomes with varying concentrations of this compound or Carboxyatractyloside for a defined period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the transport reaction by adding a mixture of a non-radiolabeled adenine nucleotide (e.g., ADP) and a radiolabeled counterpart (e.g., [³H]ADP or [¹⁴C]ADP).

  • At specific time points, stop the reaction by adding a potent inhibitor (e.g., a high concentration of CATR or bongkrekic acid) and rapidly filtering the mixture through a membrane filter to separate the mitochondria/proteoliposomes from the external medium.

  • Wash the filters with ice-cold buffer to remove any non-transported radiolabeled nucleotide.

  • Quantify the amount of radioactivity retained by the mitochondria/proteoliposomes using liquid scintillation counting.

  • Calculate the rate of ADP/ATP exchange and determine the inhibitory constants (Ki) and/or IC50 values for ATR and CATR by plotting the data against the inhibitor concentrations.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This method assesses the impact of ATR and CATR on overall mitochondrial function by measuring the oxygen consumption rate (OCR).

a. Cell Culture:

  • Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere and grow to an appropriate confluency.

b. Assay Procedure (Seahorse XF Cell Mito Stress Test):

  • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

  • Prepare a utility plate with the inhibitors (this compound or Carboxyatractyloside at various concentrations) and the Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A).

  • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

  • After calibration, replace the utility plate with the cell culture plate.

  • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

    • Baseline OCR: Measures the initial oxygen consumption.

    • ATR/CATR injection: Measures the direct effect of the inhibitors on respiration.

    • Oligomycin injection: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP injection: Uncouples the respiratory chain, revealing maximal respiratory capacity.

    • Rotenone/Antimycin A injection: Shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.

  • Analyze the data to determine the effects of ATR and CATR on basal respiration, ATP production, and maximal respiratory capacity.

Conclusion

The experimental evidence unequivocally demonstrates that Carboxyatractyloside is a more potent inhibitor of the mitochondrial ADP/ATP carrier than this compound. This difference in potency is rooted in their distinct chemical structures and resulting mechanisms of action. While both compounds are invaluable tools for studying mitochondrial physiology and pathology, the choice between them will depend on the specific experimental goals. The non-competitive and potent nature of CATR makes it a powerful tool for achieving complete and sustained inhibition of ADP/ATP exchange, whereas the competitive nature of ATR may be more suitable for studies where a reversible or partial inhibition is desired. Researchers and drug development professionals should carefully consider these differences when designing experiments and interpreting results.

References

Unmasking Specificity: A Comparative Guide to the Validation of Atractyloside A's Interaction with ADP/ATP Translocase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specific binding of molecules to their targets is paramount. This guide provides a comprehensive comparison of experimental data validating the specific binding of Atractyloside A (ATR-A) to the mitochondrial ADP/ATP translocase (ANT), a critical carrier protein in cellular bioenergetics. We delve into quantitative binding affinities, compare ATR-A with other known ANT ligands, and provide detailed experimental protocols to support your research.

The ADP/ATP translocase is responsible for the vital exchange of ADP and ATP across the inner mitochondrial membrane, fueling cellular processes. Its inhibition has significant consequences, making it a key target for toxicological studies and therapeutic development. This compound, a potent toxic glycoside, is a well-established inhibitor of ANT. This guide will objectively present the evidence for its specific binding and compare its performance with alternative ANT inhibitors.

Quantitative Comparison of ANT Ligand Binding

The following table summarizes the binding affinities of this compound and other notable ANT inhibitors. Lower dissociation (Kd) and inhibition (Ki) constants indicate higher binding affinity.

CompoundTargetBinding Affinity (Kd)Inhibition Constant (Ki)Mode of Inhibition
This compound (ATR-A) ADP/ATP Translocase (Potato Mitochondria)0.45 µM[1]< 1 µM[2]Competitive[3]
Carboxyatractyloside (CATR) ADP/ATP Translocase (Potato Mitochondria)10 - 20 nM[1]4 nM (human AAC2)[4]Non-competitive[3]
Carboxyatractyloside (CATR) ADP/ATP Translocase (Mitochondria)5 - 10 nM[5]
Bongkrekic Acid (BKA) ADP/ATP Translocase (Potato Mitochondria)10 - 20 nM[1]2.0 µM (human AAC2)[4]Uncompetitive[6]
Bongkrekic Acid (BKA) ADP/ATP Translocase (Rat Liver Mitochondria)2 x 10⁻⁸ M[2]
Suramin ADP/ATP Translocase (human AAC2)0.3 µM[4]Competitive[4]
Chebulinic Acid ADP/ATP Translocase (human AAC2)2.1 µM[4]Competitive[4]

Key Insights:

  • Carboxyatractyloside (CATR) exhibits a significantly higher binding affinity for ANT compared to this compound, with Kd values in the low nanomolar range.[1][5] This is attributed to an additional carboxyl group in CATR that forms a salt bridge with the protein, enhancing its binding.[7]

  • This compound acts as a competitive inhibitor , meaning it directly competes with ADP for the same binding site on the translocase.[3] In contrast, CATR is a non-competitive inhibitor .[3]

  • Bongkrekic acid (BKA) , another potent inhibitor, binds to a different conformational state of the translocase and acts as an uncompetitive inhibitor.[6]

  • Newly identified inhibitors like Suramin and Chebulinic acid also demonstrate competitive inhibition of ANT.[4]

Experimental Methodologies for Validating Binding

The specific binding of this compound and its analogues to the ADP/ATP translocase has been validated through several key experimental techniques.

Radiolabeled Ligand Binding Assays

This is a classic and robust method to quantify the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand (e.g., [³H]atractyloside) to the ADP/ATP translocase in isolated mitochondria.

Experimental Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, potato tubers) using differential centrifugation.

  • Incubation: Incubate isolated mitochondria (typically 50-120 µg of protein) with increasing concentrations of the radiolabeled ligand (e.g., [³H]atractyloside) in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Determination of Non-Specific Binding: In a parallel set of experiments, incubate the mitochondria with the radiolabeled ligand in the presence of a high concentration of the corresponding unlabeled ligand (e.g., a 100-fold excess of cold this compound) to determine non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Ligand: Separate the mitochondria-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding data against the concentration of the radiolabeled ligand and analyze using non-linear regression to determine the Kd and Bmax values.

Workflow for Radiolabeled Ligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Mitochondria Isolated Mitochondria Incubate_Total Incubate Mitochondria + Radioligand Mitochondria->Incubate_Total Incubate_NSB Incubate Mitochondria + Radioligand + Unlabeled Ligand Mitochondria->Incubate_NSB Radioligand Radiolabeled Ligand (e.g., [3H]ATR-A) Radioligand->Incubate_Total Radioligand->Incubate_NSB Unlabeled_Ligand Unlabeled Ligand (for non-specific binding) Unlabeled_Ligand->Incubate_NSB Filtration Vacuum Filtration Incubate_Total->Filtration Incubate_NSB->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine Kd and Bmax Counting->Analysis

Caption: Workflow of a radiolabeled ligand binding assay.

Photoaffinity Labeling

This technique uses a photoreactive ligand to covalently label the binding site of a protein upon UV irradiation, allowing for the identification and characterization of the binding protein. Aryl-azido derivatives of atractyloside have been successfully used for this purpose.[8][9]

Objective: To covalently label the ADP/ATP translocase with a photoreactive this compound analog to identify it as the specific binding partner.

Experimental Protocol:

  • Synthesis of Photoreactive Probe: Synthesize a photoreactive analog of this compound, such as an aryl-azido atractyloside.

  • Incubation: Incubate isolated mitochondria with the photoreactive probe in the dark to allow for reversible binding to the ANT.

  • Competition: In control experiments, perform the incubation in the presence of an excess of non-photoreactive this compound or ADP to demonstrate competition for the binding site.

  • Photolysis: Irradiate the samples with UV light of a specific wavelength to activate the azido group, leading to the formation of a highly reactive nitrene that covalently crosslinks to the binding site on the ANT.

  • Protein Separation: Solubilize the mitochondrial proteins and separate them using SDS-PAGE.

  • Detection: If the photoreactive probe is radiolabeled, detect the labeled protein by autoradiography. Alternatively, the labeled protein can be identified by Western blotting using an antibody against the ADP/ATP translocase.

Logical Relationship in Photoaffinity Labeling:

G cluster_binding Binding Phase (Dark) cluster_labeling Labeling Phase (UV Light) cluster_detection Detection Probe Photoreactive ATR-A (Aryl-azido) Binding Reversible Binding Probe->Binding ANT ADP/ATP Translocase (ANT) ANT->Binding UV UV Irradiation Binding->UV Covalent_Bond Covalent Labeling UV->Covalent_Bond SDS_PAGE SDS-PAGE Covalent_Bond->SDS_PAGE Detection Autoradiography or Western Blot SDS_PAGE->Detection Labeled_ANT Identified Labeled ANT Detection->Labeled_ANT

Caption: Logical flow of a photoaffinity labeling experiment.

ADP/ATP Exchange Assays

Functional assays that measure the transport activity of the ANT provide indirect but crucial evidence for the specific binding of an inhibitor.

Objective: To measure the rate of ADP/ATP exchange in isolated mitochondria and assess the inhibitory effect of this compound.

Experimental Protocol:

  • Mitochondrial Preparation: Isolate functional mitochondria.

  • Assay Medium: Prepare an assay medium containing respiratory substrates (e.g., succinate) and phosphate.

  • Measurement of ATP Export: A common method involves measuring the appearance of ATP in the external medium after the addition of ADP. This can be done using a luciferin/luciferase-based assay that produces a luminescent signal proportional to the ATP concentration.

  • Inhibitor Addition: Pre-incubate the mitochondria with varying concentrations of this compound before initiating the exchange reaction by adding ADP.

  • Data Acquisition: Continuously monitor the luminescence to determine the rate of ATP export.

  • Data Analysis: Compare the rates of ATP export in the presence and absence of the inhibitor to determine the inhibitory potency (e.g., IC50 value).

Signaling Pathway of ANT Inhibition:

G cluster_normal Normal Function cluster_inhibition Inhibition by this compound ADP_in ADP (Cytosol) ANT_normal ADP/ATP Translocase (ANT) ADP_in->ANT_normal Enters ATP_out ATP (Mitochondrial Matrix) ANT_normal->ATP_out Exits Cellular_Energy Cellular Energy ATP_out->Cellular_Energy Provides ATR_A This compound ANT_inhibited Inhibited ANT ATR_A->ANT_inhibited Binds to Blocked_Transport Blocked ADP/ATP Exchange ANT_inhibited->Blocked_Transport Leads to Energy_Depletion Cellular Energy Depletion Blocked_Transport->Energy_Depletion Causes

Caption: Mechanism of ANT inhibition by this compound.

Conclusion

The specific binding of this compound to the ADP/ATP translocase is well-supported by a combination of direct binding assays and functional studies. Quantitative data consistently demonstrates its high affinity for ANT, albeit lower than its potent analogue, Carboxyatractyloside. The competitive nature of its inhibition highlights its direct interaction with the ADP binding site. The experimental protocols detailed in this guide provide a framework for researchers to independently validate these findings and to screen for novel ANT modulators. A thorough understanding of the binding characteristics of molecules like this compound is crucial for advancing our knowledge of mitochondrial biology and for the development of targeted therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Atractyloside A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Atractyloside A, a toxic glycoside of significant interest in toxicology and pharmacology. The selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices, including biological samples and herbal extracts. This document outlines the performance of prominent techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based methods due to their high sensitivity and selectivity. High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most validated techniques.[1][2] The following tables summarize the key validation parameters from various studies to facilitate a direct comparison.

Parameter HPLC-HRMS/MS [3][4][5]LC-MS/MS [6]UPLC-MS/MS [2]
Linearity Range 0.17 - 200 µg/L1 - 500 ng/mL3.44 - 430 ng/mL
Correlation Coefficient (r²) > 0.99> 0.992Not explicitly stated
Limit of Detection (LOD) 0.066 µg/LNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.17 µg/L1 ng/mL3.44 ng/mL
Accuracy (% Recovery) 95.9% - 98.6%Not explicitly stated< 2.38% (relative error)
Precision (RSD) < 5.8% (within-day), < 5.2% (between-day)Acceptable< 6% (intra- and inter-day)
Matrix Whole BloodRat PlasmaRat Plasma

Table 1: Comparison of Validation Parameters for this compound Quantification Methods.

Experimental Workflows & Signaling Pathways

The cross-validation of analytical methods is a critical process to ensure the reliability and reproducibility of results. A generalized workflow for this process is depicted below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirements (e.g., Sensitivity, Specificity) B Select Potential Methods (e.g., HPLC-MS, UPLC-MS/MS) A->B C Individual Method Validation (Linearity, Accuracy, Precision, etc.) B->C D Prepare Standardized Samples (Spiked Matrix, Reference Materials) C->D Proceed if validation is successful E Analyze Samples with Validated Method 1 D->E F Analyze Samples with Validated Method 2 D->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) E->G F->G H Determine Method Comparability & Potential Biases G->H I Select Optimal Method for Routine Use H->I

Caption: Generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HPLC-HRMS/MS Method for this compound in Whole Blood[3][5]
  • Sample Preparation:

    • To 1 mL of whole blood, add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge the sample to separate the supernatant.

    • The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system coupled with a high-resolution mass spectrometer (e.g., Q Exactive™).[5]

    • Column: XTerra® phenyl column (150 mm x 2.1 mm, 3.5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile (containing 10% isopropyl alcohol) and 5 mM ammonium acetate buffer (pH 4.5).[5]

    • Flow Rate: 250 µL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated electrospray ionization (HESI) in negative-ion mode.[5]

    • Detection: Full-scan and targeted-MS2 mode.[5]

    • Quantification Ions: [M-H]⁻ and [M-H+1]⁻ ions of this compound (m/z 725.2154 and 726.2188).[5]

LC-MS/MS Method for this compound in Rat Plasma[6]
  • Sample Preparation:

    • Protein precipitation of rat plasma samples.[6]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

    • Column: ZORBAX Eclipse Plus column (2.1 x 150 mm, 5 µm).[6]

    • Mobile Phase: Gradient elution with a mobile phase consisting of water containing 2 mM ammonium acetate and acetonitrile.[6]

    • Flow Rate: 0.38 mL/min.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization.[6]

    • Detection: Multiple reaction monitoring (MRM).[6]

    • MRM Transition: m/z 725.3 → 645.4 for this compound.[6]

UPLC-MS/MS Method for this compound in Rat Plasma[2]
  • Sample Preparation:

    • Pretreat plasma samples with methanol.[2]

    • Use acetaminophen as the internal standard.[2]

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ionization mode.[2]

    • Detection: Multiple reaction monitoring (MRM).[2]

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study, including the nature of the matrix, the required sensitivity, and the available instrumentation. HPLC-HRMS/MS offers very low limits of detection and quantification, making it suitable for forensic and toxicological investigations where trace amounts are expected.[3][5] LC-MS/MS and UPLC-MS/MS provide robust and sensitive alternatives, particularly for pharmacokinetic studies in biological matrices like plasma.[2][6] The provided data and protocols serve as a valuable resource for researchers to make an informed decision on the most appropriate methodology for their work. It is crucial to perform in-house validation to ensure the chosen method meets the specific performance criteria required for the intended application.

References

Comparative Analysis of Atractyloside A in Xanthium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Atractyloside A (ATR) content in different Xanthium species, supported by experimental data and detailed methodologies. This compound, a potent and toxic diterpenoid glycoside, is a subject of significant interest due to its pharmacological activities and toxicological profile.

This compound Content in Xanthium Species

SpeciesPlant PartCompoundConcentrationReference
Xanthium sibiricumSeed KernelThis compoundUp to 7.917 mg/g[1]
SpinesThis compoundUp to 0.1612 mg/g[1]
Xanthium strumariumSeeds (August)This compound3.043 mg/g[2][3]
Seeds (September)This compound3.502 mg/g[2][3]
Seeds (October)This compound3.800 mg/g[2][3]
SeedlingsThis compound300 µg/g (0.3 mg/g)[1]
Intact BursThis compound22 µg/g (0.022 mg/g)[1]
Intact BursCarboxyatractyloside3.7 µg/g (0.0037 mg/g)[1]
SeedlingsCarboxyatractyloside370 µg/g (0.37 mg/g)[1]

Experimental Protocols

The quantification of this compound in Xanthium species is primarily achieved through advanced chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies for sample preparation and analysis.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation : Collect the desired plant parts (e.g., seeds, leaves, burs) of the Xanthium species. The plant material should be dried, typically at a controlled temperature, and then ground into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.

  • Extraction :

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Add a suitable extraction solvent. A common choice is a mixture of methanol and water (e.g., 70% methanol).

    • Employ an extraction technique such as ultrasonication or soxhlet extraction for a defined period (e.g., 30-60 minutes) to maximize the recovery of this compound.

    • Centrifuge the mixture to separate the supernatant from the solid plant debris.

    • Collect the supernatant and repeat the extraction process on the residue to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) for Clean-up :

    • The crude extract is often subjected to SPE for purification and to remove interfering compounds.

    • A C18 SPE cartridge is a common choice.

    • Condition the cartridge with methanol followed by water.

    • Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other non-polar impurities.

    • Elute this compound using a more polar solvent, such as methanol or a methanol-water mixture.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

UPLC-MS/MS Quantification
  • Chromatographic System : A Waters ACQUITY UPLC system or equivalent.

  • Column : ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.2 mL/min.

  • Injection Volume : 1-5 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Waters XEVO TQD) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ion mode is preferred for this compound.

  • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for quantification. For this compound, a common transition is m/z 725.3 → 645.4.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow start Plant Material Collection (Xanthium sp.) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., 70% Methanol) drying->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe analysis UPLC-MS/MS Analysis spe->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Experimental workflow for the quantification of this compound in Xanthium species.

Signaling Pathway of this compound Toxicity

signaling_pathway cluster_mitochondrion Mitochondrion atr This compound ant Mitochondrial ADP/ATP Translocase (ANT) atr->ant Inhibition adp_atp ADP/ATP Exchange atp_synthesis ATP Synthesis (Oxidative Phosphorylation) energy_depletion Cellular Energy Depletion atp_synthesis->energy_depletion Leads to cell_death Cell Death energy_depletion->cell_death Induces

Caption: Mechanism of this compound toxicity through the inhibition of mitochondrial ADP/ATP translocase.

References

Atractyloside A: A Comparative Analysis of In Vivo vs. In Vitro Toxicity in Renal and Hepatic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atractyloside A (ATR), a potent toxic glycoside found in various plants, is a well-documented nephrotoxin and hepatotoxin. Its primary mechanism of action involves the inhibition of the mitochondrial ADP/ATP translocase, leading to a cascade of cellular events culminating in cell death.[1] This guide provides a comprehensive comparison of the in vivo and in vitro toxic effects of this compound on renal and hepatic cells, supported by experimental data and detailed methodologies.

Comparative Toxicity Profile: In Vivo vs. In Vitro Models

The toxic effects of this compound observed in animal models (in vivo) are largely recapitulated in in vitro systems using precision-cut tissue slices.[2][3] This correlation underscores the utility of in vitro models for mechanistic studies and preliminary toxicity screening. However, nuanced differences in the toxic response exist between the two systems and between the two target organs, the kidney and the liver.

Key Toxicological Endpoints

The toxicity of this compound manifests through several key cellular and biochemical alterations:

  • Cell Membrane Damage: Measured by the leakage of intracellular enzymes such as lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) into the surrounding medium.

  • Mitochondrial Dysfunction: Primarily assessed by the depletion of intracellular adenosine triphosphate (ATP).

  • Oxidative Stress: Evaluated by measuring the depletion of reduced glutathione (GSH) and the extent of lipid peroxidation.

Quantitative Analysis of Toxic Effects

The following tables summarize the dose-dependent effects of this compound on key toxicity markers in porcine and rat kidney and liver slices, providing a direct comparison of the compound's potency in these different models.

Table 1: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage (% of Total)

Concentration (mM)Porcine Kidney SlicesRat Kidney SlicesPorcine Liver SlicesRat Liver Slices
0.0 (Control) 5.8 ± 0.77.2 ± 0.96.5 ± 0.88.1 ± 1.0
0.2 10.2 ± 1.212.5 ± 1.58.9 ± 1.110.3 ± 1.3
0.5 15.6 ± 1.9 18.9 ± 2.312.4 ± 1.514.2 ± 1.7
1.0 22.4 ± 2.7 25.8 ± 3.118.7 ± 2.2 20.5 ± 2.5
2.0 30.1 ± 3.6 34.2 ± 4.125.3 ± 3.0 28.9 ± 3.5

Data are presented as mean ± SE. *p < 0.05, **p < 0.01 compared to control.

Table 2: Effect of this compound on Intracellular ATP Content (nmol/mg protein)

Concentration (mM)Porcine Kidney SlicesRat Kidney SlicesPorcine Liver SlicesRat Liver Slices
0.0 (Control) 12.5 ± 1.510.8 ± 1.315.2 ± 1.813.5 ± 1.6
0.2 8.8 ± 1.17.5 ± 0.910.1 ± 1.29.2 ± 1.1
0.5 5.2 ± 0.6 4.3 ± 0.56.8 ± 0.8 5.9 ± 0.7
1.0 2.9 ± 0.4 2.1 ± 0.33.5 ± 0.4 3.0 ± 0.4
2.0 1.5 ± 0.2 1.0 ± 0.11.8 ± 0.2 1.6 ± 0.2

Data are presented as mean ± SE. *p < 0.05, **p < 0.01 compared to control.

Table 3: Effect of this compound on Reduced Glutathione (GSH) Content (nmol/mg protein)

Concentration (mM)Porcine Kidney SlicesRat Kidney SlicesPorcine Liver SlicesRat Liver Slices
0.0 (Control) 8.9 ± 1.17.5 ± 0.910.2 ± 1.29.1 ± 1.1
0.2 6.2 ± 0.75.1 ± 0.67.1 ± 0.96.3 ± 0.8
0.5 4.1 ± 0.5 3.3 ± 0.44.8 ± 0.6 4.0 ± 0.5
1.0 2.5 ± 0.3 1.9 ± 0.22.9 ± 0.4 2.4 ± 0.3
2.0 1.3 ± 0.2 1.0 ± 0.11.5 ± 0.2 1.2 ± 0.1

Data are presented as mean ± SE. *p < 0.05, **p < 0.01 compared to control.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The toxicity of this compound is initiated by its direct interaction with the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. This binding event triggers a cascade of downstream effects leading to cellular demise.

Signaling Pathway of this compound-Induced Cell Death

Atractyloside_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ATR This compound ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits ATP_Synthase ATP Synthase ANT->ATP_Synthase Supplies ADP ADP_in ADP ATP_depletion ATP Depletion ANT->ATP_depletion Leads to ATP_out ATP ATP_Synthase->ATP_out Produces ADP_in->ATP_Synthase Substrate for ROS Reactive Oxygen Species (ROS) MPT Mitochondrial Permeability Transition (MPT) ROS->MPT Induces GSH_depletion GSH Depletion ROS->GSH_depletion Lipid_Perox Lipid Peroxidation (Liver) ROS->Lipid_Perox CytoC Cytochrome c MPT->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates Necrosis Necrosis ATP_depletion->Necrosis Cell_Damage Cellular Damage (Enzyme Leakage) ATP_depletion->Cell_Damage GSH_depletion->Cell_Damage Lipid_Perox->Cell_Damage Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Damage->Necrosis

Caption: this compound inhibits the mitochondrial ADP/ATP translocase, leading to ATP depletion, oxidative stress, and ultimately apoptosis or necrosis in renal and hepatic cells.

Experimental Workflow for Assessing this compound Toxicity

Experimental_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis Kidney_Liver Kidney/Liver Tissue (Porcine or Rat) Slices Precision-Cut Slices (200 µm) Kidney_Liver->Slices Incubation Incubation with This compound (0.2 - 2.0 mM, 3h, 37°C) Slices->Incubation Supernatant Collect Supernatant Incubation->Supernatant Tissue_Homogenate Prepare Tissue Homogenate Incubation->Tissue_Homogenate LDH_Assay LDH Assay (Enzyme Leakage) Supernatant->LDH_Assay ATP_Assay ATP Assay (Luciferin-Luciferase) Tissue_Homogenate->ATP_Assay GSH_Assay GSH Assay (Fluorometric) Tissue_Homogenate->GSH_Assay Lipid_Perox_Assay Lipid Peroxidation (TBARS Assay) Tissue_Homogenate->Lipid_Perox_Assay Data Quantitative Data (Mean ± SE) LDH_Assay->Data ATP_Assay->Data GSH_Assay->Data Lipid_Perox_Assay->Data Comparison Compare Dose-Response and Organ Specificity Data->Comparison

Caption: Workflow for the in vitro assessment of this compound toxicity using precision-cut kidney and liver slices.

Experimental Protocols

Preparation of Precision-Cut Tissue Slices
  • Fresh kidney and liver tissues are obtained from male Wistar rats or domestic pigs.

  • The tissues are cored and sliced to a thickness of 200 ± 15 µm using a Krumdieck tissue slicer.

  • Slices are maintained in ice-cold, oxygenated Krebs-Henseleit buffer until incubation.

This compound Exposure
  • Tissue slices are pre-incubated for 30 minutes in Williams' Medium E supplemented with gentamicin and 80% O₂/5% CO₂.

  • This compound, dissolved in the appropriate vehicle, is added to the incubation medium at final concentrations ranging from 0.2 mM to 2.0 mM.

  • Control slices are incubated with the vehicle alone.

  • Incubation is carried out for 3 hours at 37°C in a shaking water bath.

Lactate Dehydrogenase (LDH) Leakage Assay
  • At the end of the incubation period, the culture medium (supernatant) is collected.

  • The remaining tissue slices are homogenized.

  • LDH activity in both the supernatant and the homogenate is determined spectrophotometrically by measuring the rate of NADH oxidation at 340 nm in the presence of pyruvate.

  • LDH leakage is expressed as a percentage of the total LDH activity (supernatant + homogenate).

Intracellular ATP Content Assay
  • Incubated tissue slices are rapidly homogenized in a suitable buffer and deproteinized.

  • The ATP concentration in the homogenate is determined using a luciferin-luciferase-based bioluminescence assay.

  • Luminescence is measured using a luminometer, and the ATP content is calculated from a standard curve.

  • Results are normalized to the protein content of the tissue homogenate.

Reduced Glutathione (GSH) Assay
  • Tissue slices are homogenized in a metaphosphoric acid solution to precipitate proteins.

  • The supernatant is reacted with o-phthalaldehyde (OPT) at room temperature.

  • The fluorescence of the resulting complex is measured at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • GSH concentration is determined from a standard curve and normalized to the protein content.

Conclusion

The toxic effects of this compound are consistently demonstrated across both in vivo and in vitro models, validating the use of precision-cut tissue slices as a reliable tool for studying its nephrotoxic and hepatotoxic mechanisms. While ATP depletion is a central event in both kidney and liver toxicity, the differential involvement of oxidative stress, particularly lipid peroxidation in the liver, highlights organ-specific differences in the toxic response to this compound.[2] This comparative guide provides researchers with a solid foundation for designing and interpreting studies on the cellular and molecular toxicology of this potent natural toxin.

References

Unveiling Cellular Sensitivity: A Comparative Guide to Atractyloside A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atractyloside A, a potent inhibitor of the mitochondrial ADP/ATP translocase, has garnered significant interest for its cytotoxic properties, particularly in the context of cancer research. Understanding the differential sensitivity of various cell lines to this compound is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications. This guide provides a comparative analysis of the sensitivity of different cell lines to this compound, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of this compound Across Diverse Cell Lines

The cytotoxic effects of this compound and its related compounds have been evaluated across a range of cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, though it is important to note that experimental conditions such as exposure time and the specific derivative of Atractyloside used can influence these values.

Cell LineCancer TypeCompoundIC50 / Effective ConcentrationExposure TimeAssay
H1975 Non-Small-Cell Lung CancerAtractylosideInhibition of proliferation observed with increasing concentrations96 hoursMTT Assay[1]
PC-9 Non-Small-Cell Lung CancerAtractylosideSynergistic effect with gefitinib, but not potent as a single agent4 daysMTT Assay[2]
Caco2 Colorectal CancerAtractylosideInhibited cell viabilityNot SpecifiedNot Specified[1]
HL-60 Human LeukemiaAtractylonDose-dependent antiproliferative effect; apoptosis induced at 15 µg/ml6 hoursNot Specified[3]
P-388 Mouse LeukemiaAtractylonDose-dependent antiproliferative effect; apoptosis induced at 15 µg/ml12 hoursNot Specified[3]
HepG2 Hepatic CancerAtractylonSignificant inhibition of proliferationNot SpecifiedMTT Assay[4]
SMCC7721 Hepatic CancerAtractylonSignificant inhibition of proliferationNot SpecifiedMTT Assay[4]
MHCC97H Hepatic CancerAtractylonSignificant inhibition of proliferationNot SpecifiedMTT Assay[4]

Note: The table includes data for Atractylon, a closely related sesquiterpenoid from the same plant source, due to the limited availability of direct comparative IC50 data for this compound across a wide range of cell lines in single studies. Researchers should consider the specific compound and experimental conditions when interpreting these results.

Experimental Protocols

A detailed understanding of the methodologies employed is essential for the replication and validation of cytotoxicity studies. The following is a generalized protocol for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Viability Assessment via MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound at the highest concentration used) and a medium-only control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism: this compound-Induced Apoptosis

This compound primarily induces cell death through the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by the inhibition of the ADP/ATP translocase on the inner mitochondrial membrane, leading to a cascade of events culminating in programmed cell death.

AtractylosideA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AtractylosideA This compound ANT ADP/ATP Translocase (ANT) AtractylosideA->ANT Inhibits Bax Bax MMP Loss of Mitochondrial Membrane Potential Bax->MMP Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Activates Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Activates Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes CytochromeC_cyto Cytochrome c CytochromeC_cyto->Apaf1 ANT->MMP Leads to CytochromeC_mito Cytochrome c MMP->CytochromeC_mito Promotes release of CytochromeC_mito->CytochromeC_cyto Translocates to Cytoplasm Bcl2 Bcl-2 Bcl2->MMP Inhibits

Caption: this compound induced mitochondrial apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxic potential of a compound like this compound involves a systematic workflow, from initial cell culture to final data analysis.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Select and maintain cell lines) start->cell_culture seeding Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment Compound Treatment (Add serial dilutions of this compound) seeding->treatment incubation Incubation (Expose cells for a defined period) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, or CCK-8) incubation->viability_assay data_acquisition Data Acquisition (Measure absorbance/fluorescence) viability_assay->data_acquisition data_analysis Data Analysis (Calculate % viability and IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

The PI3K/Akt/mTOR Signaling Axis in this compound-Induced Cytotoxicity

Emerging evidence suggests that the cytotoxic effects of compounds from the Atractylodes genus, the source of this compound, may also involve the modulation of key survival signaling pathways such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Atractyloside_effect This compound (Potential Inhibition) Atractyloside_effect->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Atractyloside A: A Comparative Analysis of its Potency as an Inhibitor of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atractyloside A's potency relative to other well-characterized inhibitors of mitochondrial oxidative phosphorylation. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies in cellular metabolism and drug discovery.

Introduction to this compound and Oxidative Phosphorylation

This compound is a toxic glycoside found in various plants, notably the Mediterranean thistle Atractylis gummifera. Its primary mechanism of toxicity stems from its potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. This transmembrane protein, located on the inner mitochondrial membrane, is crucial for oxidative phosphorylation (OXPHOS), the primary pathway for ATP synthesis in aerobic organisms. ANT facilitates the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix. By blocking this exchange, this compound effectively halts cellular ATP production, leading to energy depletion and cell death.[1][2]

Oxidative phosphorylation is a complex process involving the electron transport chain (ETC) and ATP synthase. The ETC comprises a series of protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to oxygen, creating a proton gradient across the inner mitochondrial membrane. This proton-motive force is then utilized by ATP synthase (Complex V) to phosphorylate ADP to ATP. Various inhibitors target different components of this pathway, making them valuable tools for studying mitochondrial function and potential therapeutic agents.

Comparative Potency of this compound

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. The following table summarizes the reported potency of this compound and other notable inhibitors of oxidative phosphorylation. It is important to note that these values can vary depending on the experimental system, such as the source of mitochondria, the specific isoform of the target protein, and the assay conditions.

InhibitorTargetMechanism of ActionPotency (IC50 / Ki)Reference(s)
This compound ADP/ATP Translocase (ANT)Competitively inhibits ADP/ATP exchangeKi: ~0.45 µM[3]
Carboxyatractyloside ADP/ATP Translocase (ANT)Potent and specific inhibitor of ADP/ATP exchangeKi: ~4 nM[4]
Bongkrekic Acid ADP/ATP Translocase (ANT)Inhibits ADP/ATP exchange by locking ANT in a matrix-facing conformationKi: ~2.0 µM[4][5][6]
Rotenone Complex I (NADH:ubiquinone oxidoreductase)Blocks electron transfer from NADH to ubiquinoneIC50: < 100 nM
Antimycin A Complex III (Cytochrome bc1 complex)Blocks electron transfer from cytochrome b to cytochrome c1IC50: Varies with cell line
Oligomycin ATP Synthase (Complex V)Inhibits the F0 subunit, blocking the proton channel-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Protonophore (Uncoupler)Disrupts the proton gradient across the inner mitochondrial membrane-
SF 6847 Protonophore (Uncoupler)Potent uncoupler of oxidative phosphorylation-

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The provided values serve as a general guide to the relative potency of these inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of this compound Inhibition

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Cytosol Cytosol ETC Electron Transport Chain (Complexes I-IV) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATPsynthase ATP Synthase (Complex V) Matrix_ATP ATP ATPsynthase->Matrix_ATP Synthesizes ANT ADP/ATP Translocase (ANT) Matrix_ADP ADP ANT->Matrix_ADP Cytosol_ATP ATP ANT->Cytosol_ATP Matrix_ADP->ATPsynthase Substrate Matrix_ATP->ANT Transport Out H_gradient->ATPsynthase Drives Cytosol_ADP ADP Cytosol_ADP->ANT Transport In Atractyloside_A This compound Atractyloside_A->ANT Inhibits

Caption: Mechanism of this compound inhibition of the ADP/ATP translocase.

Experimental Workflow for Assessing Inhibitor Potency

Start Start: Isolate Mitochondria Prepare_Assay Prepare Seahorse XF Assay Plate - Seed Mitochondria - Add Substrates Start->Prepare_Assay Load_Inhibitors Load Inhibitor Compounds into Seahorse XF Cartridge Prepare_Assay->Load_Inhibitors Run_Assay Run Seahorse XF Cell Mito Stress Test Load_Inhibitors->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) - Basal Respiration - ATP Production - Maximal Respiration - Spare Capacity Run_Assay->Measure_OCR Analyze_Data Data Analysis - Calculate IC50 values Measure_OCR->Analyze_Data Compare_Potency Compare Potency of Inhibitors Analyze_Data->Compare_Potency

Caption: Workflow for assessing inhibitor potency using Seahorse XF Analyzer.

Detailed Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells for use in functional assays.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, pH 7.2)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge and microcentrifuge tubes, pre-chilled to 4°C

Procedure:

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer containing protease inhibitors.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type to ensure efficient cell lysis with minimal mitochondrial damage.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in fresh, ice-cold Mitochondria Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the effect of inhibitors on mitochondrial respiration.[7][8][9][10][11]

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, malate, glutamate)

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Cell Culture Microplate

  • Inhibitors of oxidative phosphorylation (this compound, Rotenone, Antimycin A, Oligomycin, FCCP)

  • Seahorse XF Calibrant

Procedure:

  • Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7][9]

  • Prepare the Assay Plate: On the day of the assay, add supplemented Seahorse XF Base Medium to each well of the Seahorse XF Cell Culture Microplate. Add the isolated mitochondria to each well (typically 2-10 µg of mitochondrial protein per well). Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Prepare Inhibitor Solutions: Prepare stock solutions of the inhibitors in the appropriate solvent (e.g., DMSO). Dilute the inhibitors to their final working concentrations in the supplemented Seahorse XF Base Medium.

  • Load the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge. Typically, Port A is used for Oligomycin, Port B for FCCP, and Port C for a mixture of Rotenone and Antimycin A. For testing this compound, it can be injected from a separate port or included in the initial well medium.

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture microplate containing the mitochondria. The instrument will then sequentially inject the inhibitors and measure the OCR in real-time.

  • Data Analysis: The Seahorse XF software will generate OCR profiles. From these profiles, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The IC50 value for each inhibitor can be determined by performing a dose-response curve and analyzing the inhibition of a specific respiratory parameter.

Conclusion

This compound is a potent inhibitor of oxidative phosphorylation, specifically targeting the ADP/ATP translocase. Its potency is comparable to other well-known mitochondrial inhibitors, though direct comparisons require standardized experimental conditions. The provided protocols offer a framework for researchers to quantitatively assess the potency of this compound and other inhibitors in their own experimental systems. Understanding the relative potency and specific targets of these inhibitors is essential for their effective use as research tools and for the development of novel therapeutic strategies targeting cellular metabolism.

References

A Comparative Guide to Animal Models of Renal Proximal Tubule Necrosis: Atractyloside A and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of animal models used to study acute renal proximal tubule necrosis, with a focus on Atractyloside A (ATR-A) and prominent alternatives including cisplatin, gentamicin, uranyl nitrate, and aristolochic acid. The objective is to furnish researchers with the necessary data to select the most appropriate model for their specific research questions, based on mechanism of action, experimental protocols, and key validation metrics.

Introduction to Models of Proximal Tubule Necrosis

The renal proximal tubule is a primary target for nephrotoxicants due to its high metabolic activity and role in the transport and concentration of substances from the glomerular filtrate. Animal models that replicate injury to this nephron segment are crucial for understanding the pathophysiology of acute kidney injury (AKI) and for the preclinical assessment of novel therapeutics.

This compound (ATR-A) , a diterpenoid glycoside, induces selective necrosis of the proximal tubule by inhibiting the mitochondrial adenine nucleotide translocase, leading to a rapid depletion of cellular ATP.[1][2] This model is valuable for studying energy deprivation-mediated cell death.

Alternative models offer different mechanisms of injury:

  • Cisplatin: A widely used chemotherapeutic agent that causes DNA damage, oxidative stress, inflammation, and apoptosis in proximal tubule cells.[3][4]

  • Gentamicin: An aminoglycoside antibiotic that accumulates in lysosomes of proximal tubule cells, leading to lysosomal dysfunction, oxidative stress, and apoptosis/necrosis.[5][6]

  • Uranyl Nitrate: A heavy metal that induces acute tubular necrosis, primarily in the S3 segment of the proximal tubule, through mechanisms involving mitochondrial dysfunction and oxidative stress.[7][8]

  • Aristolochic Acid: A plant-derived toxin that causes aristolochic acid nephropathy (AAN), characterized by progressive tubulointerstitial fibrosis and tubular atrophy, initiated by acute proximal tubular cell necrosis.[9][10]

Comparative Data on Animal Models of Proximal Tubule Necrosis

The following tables summarize key quantitative data from various studies to facilitate a comparison of these models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary.

Table 1: In Vivo Models of this compound-Induced Renal Injury

SpeciesRoute of AdministrationDoseTime CourseKey Findings & BiomarkersReference(s)
DogIntravenous12.97 and 32.40 µmol/kgWithin 2 hoursSevere hypoglycemia, respiratory depression, hypoxemia, ultrastructural damage to S1, S2, and S3 segments of the proximal tubule.[11]
RatNot specifiedNot specifiedNot specifiedAcute kidney tubular necrosis, proteinuria, glycosuria. Lethal Dose 50 data available.[1]

Table 2: In Vitro Models of this compound-Induced Renal Injury

Model SystemOrganismConcentrationTime CourseKey Findings & BiomarkersReference(s)
Freshly isolated renal proximal tubulesRat20 µM - 1 mMUp to 3 hoursSignificant enzyme leakage (LDH, GDH, ALP, NAG) at ≥20 µM. Malondialdehyde production significantly elevated at 1 mM.[12]
Precision-cut kidney slicesRat, Pig200 µM - 2.0 mM3 hoursConcentration-dependent leakage of LDH and ALP. Marked depletion of GSH and ATP at ≥200 µM. Inhibition of p-aminohippurate (PAH) accumulation.[13]
Continuous cell lines (NRK)RatIC50: 120 µMNot specifiedSensitive to ATR-A induced cytotoxicity.[12]

Table 3: Comparison of Alternative In Vivo Models of Proximal Tubule Necrosis

ModelSpeciesRoute of AdministrationDoseTime CourseKey Biomarkers & Histological FindingsReference(s)
Cisplatin Mouse (C57BL/6)IntraperitonealSingle dose: 20-25 mg/kg3-5 daysIncreased BUN and serum creatinine, extensive tubular necrosis and apoptosis, cast formation.[4][14][15]
Mouse (C57BL/6)IntraperitonealRepeated low-dose: 7-9 mg/kg weekly for 4 weeks4 weeksMild increases in BUN and serum creatinine, renal fibrosis, inflammation.[15]
Gentamicin Mouse (C57BL/6)Intraperitoneal80 mg/kg/day7 daysIncreased BUN and serum creatinine, apoptosis in proximal tubules, necroptosis predominantly in collecting ducts.[5]
Uranyl Nitrate Mouse (Swiss albino)IntraperitonealSingle dose: 2-4 mg/kgPeak injury at 3-7 daysIncreased BUN and serum creatinine, apoptosis (TUNEL positive nuclei), necrosis of the S3 segment of the proximal tubule.[8]
RatIntravenousSingle dose: 15-25 mg/kg2 hours - 5 daysReduced GFR, tubular back-diffusion of solutes, progressive oliguria.[16]
Aristolochic Acid MouseNot specifiedNot specified5-20 daysIncreased plasma creatinine, necrosis of proximal tubular epithelial cells, inflammatory infiltrate, subsequent tubular atrophy and interstitial fibrosis.[9]

Experimental Protocols

This compound-Induced Renal Proximal Tubule Necrosis (In Vitro)

This protocol is adapted from studies using precision-cut kidney slices.

  • Tissue Preparation: Male Wistar rats or domestic pigs are euthanized, and kidneys are immediately perfused with ice-cold saline. The renal cortex is dissected and sliced to a thickness of 200 ± 15 µm using a Krumdieck tissue slicer.

  • Incubation: Slices are incubated in Krebs-Henseleit buffer supplemented with 25 mM HEPES and 10 mM glucose, gassed with 95% O2/5% CO2.

  • Treatment: this compound is added to the incubation medium at final concentrations ranging from 200 µM to 2.0 mM.

  • Endpoint Analysis: After 3 hours of incubation at 37°C, the medium and tissue slices are collected. The medium is analyzed for leakage of enzymes such as lactate dehydrogenase (LDH) and alkaline phosphatase (ALP). The tissue slices are homogenized to measure intracellular ATP and reduced glutathione (GSH) levels. Inhibition of active transport can be assessed by measuring the accumulation of p-aminohippurate (PAH).

Cisplatin-Induced Acute Kidney Injury (Mouse Model)

This protocol describes a common model for inducing cisplatin nephrotoxicity.

  • Animal Model: Male C57BL/6 mice, 8-12 weeks of age, are used.

  • Cisplatin Administration: A single intraperitoneal injection of cisplatin (dissolved in sterile 0.9% saline) is administered at a dose of 20-25 mg/kg body weight.

  • Monitoring: Body weight and clinical signs are monitored daily.

  • Endpoint Analysis: At 72 to 120 hours post-injection, mice are euthanized. Blood is collected for measurement of blood urea nitrogen (BUN) and serum creatinine. Kidneys are harvested for histological analysis (e.g., H&E or PAS staining to assess tubular necrosis, cast formation, and loss of brush border) and for molecular analyses (e.g., Western blotting for markers of apoptosis like cleaved caspase-3).

Gentamicin-Induced Acute Kidney Injury (Mouse Model)

This protocol outlines a typical procedure for inducing gentamicin nephrotoxicity.

  • Animal Model: Male C57BL/6 mice are used.

  • Gentamicin Administration: Gentamicin is administered via intraperitoneal injection at a dose of 80 mg/kg body weight daily for 7 consecutive days.

  • Endpoint Analysis: On day 8 (24 hours after the last injection), animals are euthanized. Blood is collected for BUN and serum creatinine analysis. Kidneys are processed for histology to evaluate tubular injury and for immunohistochemistry to detect markers of apoptosis and necroptosis (e.g., RIPK3, MLKL).[5]

Uranyl Nitrate-Induced Acute Kidney Injury (Mouse Model)

This protocol is based on studies of uranyl nitrate nephrotoxicity.

  • Animal Model: Male Swiss albino mice are used.

  • Uranyl Nitrate Administration: A single intraperitoneal injection of uranyl nitrate (dissolved in saline) is given at a dose of 2-4 mg/kg body weight.

  • Time Course Analysis: Animals are euthanized at various time points (e.g., 1, 3, 5, 7, 14, and 28 days) to assess the progression of injury and repair.

  • Endpoint Analysis: Blood is collected for renal function tests. Kidneys are harvested for histological examination of tubular necrosis and for immunohistochemical analysis of cell proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay).[8]

Aristolochic Acid-Induced Nephropathy (Mouse Model)

This protocol provides a general framework for inducing AAN.

  • Animal Model: Various mouse strains, including C57BL/6, can be used.

  • Aristolochic Acid Administration: Aristolochic acid I is typically administered, though the specific dose and frequency can vary to model acute versus chronic injury. For an acute-to-chronic model, repeated low doses may be given over several days or weeks.

  • Monitoring: Animals are monitored for changes in body weight and signs of renal dysfunction.

  • Endpoint Analysis: At defined time points, blood and urine are collected for biomarker analysis (e.g., plasma creatinine, proteinuria). Kidneys are examined histologically for signs of acute tubular necrosis, interstitial inflammation, and the development of fibrosis (e.g., Sirius Red or Masson's trichrome staining).[9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

ATR_A_Pathway cluster_mito Mitochondrion ATR_A This compound ANT Adenine Nucleotide Translocase (ANT) ATR_A->ANT Inhibits ATP_out ATP OxPhos Oxidative Phosphorylation ANT->OxPhos Coupled to Mitochondrion Mitochondrial Inner Membrane ADP_in ADP ATP_depletion ATP Depletion OxPhos->ATP_depletion Inhibition leads to Cell_Death Proximal Tubule Necrosis ATP_depletion->Cell_Death Causes

Caption: this compound inhibits the adenine nucleotide translocase, leading to ATP depletion and necrosis.

Cisplatin-Induced Nephrotoxicity Signaling Pathway

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Production) Cisplatin->Oxidative_Stress Inflammation Inflammation (e.g., TNF-α) Cisplatin->Inflammation Apoptosis Apoptosis (Caspase Activation) DNA_Damage->Apoptosis Activates Oxidative_Stress->Apoptosis Induces Inflammation->Apoptosis Promotes Necroptosis Necroptosis (RIPK1/3, MLKL) Inflammation->Necroptosis Promotes Cell_Death Proximal Tubule Cell Death Apoptosis->Cell_Death Necroptosis->Cell_Death

Caption: Cisplatin induces proximal tubule cell death through multiple interconnected pathways.

Experimental Workflow for Validating a Renal Injury Model

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Toxin_Admin Administer Nephrotoxin (Dose-Response & Time-Course) Animal_Model->Toxin_Admin Monitoring Daily Monitoring (Body Weight, Clinical Signs) Toxin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Urine, Kidneys) Monitoring->Sample_Collection Biochemical Biochemical Analysis (BUN, Creatinine, Proteinuria) Sample_Collection->Biochemical Histology Histopathological Analysis (H&E, PAS, IHC) Sample_Collection->Histology Molecular Molecular Analysis (Western Blot, qPCR) Sample_Collection->Molecular Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Atractyloside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Atractyloside A, a highly toxic glycoside. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical in a laboratory setting. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

Hazard and Safety Information

This compound is a potent toxin that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is classified as a toxic solid by transport regulations.[1][2] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated areas.

Summary of Hazards
Hazard ClassificationDescriptionUN Number
Acute Toxicity, Oral Toxic if swallowed[1][2]UN2811
Acute Toxicity, Dermal Toxic in contact with skin[1][2]UN2811
Acute Toxicity, Inhalation Toxic if inhaled[1][2]UN2811

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A lab coat must be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area.[3]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[1]

    • Decontaminate the spill site with a 10% caustic solution.[4]

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, weighing paper), and spill cleanup debris, in a designated, clearly labeled, and sealed hazardous waste container.

    • Contaminated packaging should also be treated as unused product and disposed of accordingly.[1][3]

  • Waste Storage:

    • Store the sealed hazardous waste container in a secure, well-ventilated area, away from incompatible materials. The storage area should be clearly marked as containing toxic chemicals.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]

    • The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This can be achieved by dissolving or mixing the material with a combustible solvent before incineration.[1]

Potential Chemical Degradation for Decontamination

While professional incineration is the standard for bulk disposal, studies on the chemical degradation of this compound can inform procedures for the decontamination of lab equipment or small liquid waste streams. Research has shown that this compound can be degraded through hydrolysis, particularly with the application of heat and acidic conditions.[1]

Experimental Protocol for Hydrothermal Degradation

The following protocol is based on a study on the degradation of this compound in herbal medicines and should be considered for small-scale decontamination, not for the disposal of bulk quantities.

Objective: To reduce the toxicity of this compound in aqueous solutions through hydrolysis.

Methodology:

  • Acidification: Adjust the pH of the aqueous solution containing this compound to approximately 2.3 using a suitable acid.

  • Heating: Heat the acidified solution to 98°C for a minimum of 2 hours. This process has been shown to remove approximately 40% of this compound.[1]

  • Neutralization: After cooling, neutralize the solution as required before disposal via the appropriate aqueous waste stream, in accordance with institutional and local regulations.

Note: This method results in the breakdown of this compound into D-(+)-glucose, isovaleric acid, atractyligenin, and sulfuric acid.[3] The final solution must still be disposed of in compliance with all applicable regulations.

Disposal Workflow Diagram

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused product, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste / Decontamination waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in a sealed, labeled hazardous waste container solid_waste->collect_solid decontamination_protocol Consider Hydrothermal Degradation (Acidification and Heating) liquid_waste->decontamination_protocol spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Sweep up solid 4. Decontaminate with 10% caustic solution spill->spill_procedure store_waste Store in a secure, well-ventilated area collect_solid->store_waste spill_procedure->collect_solid professional_disposal Contact Licensed Professional Waste Disposal Service store_waste->professional_disposal incineration Recommended Disposal: Chemical Incineration professional_disposal->incineration end Disposal Complete incineration->end aqueous_disposal Dispose of treated liquid waste per institutional guidelines decontamination_protocol->aqueous_disposal aqueous_disposal->end

Caption: this compound Disposal Workflow.

References

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